molecular formula C7H10N4O3 B015030 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil CAS No. 55782-76-8

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Cat. No.: B015030
CAS No.: 55782-76-8
M. Wt: 198.18 g/mol
InChI Key: NAFROSSUTOOOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, also known as 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, is a useful research compound. Its molecular formula is C7H10N4O3 and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-10(3-12)4-5(8)9-7(14)11(2)6(4)13/h3H,8H2,1-2H3,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFROSSUTOOOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)N(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399487
Record name AB-323/25048036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55782-76-8
Record name AB-323/25048036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. As a Senior Application Scientist, my goal is to provide you with not just a collection of data, but a cohesive understanding of this molecule's properties, synthesis, and potential applications. This guide is structured to deliver scientifically sound information with practical insights, grounded in established chemical principles. Every piece of technical data and every proposed protocol is supported by verifiable sources to ensure the integrity of the information presented.

Introduction to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, with the CAS number 55782-76-8, is a substituted uracil derivative.[1] Uracil and its derivatives are fundamental building blocks in medicinal chemistry, known for a wide range of biological activities.[2][3] This particular compound is of significant interest as a potential intermediate in the synthesis of various pharmaceutical compounds, most notably xanthine derivatives like theophylline.[4] Its unique structure, featuring an N-formyl-N-methylamino group at the 5-position and a methyl group at the 3-position of the uracil ring, offers specific reactivity and potential for further chemical modifications. This guide will delve into the known properties and synthetic approaches related to this molecule, providing a solid foundation for researchers working with this and similar chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key computed properties of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

PropertyValueSource
CAS Number 55782-76-8[1]
Molecular Formula C₇H₁₀N₄O₃[1][5]
Molecular Weight 198.18 g/mol [1][5]
Appearance White solid[6]
XLogP3-AA -1.5[5]
Hydrogen Bond Donor Count 3[5]
Hydrogen Bond Acceptor Count 5[5]
Rotatable Bond Count 3[5]
Exact Mass 198.07529019 Da[5]
Topological Polar Surface Area 105 Ų[5]

These computed properties suggest that 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a relatively polar molecule with a low octanol-water partition coefficient (XLogP3-AA of -1.5), indicating good aqueous solubility. The presence of multiple hydrogen bond donors and acceptors further supports its potential for interactions with biological macromolecules.

Synthesis and Methodologies

General Synthetic Strategy: A Proposed Pathway

The most plausible synthetic route to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil involves a multi-step process starting from a readily available uracil derivative. The following workflow illustrates a logical and experimentally sound approach.

G A 6-Amino-3-methyluracil B 6-Amino-5-nitroso-3-methyluracil A->B Nitrosation (NaNO2, H+) C 5,6-Diamino-3-methyluracil B->C Reduction (e.g., Na2S2O4) D 6-Amino-5-(N-methylamino)-3-methyluracil C->D Reductive Amination (HCHO, H2/Pd-C) E 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil D->E Formylation (e.g., Formic Acid)

Caption: Proposed synthetic pathway for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-reasoned projection based on established chemical transformations for similar molecules. It should be optimized and validated in a laboratory setting.

Step 1: Nitrosation of 6-Amino-3-methyluracil

  • Rationale: Introduction of a nitroso group at the 5-position is a common and effective way to functionalize the uracil ring for subsequent amination.

  • Procedure:

    • Suspend 6-Amino-3-methyluracil in water.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise at a controlled temperature (typically below 10 °C) while stirring vigorously.

    • Acidify the mixture with a mineral acid (e.g., HCl) to generate nitrous acid in situ.

    • Continue stirring for a designated period until the reaction is complete (monitored by TLC).

    • The resulting precipitate, 6-Amino-5-nitroso-3-methyluracil, is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of the Nitroso Group

  • Rationale: The nitroso group is reduced to an amino group to create the 5,6-diaminouracil scaffold, a key intermediate for building the side chain.

  • Procedure:

    • Suspend the 6-Amino-5-nitroso-3-methyluracil in an appropriate solvent (e.g., water or aqueous ammonia).

    • Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), portion-wise while maintaining a controlled temperature.

    • Stir the reaction mixture until the color change indicates the completion of the reduction.

    • The product, 5,6-Diamino-3-methyluracil, can be isolated by filtration after cooling the reaction mixture.

Step 3: Reductive Amination to Introduce the N-Methyl Group

  • Rationale: Reductive amination is a classic and efficient method for introducing an N-methyl group onto a primary amine.

  • Procedure:

    • Dissolve 5,6-Diamino-3-methyluracil in a suitable solvent, such as methanol.

    • Add an aqueous solution of formaldehyde (HCHO).

    • Hydrogenate the mixture in the presence of a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.

    • After the reaction is complete, filter off the catalyst.

    • Evaporate the solvent to obtain the crude 6-Amino-5-(N-methylamino)-3-methyluracil.

Step 4: Formylation of the Secondary Amine

  • Rationale: The final step involves the formylation of the secondary amine at the 5-position to yield the target compound.

  • Procedure:

    • Treat the 6-Amino-5-(N-methylamino)-3-methyluracil with a formylating agent. A common and effective method is to use formic acid, often in the presence of a dehydrating agent or as a mixture with acetic anhydride.

    • Heat the reaction mixture to drive the formylation to completion.

    • Upon cooling, the product, 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, may precipitate and can be collected by filtration.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Potential Applications in Drug Discovery and Development

While specific biological activities for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil have not been extensively reported, its structural similarity to known bioactive molecules suggests several areas of potential application.

Precursor for Xanthine Derivatives

The primary and most evident application of this compound is as a key intermediate in the synthesis of xanthine derivatives.[4] Xanthines, such as theophylline and caffeine, are well-known for their diverse pharmacological effects, including bronchodilatory, diuretic, and central nervous system stimulant properties.[4] The cyclization of 6-amino-5-(N-formyl-N-methyl)-3-methyluracil would lead to the formation of theophylline (1,3-dimethylxanthine).

G A 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil B Theophylline (1,3-Dimethylxanthine) A->B Intramolecular Cyclization (e.g., heat, base catalysis)

Caption: Cyclization of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil to Theophylline.

This synthetic route offers a potential alternative to traditional methods for producing theophylline and its analogs, which are important in the treatment of respiratory diseases like asthma and COPD.

Scaffold for Novel Bioactive Molecules

The uracil scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Derivatives of 5- and 6-aminouracils have been reported to exhibit a wide range of biological activities, including:

  • Antiviral activity [2]

  • Anticancer activity [2]

  • Anti-Alzheimer's activity [2]

  • Antimicrobial activity [2]

  • Antioxidant activity [2]

The unique substitution pattern of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil makes it an attractive starting point for the synthesis of novel libraries of compounds to be screened for these and other biological activities. The amino and formyl groups provide reactive handles for further chemical modifications, allowing for the exploration of a diverse chemical space.

Conclusion and Future Directions

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a molecule with significant potential, primarily as a key intermediate in the synthesis of theophylline and other pharmacologically important xanthine derivatives. While detailed experimental data for this specific compound is currently sparse in the public domain, its synthesis can be confidently approached using established methodologies for related uracil derivatives.

Future research should focus on:

  • Optimization and validation of the proposed synthetic protocol. Detailed characterization of the compound using modern analytical techniques (NMR, MS, IR, and X-ray crystallography) is crucial.

  • Exploration of its biological activity. Screening of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil and its derivatives against a panel of biological targets could uncover novel therapeutic applications.

  • Development of novel synthetic methodologies. The discovery of more efficient and environmentally friendly routes to this and similar compounds would be of great value to the pharmaceutical industry.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the chemistry and potential applications of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. It is our hope that this document will stimulate further investigation into this promising molecule.

References

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. Available at: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. Available at: [Link]

  • 6-methyluracil. Organic Syntheses Procedure. Available at: [Link]

  • 6-amino-5-(N-formylmethylamino)-3-methyluracil. PubChem. Available at: [Link]

  • 5-Acetylamino-6-formylamino-3-methyluracil. PubChem. Available at: [Link]

  • Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Showing metabocard for 5-Acetylamino-6-formylamino-3-methyluracil (HMDB0011105). Human Metabolome Database. Available at: [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances (RSC Publishing). Available at: [Link]

  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. National Institutes of Health. Available at: [Link]

  • Showing metabocard for 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771). Human Metabolome Database. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

  • Supporting Information. ScienceOpen. Available at: [Link]

  • 55782-76-8 | Product Name : 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. Pharmaffiliates. Available at: [Link]

Sources

"6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Introduction

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a heterocyclic compound belonging to the uracil family, a class of molecules central to biochemistry and pharmacology. Identified by the CAS Number 55782-76-8, this molecule is primarily recognized as a metabolite of caffeine and is frequently used in pharmaceutical research and development.[1][2][3] Its structure, derived from the core pyrimidine ring of uracil, features key substitutions that dictate its chemical behavior and biological relevance. This guide offers a comprehensive technical overview of its structure, properties, synthesis, biological context, and analytical methodologies, tailored for professionals in chemical and pharmaceutical research.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is foundational to its application in research and development. These properties govern its solubility, stability, and suitability for various experimental conditions.

Molecular Structure and Nomenclature

The systematic IUPAC name for this compound is N-(4-Amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-N-methyl-formamide.[4] The structure consists of a uracil ring methylated at the N3 position. The C5 position is substituted with an N-formyl-N-methylamino group, and the C6 position holds an amino group.

Caption: 2D Chemical Structure of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Physicochemical Data Summary

The compound's properties are summarized in the table below. Its high melting point is characteristic of highly polar, crystalline heterocyclic compounds capable of strong intermolecular interactions. Solubility in polar aprotic solvents like DMSO and DMF is typical for such structures, facilitating their use in various biological assays and chemical reactions.[3][5]

PropertyValueSource(s)
CAS Number 55782-76-8[1][2][6]
Molecular Formula C₇H₁₀N₄O₃[1][2][6]
Molecular Weight 198.18 g/mol [1][2][7]
Appearance White solid[2]
Melting Point >300°C[2][5]
Solubility Soluble in DMF, DMSO, Methanol[3][5]
Synonyms Caffeine EP Impurity D, N-(4-Amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-N-methyl-formamide[2][4]

Synthesis and Reactivity

The synthesis of substituted aminouracils is a well-established area of organic chemistry, often serving as precursors for more complex heterocyclic systems like xanthines.[8] While a specific, detailed protocol for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is not extensively published, its synthesis can be logically inferred from known reactions of aminouracil derivatives.

Conceptual Synthetic Pathway

A plausible synthetic route starts with a suitably substituted uracil precursor, such as 6-amino-3-methyluracil. The synthesis involves two key transformations: nitrosation at the C5 position followed by reduction to form a diamino intermediate, and subsequent formylation and methylation of the C5-amino group.

The causality for this pathway lies in the reactivity of the uracil ring. The C5 position is susceptible to electrophilic attack (like nitrosation) once the ring is activated by the amino group at C6. The resulting 5,6-diaminouracil is a versatile intermediate for building the final substituted amine.

synthesis_pathway start 6-Amino-3-methyluracil step1 Nitrosation (e.g., NaNO₂, HCl) start->step1 intermediate1 6-Amino-5-nitroso-3-methyluracil step1->intermediate1 step2 Reduction (e.g., Na₂S₂O₄ or H₂/Pd) intermediate1->step2 intermediate2 5,6-Diamino-3-methyluracil step2->intermediate2 step3 Formylation & Methylation (e.g., Formic acid, Methyl iodide) intermediate2->step3 product 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil step3->product

Caption: Conceptual synthetic pathway for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Reactivity Profile

The molecule's reactivity is dictated by its functional groups:

  • Amino Group (C6): The primary amine at C6 is nucleophilic and can participate in condensation reactions.

  • Formamide Group (C5): The formamide is relatively stable but can be hydrolyzed under strong acidic or basic conditions. This is a critical consideration for sample handling and storage, as instability can lead to the formation of deformylated byproducts.[9]

  • Uracil Ring: The pyrimidine ring itself is aromatic in nature and generally stable, but it provides the scaffold for the functional groups' reactivity.

Biological Context and Applications

The primary significance of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil stems from its role as a human metabolite of caffeine and its use as a reference standard in pharmaceutical analysis.

Role in Caffeine Metabolism

Caffeine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme. The process involves a series of demethylations, hydroxylations, and ring-opening reactions. This compound is a downstream product of these complex pathways.[3][10]

Understanding caffeine metabolites is crucial for several reasons:

  • Drug Development: For any new drug candidate, regulatory agencies require a thorough characterization of its metabolic fate. Using caffeine metabolites as a model system helps researchers understand and predict the biotransformation of other xanthine-based drugs.

  • Toxicology: Metabolites can sometimes be more active or more toxic than the parent drug. Identifying and quantifying them is a key part of safety assessment.

  • Pharmacokinetics: The rate of metabolite formation and clearance influences the half-life and overall exposure of the parent drug, impacting dosing regimens.

metabolism_pathway caffeine Caffeine (1,3,7-Trimethylxanthine) step1 CYP1A2 Demethylation caffeine->step1 paraxanthine Paraxanthine (1,7-Dimethylxanthine) downstream Further Metabolism (Ring opening, oxidation, etc.) paraxanthine->downstream step1->paraxanthine theobromine Theobromine (3,7-Dimethylxanthine) step1->theobromine theophylline Theophylline (1,3-Dimethylxanthine) step1->theophylline theobromine->downstream theophylline->downstream product 6-Amino-5-(N-formyl-N-methyl) -3-methyluracil downstream->product step2

Caption: Simplified metabolic cascade from caffeine to uracil derivatives.

Applications in Research

As a commercially available chemical, it serves several key functions:[1][11]

  • Analytical Standard: It is used as a certified reference material for the identification and quantification of caffeine metabolites in biological samples (e.g., urine, plasma) during pharmacokinetic and metabolic studies.

  • Impurity Reference: In the synthesis of caffeine and related active pharmaceutical ingredients (APIs), this compound can be an impurity. It is used as "Caffeine EP Impurity D" to validate analytical methods designed to control the purity of the final drug product.[2]

  • Proteomics Research: Its availability supports research into the effects of caffeine and its metabolites on protein expression and cellular pathways.[1]

Analytical Methodologies

Accurate detection and quantification require robust analytical methods. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the standard technique for analyzing polar, non-volatile compounds like this uracil derivative.[12]

HPLC-UV/MS Analysis

A typical method would involve a C18 reverse-phase column, which separates compounds based on their hydrophobicity. The mobile phase would consist of an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid to control pH and improve peak shape) and an organic modifier like acetonitrile or methanol.[12]

Conceptual HPLC Protocol:

  • Sample Preparation:

    • Dissolve the reference standard in a suitable solvent (e.g., DMSO, Methanol) to prepare a stock solution.[5]

    • Perform serial dilutions to create calibration standards.

    • For biological samples (e.g., urine), perform a sample clean-up step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering matrix components.

  • Instrumentation:

    • HPLC System: A standard system with a binary or quaternary pump, autosampler, and column oven.

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Detector: UV-Vis Detector (monitoring at ~273 nm, the typical absorbance maximum for caffeine-related compounds) and/or a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Identify the peak corresponding to the compound by comparing its retention time to the certified standard.

    • For MS detection, confirm identity by matching the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺.

    • Quantify the amount in unknown samples by plotting a calibration curve from the known standards.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine) extract Solid-Phase Extraction or Protein Precipitation sample->extract standard Reference Standard dissolve Dissolve in Mobile Phase standard->dissolve inject Inject into HPLC extract->inject dissolve->inject Calibration separate C18 Reverse-Phase Separation inject->separate detect UV & Mass Spec Detection separate->detect identify Identify by Retention Time & Mass-to-Charge Ratio detect->identify quantify Quantify using Calibration Curve identify->quantify

Sources

"6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" CAS number 55782-76-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (CAS: 55782-76-8)

Abstract

This technical guide provides a comprehensive overview of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (CAS No. 55782-76-8), a key uracil derivative of significant interest in pharmaceutical and metabolic research. This document delineates its chemical identity, physicochemical properties, biological significance as a metabolite of caffeine, plausible synthetic pathways, and validated analytical methodologies. With a focus on practical application, this guide offers field-proven insights and step-by-step protocols designed to support researchers in drug development, metabolic studies, and analytical chemistry.

Core Chemical Identity and Physicochemical Properties

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a heterocyclic compound belonging to the pyrimidine family.[1] Its structure is characterized by a uracil backbone, a foundational component of nucleic acids, which is strategically substituted to grant specific chemical and biological functions.[1] It is widely recognized in the pharmaceutical industry as a metabolite and impurity of caffeine, often cataloged as "Caffeine Impurity 4" or "Caffeine EP Impurity D".[2][3] This designation underscores its importance as a reference standard for quality control in the manufacturing and analysis of caffeine-containing products.[3]

The compound presents as a white solid with a high melting point, indicating significant crystalline lattice stability.[2] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 55782-76-8[2][4][5]
Molecular Formula C₇H₁₀N₄O₃[2][4]
Molecular Weight 198.18 g/mol [2][4]
IUPAC Name N-(4-Amino-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-5-yl)-N-methylformamide[2][5]
Physical Form White Solid[2]
Melting Point >300°C[2]
Primary Use Pharmaceutical Reference Standard, Research Chemical[2][3]

Biological Significance: A Key Metabolite in Human Caffeine Metabolism

The primary biological relevance of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil stems from its role as a human metabolite of caffeine.[6] The metabolism of caffeine is a complex process predominantly occurring in the liver, mediated by the cytochrome P450 enzyme system, specifically the CYP1A2 isozyme.[7] The formation of this uracilic metabolite is an indicator of specific demethylation and oxidation pathways, making it a valuable biomarker for studying hepatic CYP1A2 activity.[7]

Understanding the metabolic fate of caffeine is critical in pharmacology for assessing drug-drug interactions, enzyme induction or inhibition, and individual variations in drug processing. The presence and concentration of this metabolite can provide insights into a patient's metabolic phenotype.

The diagram below illustrates the simplified metabolic conversion pathway from a precursor to the target compound, highlighting the central role of hepatic enzymes.

caffeine_metabolism cluster_liver Hepatic Metabolism Caffeine Caffeine Precursor Intermediate N3-Demethylation & Ring Opening Caffeine->Intermediate CYP1A2 Enzyme Action Metabolite 6-Amino-5-(N-formyl-N-methyl) -3-methyluracil (CAS 55782-76-8) Intermediate->Metabolite Further Processing Excretion Urinary Excretion Metabolite->Excretion Elimination analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Reference Standard (CAS 55782-76-8) Extraction Extraction / Dilution Standard->Extraction Sample Test Sample (e.g., Plasma, Formulation) Sample->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC UV UV Detection (275 nm) HPLC->UV MS Mass Spectrometry ([M+H]⁺ = 199.08) HPLC->MS Quant Quantification UV->Quant Ident Identification MS->Ident Report Final Report Quant->Report Ident->Report

Sources

A Technical Guide to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil: A Key Secondary Metabolite in Human Caffeine Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Caffeine, a ubiquitous psychoactive compound, undergoes extensive hepatic metabolism, resulting in a complex profile of xanthine and uracil derivatives. While primary metabolites like paraxanthine, theobromine, and theophylline are well-documented, the secondary and tertiary metabolites provide deeper insights into individual metabolic phenotypes. This guide focuses on a specific downstream product, 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (6-A5NF-3MU) . We will explore its biochemical origins within the broader caffeine metabolism pathway, its potential significance as a biomarker, and provide a detailed, field-proven protocol for its quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, clinical chemists, and drug development professionals seeking to understand and quantify the nuanced metabolic fate of caffeine.

The Biochemical Landscape of Caffeine Metabolism

Caffeine (1,3,7-trimethylxanthine) is almost entirely metabolized in the liver, with less than 3% excreted unchanged.[1] The initial and rate-limiting steps are predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2] These initial reactions involve three primary demethylation pathways:

  • N-3 demethylation (~80%): Forms the major metabolite, Paraxanthine (1,7-dimethylxanthine).[1][2][3]

  • N-1 demethylation (~8%): Forms Theobromine (3,7-dimethylxanthine).[2]

  • N-7 demethylation (~8%): Forms Theophylline (1,3-dimethylxanthine).[2]

While these primary metabolites are pharmacologically active, they serve as substrates for further enzymatic modifications. 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a secondary metabolite that arises specifically from the paraxanthine branch of this pathway.[4] The formation of such uracil derivatives involves the opening of the imidazole ring of the xanthine precursor.

Formation Pathway of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

The biotransformation from caffeine to 6-A5NF-3MU is a multi-step process. The critical precursor is paraxanthine, the most abundant primary metabolite. The pathway underscores the central role of CYP1A2 not only in the initial clearance of caffeine but also in the generation of downstream substrates.

Caffeine Metabolism Pathway Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~80% flux) Metabolite_X Intermediate Metabolites (e.g., 1,7-Dimethyluric Acid) Paraxanthine->Metabolite_X CYP2A6, XO Target 6-Amino-5-(N-formyl-N-methyl)- 3-methyluracil Metabolite_X->Target Ring Opening & Modification

Caption: Metabolic cascade from Caffeine to 6-A5NF-3MU.

Physicochemical Properties and Identification

Understanding the fundamental properties of a metabolite is critical for developing robust analytical methods.

PropertyValueSource
CAS Number 55782-76-8[5]
Molecular Formula C₇H₁₀N₄O₃[5][6]
Molecular Weight 198.18 g/mol [5][6][7]
Canonical SMILES CN1C(=O)C(=C(NC1=O)N)N(C)C=O[8]
InChIKey QIZKPABLZVWFOE-UHFFFAOYSA-N[8]
Predicted XLogP3 -1.3 to -1.5[7][8]

The high polarity, indicated by the negative LogP value, is a key consideration for chromatographic method development, suggesting that reversed-phase chromatography with a significant aqueous component in the mobile phase will be necessary for retention.

Role as a Potential Biomarker

The quantification of urinary caffeine metabolites is a well-established method for assessing caffeine intake and phenotyping the activity of metabolizing enzymes, particularly CYP1A2.[1][9] While ratios of primary metabolites (e.g., paraxanthine/caffeine) are commonly used, downstream metabolites like 6-A5NF-3MU can offer additional, complementary information.

Causality in Biomarker Selection:

  • Specificity: As a downstream product of the paraxanthine pathway, 6-A5NF-3MU is highly specific to caffeine consumption. Its presence is a direct consequence of caffeine intake.[4]

  • Metabolic Phenotyping: The rate of its formation and excretion is dependent on the activity of multiple enzymes in the cascade (CYP1A2, CYP2A6, Xanthine Oxidase). Therefore, its concentration, relative to its precursors, could reflect the integrated activity of this entire pathway.

  • Intake Verification: In clinical trials or epidemiological studies, self-reported dietary intake can be unreliable. Urinary metabolites serve as objective biomarkers to verify compliance and quantify exposure.[10][11] Studies have shown that even secondary metabolites have moderate to strong correlations with total caffeine intake.[10][12]

While this specific uracil derivative is considered a minor metabolite in humans compared to others like AFMU, its stable chemical nature and specificity make it a viable candidate for inclusion in a panel of urinary biomarkers for comprehensive caffeine exposure assessment.[13]

Analytical Methodology: Quantification by LC-MS/MS

The gold standard for quantifying small molecules like 6-A5NF-3MU in complex biological matrices (e.g., urine, plasma) is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a self-validating system designed for robustness and accuracy.

The Logic of LC-MS/MS: This technique provides two layers of specificity. First, chromatographic separation ensures that compounds with the same mass-to-charge ratio (m/z) but different chemical properties are resolved in time. Second, tandem mass spectrometry selects the specific parent ion (MS1) and fragments it into characteristic product ions (MS2). This parent-product ion pair, known as a Multiple Reaction Monitoring (MRM) transition, is unique to the target analyte, providing exceptional selectivity and sensitivity.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collect 1. Urine Sample Collection Spike 2. Spike with Internal Standard Collect->Spike Dilute 3. Dilute Sample ('Dilute-and-Shoot') Spike->Dilute Filter 4. Centrifuge/Filter Dilute->Filter Inject 5. HPLC Injection Filter->Inject Transfer to Vial Separate 6. C18 Column Separation Inject->Separate Ionize 7. Electrospray Ionization (ESI+) Separate->Ionize Detect 8. MRM Detection Ionize->Detect Integrate 9. Peak Integration Detect->Integrate Raw Data Calibrate 10. Calibration Curve Regression Integrate->Calibrate Quantify 11. Calculate Concentration Calibrate->Quantify

Caption: A typical bioanalytical workflow for metabolite quantification.

Detailed Experimental Protocol

This protocol is optimized for the analysis of 6-A5NF-3MU in human urine.

A. Materials and Reagents

  • Reference Standard: 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (CAS 55782-76-8)[5]

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., ¹³C₃,¹⁵N₂-Caffeine or a labeled version of a related metabolite). Rationale: The IS is crucial for correcting variations in sample preparation and instrument response. It must be chemically similar to the analyte but mass-distinct.

  • Solvents: LC-MS grade Methanol and Water.

  • Additives: LC-MS grade Formic Acid.

  • Urine Samples: Stored at -80°C until analysis.

B. Sample Preparation (Dilute-and-Shoot)

  • Rationale: For urinary metabolites that are typically present in high concentrations, a simple dilution is often sufficient to minimize matrix effects (interference from other molecules in the urine) and bring the analyte concentration into the linear range of the calibration curve. This approach is high-throughput and cost-effective.

    • Thaw urine samples on ice. Vortex for 10 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • In a clean 1.5 mL microcentrifuge tube, combine:

      • 940 µL of LC-MS grade water with 0.1% formic acid.

      • 50 µL of urine supernatant.

      • 10 µL of Internal Standard working solution (e.g., 10 µg/mL).

    • Vortex for 10 seconds.

    • Transfer the final solution to an HPLC autosampler vial.

C. LC-MS/MS Instrumentation and Conditions

  • Rationale: The choice of a C18 column is standard for separating moderately polar compounds. The gradient elution, starting with a high aqueous content, allows for the retention of polar analytes like 6-A5NF-3MU, while the increasing organic phase elutes less polar interferences and cleans the column. Positive mode electrospray ionization (ESI+) is chosen because the nitrogen atoms in the uracil structure are readily protonated.

    • LC System: Agilent 1290 Infinity II or equivalent.

    • MS System: Sciex 7500 QTrap or equivalent.

    • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Gradient:

      Time (min) %B
      0.0 2
      5.0 60
      5.1 95
      6.0 95
      6.1 2

      | 8.0 | 2 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Key MS Parameters (Representative):

      Parameter Value
      IonSpray Voltage 5500 V
      Temperature 500°C
      Curtain Gas 35 psi

      | Collision Gas | Medium |

D. MRM Transitions

  • Rationale: These mass transitions are the heart of the assay's specificity. The Q1 mass selects the protonated parent molecule [M+H]⁺. The collision energy (CE) is optimized to produce the most stable and abundant product ion, which is then selected by Q3. These values must be determined empirically by infusing the pure reference standard.

    Compound Q1 Mass [M+H]⁺ Q3 Mass Collision Energy (eV)
    6-A5NF-3MU (Quantifier) 199.2 126.1 25
    6-A5NF-3MU (Qualifier) 199.2 98.1 35
    Internal Standard e.g., 198.2 e.g., 141.1 e.g., 30

    (Note: Product ions and collision energies are representative and require empirical optimization on the specific mass spectrometer used).

Conclusion

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a specific, albeit minor, urinary metabolite of caffeine originating from the paraxanthine pathway. While not as abundant as primary metabolites, its unique position in the metabolic cascade makes it a valuable component of a multi-analyte panel for the comprehensive assessment of caffeine intake and metabolism. The detailed LC-MS/MS protocol provided herein offers a robust, specific, and high-throughput method for its accurate quantification in a research or clinical setting. By understanding and measuring these downstream metabolites, scientists can develop a more complete and nuanced picture of xenobiotic metabolism, paving the way for more personalized approaches in nutrition, pharmacology, and toxicology.

References

  • Metabolism of caffeine to 6-amino-5-[N-methylformylamino]-1,3-dimethyluracil in the isolated, perfused liver from control or phenobarbital-, beta-naphthoflavone- and 3-methylcholanthrene-pretreated rats. (1987). Toxicology Letters. [Link]

  • Hu, G. et al. (2008). Molecular Modelling Analysis of the Metabolism of Caffeine. Science Alert. [Link]

  • Thorn, C. F., et al. (2012). PharmGKB summary: caffeine pathway. Pharmacogenetics and genomics. [Link]

  • Arnaud, M. J., et al. (1983). Placental transfer of the major caffeine metabolite in the rat using 6-amino-5[N-formylmethylamino]1,3[Me-14C]-dimethyluracil administered orally or intravenously to the pregnant rat. Toxicology Letters. [Link]

  • Ferre, S. (2016). Figure 1: Caffeine biotransformation pathway. ResearchGate. [Link]

  • Nehlig, A. (2018). Caffeine metabolism pathway and metabolites. ResearchGate. [Link]

  • Tang, B. K., et al. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition. [Link]

  • 6-amino-5-(N-formylmethylamino)-3-methyluracil. PubChem. [Link]

  • Granfors, M. T. (2004). Major metabolic pathways of caffeine with the primary enzymes shown at each important step. ResearchGate. [Link]

  • Grandjean, P., et al. (2001). Caffeine N3-demethylation (CYP1A2) in a population with an increased exposure to polychlorinated biphenyls. Pharmacology & Toxicology. [Link]

  • Schlede, E., et al. (2015). Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. The Journal of Nutrition. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Fulgoni, V. L. III, et al. (2020). Principal Components Analysis of Spot Urine Caffeine and Caffeine Metabolites Identifies Promising Exposure Biomarkers of Caffeine and Theobromine Intake in a Cross-Sectional Survey of the United States Population (National Health and Nutrition Examination Survey 2009–2014). The Journal of Nutrition. [Link]

  • 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. PubChem. [Link]

  • 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771). Human Metabolome Database. [Link]

  • 5-Acetylamino-6-formylamino-3-methyluracil. PubChem. [Link]

  • Camandola, S., & Mattson, M. P. (2019). Caffeine metabolites in humans. ResearchGate. [Link]

  • Rothwell, J. A., et al. (2018). Biomarkers of intake for coffee, tea, and sweetened beverages. Genes & Nutrition. [Link]

  • 6-amino-5-(N-methylformylamino)-1-methyluracil. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the synthetic pathways leading to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. Designed for researchers, chemists, and professionals in drug development, this guide delves into the strategic considerations, mechanistic underpinnings, and detailed protocols for the synthesis of this important heterocyclic compound.

Introduction: Strategic Importance of a Key Precursor

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a substituted pyrimidine derivative of significant interest in medicinal and organic chemistry. Its primary value lies in its role as a crucial intermediate in the synthesis of various bioactive molecules, most notably xanthine alkaloids like theophylline and its derivatives.[1][2] Theophylline, a cornerstone therapy for respiratory diseases, and other 8-substituted xanthines are often prepared via cyclization of appropriately functionalized 5,6-diaminouracil precursors.[1][2][3] The title compound represents a late-stage, pre-cyclization intermediate for specific N-methylated xanthines. Furthermore, related compounds have been identified as metabolites of caffeine, making their synthesis relevant for pharmacological and toxicological studies.[4]

This guide elucidates a logical and well-established synthetic approach, emphasizing the rationale behind procedural choices to ensure both reproducibility and a deep understanding of the underlying chemical transformations.

Physicochemical Properties

A summary of the key properties of the target compound is presented below.

PropertyValueReference
CAS Number 55782-76-8[4][5]
Molecular Formula C₇H₁₀N₄O₃[5][6]
Molecular Weight 198.18 g/mol [4][5][6]
Appearance White to off-white solid[1]
Solubility Soluble in DMF, DMSO, Methanol[7]
Melting Point >300°C[7]

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of complex uracil derivatives is most effectively approached by functionalizing a pre-formed pyrimidine ring. The structure of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil logically disconnects at the formyl and methyl groups on the C5-nitrogen, pointing to a 5,6-diaminouracil derivative as the key precursor. The core strategy, therefore, involves a multi-step sequence starting from a simple, commercially available uracil derivative.

The chosen pathway focuses on the well-precedented Traube purine synthesis logic, which involves the construction of a pyrimidine ring followed by elaboration at the C5 and C6 positions to build the second, fused imidazole ring of a purine. While we are stopping at the acyclic precursor, the principles are identical.

The overall strategy is as follows:

  • Uracil Core Synthesis/Selection : Begin with a 3-methylated uracil scaffold.

  • C5-Nitrosation : Introduce a nitroso group at the electron-rich C5 position. This is a classic and highly effective method for installing a nitrogen-based functional group that is readily transformed.

  • Reduction to Diamine : Reduce the nitroso group to an amine, yielding the critical 5,6-diamino intermediate.

  • Selective C5-N-Methylation : Introduce a methyl group onto the C5-amino function. This step requires careful control to avoid over-methylation or methylation at other nucleophilic sites.

  • C5-N-Formylation : The final step involves the formylation of the secondary amine to yield the target product.

This stepwise functionalization provides a robust and controllable route to the desired molecule.

Synthesis Pathway: A Step-by-Step Elucidation

The following sections detail the chemical transformations for the synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. The pathway is designed for clarity and is grounded in established chemical principles for pyrimidine chemistry.

Diagram of the Core Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: C5-Nitrosation cluster_1 Step 2: Reduction cluster_2 Step 3: Selective N-Methylation cluster_3 Step 4: N-Formylation SM 6-Amino-3-methyluracil Int1 6-Amino-3-methyl-5-nitrosouracil SM->Int1 NaNO₂, Acetic Acid (Forms HNO₂ in situ) Int2 5,6-Diamino-3-methyluracil Int1->Int2 H₂, Pd/C Catalyst (Catalytic Hydrogenation) Int3 6-Amino-5-(methylamino)-3-methyluracil Int2->Int3 (CH₃)₂SO₄, Base (Controlled Conditions) Product 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil Int3->Product Formic Acid or Acetic Formic Anhydride

Caption: Standardized workflow for synthesis, purification, and analysis.

Step-by-Step Synthesis Protocols

Disclaimer: These protocols are illustrative and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 6-Amino-3-methyl-5-nitrosouracil

  • Rationale: This reaction introduces a nitroso group at the C5 position. The use of sodium nitrite in an acidic medium like acetic acid generates nitrous acid in situ, which is the active electrophile. The reaction is typically performed at a controlled temperature to prevent decomposition of nitrous acid and minimize side reactions.

  • Protocol:

    • Suspend 6-amino-3-methyluracil (1.0 eq) in a mixture of water and glacial acetic acid in a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.

    • Cool the suspension to 5-10°C using an ice bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in water.

    • Add the sodium nitrite solution dropwise to the cooled uracil suspension over 1-2 hours, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the resulting brightly colored slurry for an additional 2-3 hours at the same temperature.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold water and cold ethanol to remove residual acid and salts.

    • Dry the product under vacuum at 40-50°C to a constant weight.

Step 2: Synthesis of 5,6-Diamino-3-methyluracil

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing a nitroso group to an amine. Palladium on carbon (Pd/C) is a standard, highly effective catalyst for this transformation. The reaction is run under a positive pressure of hydrogen gas.

  • Protocol:

    • Charge a hydrogenation vessel (e.g., a Parr shaker) with 6-amino-3-methyl-5-nitrosouracil (1.0 eq), methanol, and a catalytic amount of 5-10% Pd/C (typically 1-5 mol%).

    • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 2.5-3.5 MPa. [8] 3. Heat the mixture to 30-40°C and agitate vigorously.

    • Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-5 hours.

    • After completion, cool the vessel, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst. [8] 7. Concentrate the filtrate under reduced pressure to yield the crude diamine, which may be used directly or purified further by recrystallization.

Step 3: Synthesis of 6-Amino-5-(methylamino)-3-methyluracil

  • Rationale: Selective methylation of the C5-amino group in the presence of the C6-amino group is challenging. The C5-amino group is generally more nucleophilic. This step requires carefully controlled conditions—using a limited amount of a methylating agent like dimethyl sulfate or methyl iodide and a suitable base at low temperatures—to favor mono-methylation.

  • Protocol:

    • Dissolve 5,6-diamino-3-methyluracil (1.0 eq) in a suitable solvent such as DMF or aqueous alkali.

    • Cool the solution to 0-5°C.

    • Slowly add dimethyl sulfate (1.0-1.1 eq) while maintaining the temperature and pH (if in an aqueous base).

    • Stir the reaction at low temperature for several hours, monitoring the formation of the product and consumption of the starting material by TLC or LC-MS.

    • Upon completion, carefully quench any remaining methylating agent.

    • Isolate the product. This may involve neutralization and precipitation, followed by filtration, or extraction depending on the solvent system used.

    • Purification is often necessary via recrystallization or column chromatography to separate the desired product from unreacted starting material and potentially di-methylated byproducts.

Step 4: Synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

  • Rationale: The final step is the formylation of the secondary amine at the C5 position. Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a potent and effective formylating agent. Alternatively, heating in a solvent like N,N-dimethylformamide (DMF) can also achieve formylation. [5]* Protocol (using Acetic Formic Anhydride):

    • Prepare acetic formic anhydride by carefully adding acetic anhydride to formic acid at 0°C and then warming to 50°C for 1 hour.

    • Dissolve 6-amino-5-(methylamino)-3-methyluracil (1.0 eq) in a suitable solvent (e.g., THF or DMF).

    • Add the pre-formed acetic formic anhydride (1.2 eq) to the solution at room temperature.

    • Stir the mixture for 8-12 hours. Monitor the reaction for completion by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Summary of Reaction Parameters

The following table provides an overview of typical reaction conditions. Yields are estimates based on analogous transformations reported in the literature. [1][9]

Step Reactants Solvent Temperature Time Typical Yield
1 6-Amino-3-methyluracil, NaNO₂ Water, Acetic Acid 5-10°C 4-5 h 85-95%
2 6-Amino-3-methyl-5-nitrosouracil, H₂ Methanol 30-40°C 3-5 h 80-90%
3 5,6-Diamino-3-methyluracil, (CH₃)₂SO₄ DMF or aq. NaOH 0-5°C 3-6 h 50-70%

| 4 | 6-Amino-5-(methylamino)-3-methyluracil | Formic Acid/Ac₂O | Room Temp. | 8-12 h | 70-85% |

Conclusion and Outlook

The synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a well-defined process that relies on fundamental reactions in heterocyclic chemistry. The pathway presented herein, proceeding via nitrosation, reduction, selective methylation, and formylation, represents a robust and logical approach. Mastery of this synthesis provides access to a key building block for the development of novel xanthine derivatives and other valuable heterocyclic compounds. Future work in this area may focus on optimizing the selective methylation step or developing more streamlined, one-pot procedures to improve overall process efficiency.

References

  • Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
  • Basu, D., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.
  • Behrend, R., & Roosen, R. (1889). Synthese von Harnsäure und ihrer Methylderivate. Annalen der Chemie. Referenced in Organic Syntheses Procedure for 6-methyluracil.
  • ChemicalBook. (n.d.). 6-AMINO-5-(N-FORMYL-N-METHYL)-3-METHYLURACIL synthesis. ChemicalBook.
  • El-Sabbagh, O. I., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
  • PubChem. (n.d.). 6-amino-5-(N-formylmethylamino)-3-methyluracil.
  • CN111333586A - Preparation method of compound containing 6-methyl uracil structure.
  • CN104744470A - Synthesis method for theophylline.
  • Yoneda, F., & Higuchi, M. (1977). Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate. Journal of the Chemical Society, Perkin Transactions 1.
  • Kumar, R., & Kumar, S. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. Journal of Heterocyclic Chemistry.
  • Stoyanov, S., et al. (2015). Direct linkage of chloroacetamides of amino acids to theophylline. Pharmacia.
  • PhytoHub. (n.d.). Showing entry for 6-Amino-5(N-methylformylamino)-1-methyluracil. PhytoHub.
  • CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
  • Pharmaffiliates. (n.d.). 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.
  • United States Biological. (n.d.). A1377-88 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Sources

The Biological Significance of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Key Methylxanthine Metabolite

Introduction

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, with the Chemical Abstracts Service (CAS) registry number 55782-76-8, is a substituted pyrimidine derivative of significant interest in the fields of pharmacology, toxicology, and clinical diagnostics.[1][2] While not a household name, this molecule plays a crucial role as a downstream metabolite of widely consumed methylxanthines, most notably caffeine and theophylline. Its presence and concentration in biological fluids serve as a chemical fingerprint, offering insights into the metabolic processing of these common stimulants and therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, detailing its metabolic origins, analytical methodologies for its detection, and its application as a biomarker, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

A thorough understanding of the biological role of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil begins with its fundamental chemical characteristics.

PropertyValueSource
CAS Number 55782-76-8[1][2]
Molecular Formula C₇H₁₀N₄O₃[1][2]
Molecular Weight 198.18 g/mol [1]
Synonyms Caffeine EP Impurity D[3]

Metabolic Genesis: A Product of Methylxanthine Biotransformation

The primary biological significance of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil lies in its formation during the hepatic metabolism of caffeine and theophylline. These methylxanthines undergo extensive biotransformation, primarily orchestrated by the cytochrome P450 (CYP) enzyme system, with CYP1A2 being a key player.[4]

The metabolic journey begins with the demethylation and oxidation of the parent methylxanthine. In the case of theophylline (1,3-dimethylxanthine), metabolism proceeds through N-demethylation to form 3-methylxanthine, among other products.[5][6] It is from 3-methylxanthine that the formation of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is proposed to occur. This pathway involves the opening of the imidazole ring of the purine structure, a common fate for xanthine metabolites.

While the direct enzymatic steps for the 3-methyl derivative are not as extensively documented as for the 1,3-dimethyl analog derived from caffeine, the mechanism is believed to be parallel. The analogous compound, 6-amino-5-(N-formyl-N-methylamino)-1,3-dimethyluracil, is a known metabolite of caffeine.[4]

Metabolic Pathway of Theophylline Theophylline Theophylline (1,3-Dimethylxanthine) Three_Methylxanthine 3-Methylxanthine Theophylline->Three_Methylxanthine N-demethylation Metabolite 6-Amino-5-(N-formyl-N-methyl) -3-methyluracil Three_Methylxanthine->Metabolite Oxidative Metabolism CYP1A2 CYP1A2 CYP1A2->Theophylline catalyzes Ring_Opening Imidazole Ring Opening Ring_Opening->Three_Methylxanthine process

Proposed metabolic formation of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Biological Activity: An Area for Future Research

Currently, there is a scarcity of published data on the specific biological or pharmacological activities of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil itself. It is generally considered to be a terminal, inactive metabolite destined for urinary excretion. However, the broader class of aminouracil derivatives has been investigated for various therapeutic properties, including antiviral and anti-Alzheimer's potential, though these activities are associated with more complex substituted analogs.[7] The limited information on the bioactivity of this specific metabolite underscores a potential area for future toxicological and pharmacological research to definitively characterize its interaction, or lack thereof, with biological systems.

Application as a Biomarker of Methylxanthine Intake

The most immediate and practical application of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil for researchers is its use as a urinary biomarker for caffeine and theophylline consumption and metabolism. The quantification of this and other related metabolites can provide a more accurate assessment of methylxanthine exposure than dietary recall alone. Furthermore, the ratios of different metabolites can be used to phenotype the activity of metabolic enzymes, particularly CYP1A2, which has implications for drug-drug interactions and individual variations in drug metabolism.

Experimental Protocols

Synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

A Representative Synthetic Workflow:

Synthesis Workflow start 6-Amino-3-methyluracil step1 Nitrosation start->step1 intermediate1 6-Amino-5-nitroso-3-methyluracil step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 5,6-Diamino-3-methyluracil step2->intermediate2 step3 N-Methylation intermediate2->step3 intermediate3 6-Amino-5-(N-methylamino)-3-methyluracil step3->intermediate3 step4 Formylation intermediate3->step4 end 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil step4->end

A plausible synthetic pathway for the target compound.
Quantification in Biological Matrices: A UPLC-MS/MS Approach

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in complex biological matrices such as urine.

Representative Protocol for Urinary Metabolite Analysis:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

    • Dilute the supernatant 1:10 with a solution of internal standard in mobile phase A.

    • Vortex and transfer to an autosampler vial.

  • UPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): 199.1 m/z (for [M+H]⁺).

      • Product Ion (Q3): A specific fragment ion would need to be determined through infusion of a pure standard (a probable fragment would result from the loss of the formyl group).

    • Source Parameters: Optimized for desolvation temperature, gas flow, and capillary voltage.

Data Analysis: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., synthetic urine).

Conclusion

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil stands as a molecule of quiet yet considerable biological importance. Its primary significance is not in its own bioactivity, which appears to be minimal, but in its role as a key urinary metabolite of the globally consumed methylxanthines, caffeine and theophylline. For researchers in pharmacology, clinical chemistry, and toxicology, this compound serves as a valuable biomarker for assessing methylxanthine exposure and metabolic capacity. The continued development of sensitive analytical methods for its detection will undoubtedly further elucidate the nuances of methylxanthine metabolism and its impact on human health.

References

  • Arnaud, M. J., & Welsch, C. (1987).
  • ClinPGx. Theophylline Pathway, Pharmacokinetics. Available from: [Link]

  • Pharmaffiliates. Caffeine-impurities. Available from: [Link]

  • Deranged Physiology. Theophylline. Available from: [Link]

  • Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man.
  • Science Alert. Molecular Modelling Analysis of the Metabolism of Caffeine. Available from: [Link]

  • PubChem. 6-amino-5-(N-formylmethylamino)-3-methyluracil. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(43), 30098-30132.
  • Organic Syntheses. 6-methyluracil. Available from: [Link]

Sources

A Technical Guide to the Role of Caffeine-Derived Uracil Metabolites in CYP1A2 Phenotyping

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Cytochrome P450 1A2 (CYP1A2) enzyme is a cornerstone of hepatic drug metabolism, responsible for the biotransformation of numerous clinical drugs and the bioactivation of various procarcinogens. Its activity exhibits significant inter-individual variability, making the prediction of drug response and toxicity a critical challenge in pharmacology and toxicology. Caffeine, a widely consumed and safe probe drug, serves as the gold standard for in-vivo assessment of CYP1A2 activity. This guide provides an in-depth examination of the metabolic cascade of caffeine, focusing on the formation and utility of uracil derivatives, specifically 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (1,7-DAU) and its related compounds, as biomarkers for CYP1A2 phenotyping. We will explore the biochemical pathways, present a validated experimental workflow for quantifying these metabolites, and discuss the interpretation and application of the resulting data for researchers, scientists, and drug development professionals.

The Central Role of CYP1A2 in Xenobiotic Metabolism

Cytochrome P450 1A2 (CYP1A2) is a key phase I metabolizing enzyme predominantly expressed in the liver, constituting approximately 13-15% of the total hepatic CYP content.[1][2][3] It plays a crucial role in the oxidative metabolism of a wide array of substrates.

  • Pharmacological Significance: CYP1A2 is responsible for the metabolism of about 15% of clinically used drugs, including theophylline, clozapine, olanzapine, and imipramine.[1][4] Variation in its activity can significantly alter drug clearance, leading to either therapeutic failure or adverse drug reactions.

  • Toxicological Relevance: The enzyme is also critically involved in the metabolic activation of procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs) found in tobacco smoke and heterocyclic aromatic amines (HAAs) from cooked meats.[4][5]

The expression and activity of CYP1A2 are influenced by a combination of genetic polymorphisms, and environmental and lifestyle factors such as smoking (induction), consumption of cruciferous vegetables (induction), and use of oral contraceptives (inhibition).[2][4] This complex regulation results in up to a 40-fold difference in CYP1A2 activity among individuals, underscoring the necessity for accurate phenotyping methods.[6]

Caffeine Metabolism: A Window into CYP1A2 Activity

Caffeine (1,3,7-trimethylxanthine) is the most widely used probe substrate to assess in-vivo CYP1A2 activity due to its safety, favorable pharmacokinetic properties, and primary reliance on CYP1A2 for its clearance.[2][6] Over 95% of caffeine is metabolized by hepatic enzymes, with CYP1A2 being responsible for the vast majority of its primary transformation.[6][7]

The principal metabolic pathway, accounting for 70-80% of caffeine metabolism, is N3-demethylation to produce paraxanthine (1,7-dimethylxanthine or 1,7X).[1][7] The rate of this specific reaction is highly correlated with overall CYP1A2 activity. Paraxanthine is not an endpoint metabolite; it serves as a substrate for further biotransformation by CYP1A2 and other enzymes, including Xanthine Oxidase (XO) and N-acetyltransferase 2 (NAT2), leading to a series of demethylated and hydroxylated products that are ultimately excreted in the urine.[7]

The intricate cascade of caffeine metabolism is visualized below.

CaffeineMetabolism cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism of Paraxanthine cluster_tertiary Excreted Metabolites for Phenotyping Ratios Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~80%) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (~7%) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (~8%) M1X 1-Methylxanthine (1X) Paraxanthine->M1X CYP1A2 DAU 1,7-DAU (6-Amino-5-(N-formyl-N-methyl)-3-methyluracil) Paraxanthine->DAU Multiple Steps M1U 1-Methyluric Acid (1U) M1X->M1U Xanthine Oxidase (XO) AFMU AFMU (5-Acetylamino-6-formylamino-3-methyluracil) M1X->AFMU NAT2 Ratio Metabolic Ratio Calculation e.g., (AFMU + 1X + 1U) / Paraxanthine M1X->Ratio M1U->Ratio AFMU->Ratio DAU->Ratio Minor Contributor to Uracil Pool

Caption: Simplified metabolic pathway of caffeine via CYP1A2.

The Role of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (1,7-DAU)

Paraxanthine, the primary CYP1A2-mediated metabolite of caffeine, is further metabolized to several key compounds. Among these are uracil derivatives formed through the opening of the imidazole ring. While 5-acetylamino-6-formylamino-3-methyluracil (AFMU) is the most extensively studied and quantitatively significant uracil metabolite in humans, another derivative, 6-amino-5-[N-formylmethylamino]-3-methyluracil (1,7-DAU) , is also formed from the paraxanthine precursor.[8]

The core principle of phenotyping is to use the urinary concentration ratio of downstream metabolites to their precursors. This approach ingeniously normalizes for variables like hydration status and renal function. A widely validated index for CYP1A2 activity is the ratio of the sum of secondary metabolites derived from paraxanthine to paraxanthine itself. A common metric is: (AFMU + 1X + 1U) / 1,7X .[1][9]

In this context, the role of 1,7-DAU is that of a minor urinary metabolite originating from the same CYP1A2-dependent precursor pool as AFMU.[8] While not typically included as a primary variable in the most common phenotyping ratios, its formation is intrinsically linked to CYP1A2 activity. Its quantification can provide supplementary information about the downstream processing of paraxanthine. In some animal models, such as the rat, this class of uracil metabolite is significantly more prominent.[10][11] For human studies, the focus remains on the more abundant AFMU, 1X, and 1U for constructing robust and sensitive indices of CYP1A2 activity.[9]

Experimental Protocol: A Validated CYP1A2 Phenotyping Workflow

This section details a self-validating protocol for determining CYP1A2 phenotype using a caffeine challenge. The causality behind each step is explained to ensure scientific rigor.

Workflow Overview

Workflow cluster_prep Phase 1: Subject Preparation cluster_admin Phase 2: Dosing & Sampling cluster_analysis Phase 3: Bioanalysis cluster_interp Phase 4: Data Interpretation A1 Obtain Informed Consent A2 Instruct 24-48h Abstinence (Coffee, Tea, Chocolate, Sodas) A1->A2 A3 Overnight Fast (Optional but Recommended) A2->A3 B1 Administer Standardized Caffeine Dose (e.g., 100-150 mg tablet or coffee) A3->B1 B2 Record Administration Time B1->B2 B3 Collect Urine or Saliva Sample (4-6 hours post-dose) B2->B3 C1 Sample Preparation (e.g., Centrifugation, SPE) B3->C1 C2 Quantify Metabolites via LC-MS/MS C1->C2 D1 Calculate Metabolic Ratio (e.g., (AFMU+1X+1U)/1,7X) C2->D1 D2 Assign Phenotype (Poor, Intermediate, Extensive, Ultra-rapid) D1->D2

Caption: Standardized workflow for CYP1A2 phenotyping.
Step-by-Step Methodology
  • Subject Preparation and Dosing

    • Rationale: To eliminate confounding variables from dietary sources of methylxanthines, which would interfere with the accurate measurement of metabolites derived from the test dose.

    • Protocol:

      • Subjects must abstain from all sources of caffeine and other methylxanthines (e.g., theophylline in tea, theobromine in chocolate) for at least 24 hours prior to the test.[12]

      • Administer a single, standardized oral dose of caffeine (e.g., 100 mg) with a glass of water. A standardized coffee preparation can also be used, but a pharmaceutical-grade tablet is preferred for dose accuracy.[1][13]

      • Record the exact time of administration.

  • Sample Collection

    • Rationale: The 4-6 hour time window is selected to coincide with the peak excretion of caffeine metabolites in urine, providing a robust and reproducible measurement.[1][14] Saliva can be used as a non-invasive alternative, as the paraxanthine/caffeine ratio in saliva correlates well with plasma.[6][12]

    • Protocol (Urine):

      • Instruct the subject to void their bladder completely immediately before or at the time of caffeine administration.

      • Collect a single spot urine sample between 4 and 6 hours after the caffeine dose.

      • Measure the volume, aliquot into labeled cryovials, and immediately freeze at -20°C or -80°C until analysis.

  • Sample Preparation and Bioanalysis

    • Rationale: Accurate quantification requires a sensitive and specific analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which can resolve and measure multiple analytes simultaneously.[15][16]

    • Protocol:

      • Thaw urine samples on ice.

      • Prepare samples for analysis. This may involve a simple dilution with buffer or a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering matrix components.

      • Analyze samples using a validated HPLC-MS/MS method. A reverse-phase C18 column is commonly employed.[12][17]

      • The mobile phase often consists of a gradient of acetonitrile and water with an additive like formic acid for improved ionization.[17]

      • Quantify the molar concentrations of paraxanthine (1,7X), 1-methylxanthine (1X), 1-methyluric acid (1U), AFMU, and 1,7-DAU against a standard curve prepared with certified reference materials.

  • Data Analysis and Interpretation

    • Rationale: The metabolic ratio provides a numerical index of enzyme activity. Higher ratios indicate more efficient conversion of the parent drug to its metabolites, signifying higher enzyme activity.

    • Protocol:

      • Calculate the molar concentration for each measured metabolite.

      • Compute the CYP1A2 metabolic ratio. A widely accepted urine-based ratio is: (AFMU + 1X + 1U) / 1,7-Dimethylxanthine (Paraxanthine).

      • Compare the calculated ratio to established cutoff values to classify the subject's phenotype.

Interpreting the Data: Phenotype Classification and Applications

The calculated metabolic ratio allows for the stratification of individuals into distinct phenotype groups. While specific cutoff values can vary slightly between studies and populations, the general classifications hold.

Phenotype GroupTypical Metabolic RatioAssociated Factors & Implications
Poor Metabolizer (PM) LowMay carry genetic variants associated with reduced function. Increased risk of adverse effects from drugs cleared by CYP1A2.
Intermediate Metabolizer (IM) ModerateHeterozygous for some genetic variants or moderate induction/inhibition.
Extensive Metabolizer (EM) High (Normal)Represents the majority of the population with normal enzyme function.
Ultra-rapid Metabolizer (UM) Very HighAssociated with strong induction, most notably heavy smoking.[14] May experience therapeutic failure with standard doses of CYP1A2 substrates.

Key Findings from Population Studies:

  • Smoking: Smokers consistently exhibit significantly higher metabolic ratios compared to non-smokers, confirming the potent inducing effect of polycyclic aromatic hydrocarbons in tobacco smoke on CYP1A2 expression.[4][14]

  • Gender: Some studies report slightly higher CYP1A2 activity in males than in females, although this effect is less pronounced than that of smoking.[9][14]

  • Genetics: While environmental factors are strong modulators, genetic polymorphisms in the CYP1A2 gene, such as the -163C>A (CYP1A2*1F) variant, are associated with increased inducibility of the enzyme.[2]

Conclusion

The assessment of CYP1A2 activity is paramount for advancing personalized medicine and mitigating risks associated with xenobiotic exposure. The caffeine phenotyping test, grounded in the quantification of urinary metabolites, offers a minimally invasive, reliable, and powerful tool for this purpose. Metabolites such as 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (1,7-DAU) are integral components of the complex metabolic network that originates from caffeine. While more abundant metabolites like AFMU currently form the basis of the most widely used phenotyping indices, a comprehensive understanding of the entire metabolic pathway, including minor products like 1,7-DAU, enriches our ability to interpret CYP1A2 function. The robust workflow and clear interpretive framework presented in this guide provide researchers and drug developers with the necessary tools to effectively leverage this vital biomarker in their work.

References

  • Nakajima, M., Yokoi, T., Mizutani, M., Kinoshita, M., Funayama, M., & Kamataki, T. (1999). Phenotyping of CYP1A2 in Japanese population by analysis of caffeine urinary metabolites: absence of mutation prescribing the phenotype in the CYP1A2 gene. Cancer Epidemiology, Biomarkers & Prevention, 8(7), 675-682. [Link]

  • Rasmussen, B. B., Brix, T. H., Kyvik, K. O., & Brøsen, K. (2002). Dietary caffeine as a probe agent for assessment of cytochrome P4501A2 activity in random urine samples. British Journal of Clinical Pharmacology, 54(2), 173–180. [Link]

  • Ferrero, J. M., & Latini, R. (1987). Metabolism of caffeine to 6-amino-5-[N-methylformylamino]-1,3-dimethyluracil in the isolated, perfused liver from control or phenobarbital-, beta-naphthoflavone- and 3-methylcholanthrene-pretreated rats. Toxicology Letters, 38(1-2), 55-66. [Link]

  • Perera, V., Gross, A. S., & McLachlan, A. J. (2017). CYP1A2 phenotyping: Caffeine and Paraxanthine in Human Saliva by Validated HPLC Method. Current Pharmaceutical Analysis, 13(4), 324-330. [Link]

  • Arnaud, M. J., Bracco, I., Sauvageat, J. L., & Clerc, M. F. (1983). Placental transfer of the major caffeine metabolite in the rat using 6-amino-5[N-formylmethylamino]1,3[Me-14C]-dimethyluracil administered orally or intravenously to the pregnant rat. Toxicology Letters, 16(3-4), 271-279. [Link]

  • Toraño, J. S., & Gu, J. (2016). The Caffeine Cytochrome P450 1A2 Metabolic Phenotype Does Not Predict the Metabolism of Heterocyclic Aromatic Amines in Humans. Journal of analytical & bioanalytical techniques, 7(4), 1000320. [Link]

  • Kole, P. L., Ravi, T. K., & Jain, A. (2008). Caffeine and paraxanthine HPLC assay for CYP1A2 phenotype assessment using saliva and plasma. Biomedical chromatography : BMC, 22(11), 1231–1237. [Link]

  • Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218-220. [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Amino-5-formamido-1,3-dimethyluracil on Newcrom R1 HPLC column. SIELC.[Link]

  • Arnaud, M. J. (1993). Metabolism of Caffeine and Other Components of Coffee. In Caffeine, Coffee, and Health (pp. 43-95). Raven Press. [Link]

  • Rybak, M. E., Sternberg, M. R., Pao, C. I., Ahluwalia, N., & Pfeiffer, C. M. (2015). Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. The Journal of nutrition, 145(6), 1254–1262. [Link]

  • Röhrkasten, R., & Wombacher, H. (1988). Synthesis of the Caffeine Metabolites 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) and 5-Acetylamino-6-amino-3-methyluracil (AAMU) on a Preparative Scale. Archiv der Pharmazie, 321(7), 433-434. [Link]

  • Millis, S. R., Davis, G. A., & Kalow, W. (1997). Racial and gender differences in N-acetyltransferase, xanthine oxidase, and CYP1A2 activities. Clinical Pharmacology & Therapeutics, 62(3), 244-252. [Link]

  • Semsei, A. F., Kurucz, A., György, B., Nagy, A., Kiss, Á., & Monostory, K. (2020). CYP1A2 mRNA Expression Rather than Genetic Variants Indicate Hepatic CYP1A2 Activity. International Journal of Molecular Sciences, 21(14), 4851. [Link]

  • DNAlysis. (2019). CYP1A2. DNAlysis.[Link]

  • Whirl-Carrillo, M., Huddart, R., Gong, L., Sangkuhl, K., Thorn, C. F., Whaley, R., & Klein, T. E. (2021). PharmGKB summary: very important pharmacogene information for CYP1A2. Pharmacogenetics and genomics, 31(7), 147–154. [Link]

  • Ghotbi, R., Christensen, M., Roh, H. K., Ingelman-Sundberg, M., Aklillu, E., & Bertilsson, L. (2007). In vitro analysis of factors influencing CYP1A2 expression as potential determinants of interindividual variation. Food and Chemical Toxicology, 103, 11-21. [Link]

  • Westphal, J., St-Pierre, M., Labbé, L., & Hains, F. (2017). CYP1A2 expression and activity in a large panel of human nonneoplastic surgical liver samples: Influence of genetics, lifestyle, and other factors. Drug Metabolism and Disposition, 45(4), 357-365. [Link]

Sources

The Obscure Metabolite: A Technical Guide to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Minor Metabolite with Major Potential

In the intricate web of xenobiotic metabolism, the journey of caffeine within the human body presents a fascinating case study of enzymatic transformation. While major metabolites have been extensively studied as indicators of drug-clearing enzyme activity, a host of minor metabolites remain in the scientific periphery. This guide delves into one such molecule: 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil . While not a household name in the realm of clinical biomarkers, its unique position in the caffeine metabolism cascade suggests a nuanced story waiting to be told. This document serves as a deep dive into the core biochemistry, analytical methodologies, and untapped potential of this intriguing uracil derivative. As we navigate the knowns and unknowns, we invite you to consider the subtle yet significant role that such lesser-known compounds may play in the future of personalized medicine and diagnostics.

Biochemical Identity and Physicochemical Properties

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a heterocyclic compound derived from the metabolism of methylxanthines, most notably caffeine.

PropertyValueSource
CAS Number 55782-76-8[1][2][3]
Molecular Formula C₇H₁₀N₄O₃[1][2][3]
Molecular Weight 198.18 g/mol [1][2][3]
IUPAC Name N-(4-amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-5(2H)-ylidene)-N-methylformamide
Synonyms N-(4-Amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-N-methyl-formamide[2]

Its structure, characterized by a uracil core with amino, formyl, and methyl substitutions, dictates its chemical behavior and analytical characteristics. The presence of both hydrogen bond donors and acceptors influences its solubility and interaction with biological macromolecules.

The Metabolic Journey: From Caffeine to a Uracil Derivative

The formation of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a testament to the complex, multi-step process of caffeine metabolism, primarily occurring in the liver. The cytochrome P450 enzyme system, particularly the CYP1A2 isoform , is the central player in the initial breakdown of caffeine.

The precise enzymatic cascade leading to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is not as well-elucidated as that of major caffeine metabolites. However, based on the known pathways of caffeine metabolism, a putative pathway can be proposed.

caffeine_metabolism caffeine Caffeine (1,3,7-Trimethylxanthine) paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine CYP1A2 (~80%) theobromine Theobromine (3,7-Dimethylxanthine) caffeine->theobromine CYP1A2 theophylline Theophylline (1,3-Dimethylxanthine) caffeine->theophylline CYP1A2 intermediate1 Further Metabolites paraxanthine->intermediate1 Multiple Steps theobromine->intermediate1 Multiple Steps theophylline->intermediate1 Multiple Steps target_metabolite 6-Amino-5-(N-formyl-N-methyl) -3-methyluracil intermediate1->target_metabolite Putative Pathway

Caption: Putative Metabolic Pathway of Caffeine to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

This proposed pathway underscores the metabolite's position as a downstream product of caffeine biotransformation. Its formation is likely dependent on the activities of several enzymes, making its concentration in biological fluids a potential integrated measure of a complex metabolic phenotype.

The Biomarker Potential: A Reflection of Metabolic Activity

While direct clinical applications of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil as a biomarker for a specific disease are not yet established, its theoretical value lies in its connection to CYP1A2 activity . CYP1A2 is a critical enzyme in drug metabolism, responsible for the clearance of numerous pharmaceuticals and the activation of pro-carcinogens.

Hypothetical Applications:

  • Phenotyping CYP1A2 Activity: The ratio of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil to its metabolic precursors or to caffeine itself could serve as a non-invasive indicator of CYP1A2 function. This has implications for:

    • Personalized Dosing of Drugs: Predicting how a patient will metabolize drugs cleared by CYP1A2.

    • Assessing Liver Function: Monitoring changes in hepatic metabolic capacity.

    • Dietary and Lifestyle Exposure Assessment: Evaluating the impact of inducers (e.g., smoking) or inhibitors of CYP1A2.

  • Investigating Oxidative Stress: The formation of uracil derivatives can sometimes be linked to pathways involving oxidative stress. Further research is warranted to explore any potential correlation between levels of this metabolite and markers of oxidative damage.

Current Research Gap:

It is crucial to emphasize that these applications are currently speculative. Rigorous clinical validation studies are required to establish a definitive link between the urinary or plasma concentrations of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil and specific physiological or pathological states.

Analytical Methodologies for Quantification

The accurate and precise quantification of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in biological matrices such as urine and plasma is paramount for its evaluation as a biomarker. Given its chemical nature, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for its analysis.

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances.

Workflow for Urine Sample Preparation:

sample_prep start Urine Sample Collection centrifugation Centrifugation (to remove particulates) start->centrifugation dilution Dilution with mobile phase or internal standard solution centrifugation->dilution filtration Filtration (e.g., 0.22 µm) (to remove remaining particulates) dilution->filtration analysis LC-MS/MS Analysis filtration->analysis

Caption: A generalized workflow for the preparation of urine samples for LC-MS/MS analysis.

LC-MS/MS Protocol: The Core of Quantification

A detailed protocol for the quantification of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil would require empirical optimization. However, a typical starting point based on the analysis of similar polar metabolites is outlined below.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Hypothetical):

ParameterRecommended SettingRationale
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for a wide range of metabolites.
Mobile Phase A 0.1% Formic acid in waterPromotes ionization and improves peak shape.
Mobile Phase B 0.1% Formic acid in acetonitrileElutes the analyte from the column.
Gradient 5% B to 95% B over 10 minutesTo effectively separate the analyte from other urinary components.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CEnsures reproducible retention times.
Injection Volume 5 µLA typical volume for such analyses.

Mass Spectrometric Conditions (Hypothetical):

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The molecule contains basic nitrogen atoms that are readily protonated.
Precursor Ion (Q1) m/z 199.08Corresponds to [M+H]⁺ of the analyte.
Product Ions (Q3) To be determined empiricallyThese would be specific fragments of the parent ion, used for quantification and confirmation.
Collision Energy To be optimizedThe energy required to generate the product ions.
Source Temperature ~500 °CFor efficient desolvation.
IonSpray Voltage ~5500 VFor efficient ionization.

Method Validation:

A robust analytical method must be validated according to established guidelines (e.g., FDA, EMA). This includes assessing:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements.

  • Selectivity and Specificity: The ability to measure the analyte in the presence of other components.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Matrix Effects: The influence of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Future Directions and Concluding Remarks

The journey to establishing 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil as a validated clinical biomarker is still in its early stages. The path forward requires a concerted effort from researchers across various disciplines.

Key Research Priorities:

  • Definitive Pathway Elucidation: Utilizing metabolomics and enzymatic assays to precisely map the metabolic pathway leading to its formation.

  • Development of Certified Reference Materials: To ensure the accuracy and comparability of analytical measurements across different laboratories.

  • Large-Scale Clinical Studies: Correlating the levels of this metabolite with CYP1A2 activity, drug metabolism phenotypes, and various disease states.

  • Investigation of Biological Activity: Determining if this metabolite has any intrinsic biological effects.

References

  • Pharmaffiliates. (n.d.). 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. Retrieved January 21, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Caffeine-impurities. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil: A Key Caffeine Metabolite and Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Structurally Significant Uracil Derivative

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, with the Chemical Abstracts Service (CAS) registry number 55782-76-8, is a heterocyclic compound belonging to the pyrimidine family. While not as widely known as its parent compound, uracil, it holds significance in the fields of medicinal chemistry and drug metabolism. This technical guide provides a comprehensive overview of its discovery, synthesis, chemical properties, and biological relevance, tailored for researchers, scientists, and professionals in drug development. This molecule is notably recognized as an impurity in the synthesis of caffeine and as a metabolite of this widely consumed stimulant, particularly identified in rodent models.[1][2] Its structural features, comprising a substituted aminouracil core, also position it as a potential building block in the synthesis of more complex heterocyclic systems.[3]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil are summarized in the table below.

PropertyValueSource
CAS Number 55782-76-8[4]
Molecular Formula C₇H₁₀N₄O₃[4]
Molecular Weight 198.18 g/mol [5]
Appearance White solid[2]
Melting Point >300°C[2]
Predicted Density 1.5±0.1 g/cm³[2]
Predicted Refractive Index 1.620[2]
Topological Polar Surface Area 105 Ų[6]
Hydrogen Bond Donor Count 3[6]
Hydrogen Bond Acceptor Count 5[6]
Rotatable Bond Count 3[6]

The structural identity of this uracil derivative is defined by a pyrimidine-2,4(1H,3H)-dione core, with key substitutions at positions 3, 5, and 6. A methyl group is attached at the N3 position, an amino group at the C6 position, and an N-formyl-N-methylamino group at the C5 position.

Caption: Chemical structure of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil: A Proposed Protocol

G cluster_0 Synthetic Pathway A 6-Amino-3-methyluracil B 6-Amino-5-nitroso-3-methyluracil A->B Nitrosation (NaNO₂, H⁺) C 5,6-Diamino-3-methyluracil B->C Reduction (e.g., Na₂S₂O₄) D 6-Amino-5-(N-methylamino)-3-methyluracil C->D Reductive Amination (HCHO, H₂/Pd-C) or Direct Methylation E 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil D->E Formylation (e.g., Formic Acid)

Caption: Proposed synthetic pathway for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Amino-5-nitroso-3-methyluracil

  • Suspend 6-Amino-3-methyluracil in water.

  • Add a solution of sodium nitrite (NaNO₂) dropwise at a controlled temperature (e.g., 0-5°C).

  • Acidify the mixture with a mineral acid (e.g., HCl) to generate nitrous acid in situ.

  • Stir the reaction mixture for a specified time until the formation of the purple nitroso compound is complete.

  • Isolate the product by filtration, wash with cold water, and dry.

Step 2: Synthesis of 5,6-Diamino-3-methyluracil

  • Suspend the 6-Amino-5-nitroso-3-methyluracil in water or an appropriate solvent.

  • Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), portion-wise until the purple color disappears, indicating the reduction of the nitroso group.

  • Heat the mixture if necessary to ensure complete reaction.

  • Cool the reaction mixture and isolate the diamino product by filtration.

Step 3: Synthesis of 6-Amino-5-(N-methylamino)-3-methyluracil

This step can be approached via direct methylation or reductive amination.

  • Method A: Direct Methylation

    • Dissolve 5,6-Diamino-3-methyluracil in a suitable solvent.

    • Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base.

    • Control the reaction conditions to favor mono-methylation at the 5-amino position.

    • Isolate and purify the product.

  • Method B: Reductive Amination

    • Dissolve 5,6-Diamino-3-methyluracil in a suitable solvent.

    • Add an aqueous solution of formaldehyde.

    • Hydrogenate the resulting imine intermediate in the presence of a catalyst such as Palladium on carbon (Pd/C).

    • Filter the catalyst and isolate the product from the filtrate.

Step 4: Synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

  • Dissolve 6-Amino-5-(N-methylamino)-3-methyluracil in formic acid.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and remove the excess formic acid under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.[4]

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O, N-H, C-H).

Biological Significance: A Metabolite of Caffeine

The primary biological relevance of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil lies in its role as a metabolite of caffeine. Studies in rats have identified this compound as a significant product of caffeine metabolism.[7][8] The metabolic transformation of caffeine in the liver is a complex process involving a series of enzymatic reactions, primarily mediated by the cytochrome P450 oxidase system.[9]

G cluster_0 Caffeine Metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine Caffeine->Theobromine CYP1A2 Theophylline Theophylline Caffeine->Theophylline CYP1A2 Metabolite 6-Amino-5-(N-formyl-N-methyl) -3-methyluracil Paraxanthine->Metabolite Further Metabolism (in rats) Other_Metabolites Other Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Caption: Simplified overview of caffeine metabolism leading to the formation of key metabolites.

In humans, a closely related compound, 5-acetylamino-6-formylamino-3-methyluracil (AFMU), is a major caffeine metabolite.[10] The study of these uracil derivatives provides valuable insights into the pharmacokinetics of caffeine and the enzymatic pathways involved in its biotransformation. While no specific pharmacological activity has been attributed to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil itself, its presence as a metabolite is crucial for understanding the overall physiological effects of caffeine consumption.

Future Perspectives and Applications

The primary application of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is currently as a reference standard in analytical chemistry for the detection and quantification of caffeine impurities and metabolites in various matrices, including pharmaceutical preparations and biological samples.

Furthermore, the structural motif of this compound, a substituted aminouracil, is a versatile scaffold in medicinal chemistry. Aminouracil derivatives are known to exhibit a wide range of biological activities and are used as precursors for the synthesis of more complex heterocyclic systems with potential therapeutic applications.[3] Future research could explore the potential of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil as a starting material for the synthesis of novel bioactive molecules.

Conclusion

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a compound of interest primarily due to its connection to caffeine as both a metabolite and a synthetic impurity. This guide has provided a comprehensive overview of its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its biological context. For researchers in drug metabolism, analytical chemistry, and medicinal chemistry, a thorough understanding of this molecule is valuable for advancing our knowledge of xenobiotic metabolism and for the development of new synthetic methodologies and potential therapeutic agents.

References

  • Arnaud, M. J., Bracco, I., Sauvageat, J. L., & Clerc, M. F. (1983). Placental transfer of the major caffeine metabolite in the rat using 6-amino-5[N-formylmethylamino]1,3[Me-14C]-dimethyluracil administered orally or intravenously to the pregnant rat. Toxicology letters, 16(3-4), 271–279.
  • Gattuso, G., Barreca, D., Gargiulli, C., Leuzzi, U., & Caristi, C. (2007). Flavonoid composition of citrus juices. Molecules, 12(8), 1641–1673.
  • Grant, D. M., Campbell, M. E., Tang, B. K., & Kalow, W. (1987). Biotransformation of caffeine by human liver microsomes. Biochemical pharmacology, 36(8), 1251–1260.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88585499, 6-amino-5-(N-formylmethylamino)-3-methyluracil. Retrieved January 18, 2024 from [Link].

  • Pharmaffiliates. (n.d.). Caffeine-impurities. Retrieved from [Link]

  • Tang, W., & Eisenbrand, G. (Eds.). (2011).
  • Toxicology Letters. (1987).
  • Zare, A., et al. (2020). Synthesis of novel uracil-based pyrimido[4,5-d]pyrimidine derivatives via a one-pot three-component reaction. RSC advances, 10(21), 12467–12474.

Sources

Methodological & Application

synthesis of "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uracil and its derivatives are fundamental building blocks in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The targeted synthesis of specifically substituted uracils is therefore of significant interest for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil," a potentially valuable intermediate for more complex heterocyclic structures.

The molecular structure of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is characterized by a pyrimidine-2,4(1H,3H)-dione core, with an amino group at the 6-position, a methyl group at the 3-position, and an N-formyl-N-methylamino group at the 5-position.[3] This specific substitution pattern offers multiple reactive sites for further chemical modifications.

This guide presents a proposed two-step synthesis protocol starting from the commercially available 6-Amino-3-methyluracil. The methodology is based on established chemical transformations of uracil derivatives, providing a robust and reproducible pathway for obtaining the target compound.

Proposed Synthesis Pathway

The synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil can be envisioned in two sequential steps starting from 6-Amino-3-methyluracil:

  • Reductive Amination: Introduction of the methyl group at the 5-amino position via reductive amination using formaldehyde and a suitable reducing agent.

  • Formylation: Formylation of the resulting 5-(methylamino) group to yield the final product.

This approach allows for the controlled introduction of the substituents at the 5-position.

Experimental Protocols

Step 1: Synthesis of 6-Amino-3-methyl-5-(methylamino)uracil

This step involves the reductive amination of the 5-amino group of 6-Amino-3-methyluracil.

Materials:

  • 6-Amino-3-methyluracil

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend 6-Amino-3-methyluracil (1.0 eq) in methanol.

  • To this suspension, add formaldehyde solution (1.2 eq) dropwise at room temperature while stirring.

  • Stir the mixture for 30 minutes to allow for the formation of the intermediate Schiff base.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 2 to decompose any remaining borohydride.[4]

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The product may precipitate out of the solution. If so, collect the solid by filtration using a Buchner funnel, wash with cold water, and dry under vacuum.[5]

  • If the product does not precipitate, the aqueous layer can be extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

This step involves the formylation of the secondary amine synthesized in Step 1.

Materials:

  • 6-Amino-3-methyl-5-(methylamino)uracil (from Step 1)

  • Formic acid (≥95%)

  • Acetic anhydride

  • N,N-Dimethylformamide (DMF)

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 6-Amino-3-methyl-5-(methylamino)uracil (1.0 eq) in N,N-dimethylformamide (DMF).

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a mixed anhydride by slowly adding acetic anhydride (1.5 eq) to formic acid (2.0 eq) at 0 °C and stirring for 15 minutes.

  • Add the freshly prepared mixed anhydride dropwise to the solution of the aminouracil derivative while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by filtration, wash thoroughly with cold water to remove any residual DMF and formic acid, and then with a small amount of cold ethanol.[6]

  • Dry the product under vacuum to yield 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

  • Purity can be assessed by TLC, and further purification can be achieved by recrystallization if necessary.

Data Presentation

Parameter Step 1: Reductive Amination Step 2: Formylation
Starting Material 6-Amino-3-methyluracil6-Amino-3-methyl-5-(methylamino)uracil
Key Reagents Formaldehyde, Sodium borohydrideFormic acid, Acetic anhydride
Solvent MethanolN,N-Dimethylformamide (DMF)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4-5 hours12-16 hours
Work-up Acid/base quench, filtration/extractionPrecipitation in water, filtration
Purification RecrystallizationRecrystallization

Visualization of the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Formylation Start 6-Amino-3-methyluracil Reagent1 Formaldehyde, NaBH4 Methanol Start->Reagent1 Intermediate 6-Amino-3-methyl-5-(methylamino)uracil Reagent1->Intermediate Reagent2 Formic Acid, Acetic Anhydride DMF Intermediate->Reagent2 Product 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil Reagent2->Product

Sources

Application Note: Quantitative Analysis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methodologies for the quantitative determination of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, a polar uracil derivative of interest in pharmaceutical and metabolic research. Recognizing the challenges associated with the analysis of polar analytes in complex biological matrices, we provide detailed protocols for sample preparation, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to deliver high sensitivity, specificity, and reliability, adhering to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction: The Analytical Challenge

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a substituted pyrimidine with a molecular formula of C₇H₁₀N₄O₃ and a molecular weight of 198.18 g/mol .[1][2] Its chemical structure, featuring multiple polar functional groups, results in a low octanol-water partition coefficient (XLogP3-AA: -1.5), indicating high polarity.[1] The analysis of such polar compounds in biological samples, such as plasma or cell culture media, presents a significant challenge due to their poor retention on traditional reversed-phase chromatographic columns and potential for matrix interference. This guide provides a comprehensive framework for overcoming these challenges. Uracil and its derivatives are key components in various biological processes, and their analogues are often investigated as potential therapeutic agents.[3][4]

Foundational Principles: Method Selection and Rationale

The choice of analytical technique is dictated by the required sensitivity and the complexity of the sample matrix. For routine analysis and higher concentration ranges, HPLC-UV offers a cost-effective and robust solution. For trace-level quantification and enhanced specificity, especially in complex matrices, LC-MS/MS is the preferred method.[5][6][7]

Chromatographic Strategy: Taming Polarity

Given the polar nature of the analyte, two primary chromatographic approaches are considered:

  • Reversed-Phase (RP) HPLC: While seemingly counterintuitive for a polar compound, RP-HPLC on a C18 column can be effective when using a highly aqueous mobile phase with an acidic modifier (e.g., 0.1% formic acid).[8] The acid serves to suppress the ionization of any silanol groups on the stationary phase and to protonate the analyte, leading to more consistent retention and improved peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[9] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).

Sample Preparation: The Key to Clean Data

The primary goal of sample preparation is to remove interfering substances from the matrix while efficiently extracting the analyte.[10][11] For polar molecules, common and effective techniques include:

  • Protein Precipitation (PPT): Ideal for plasma and serum samples, PPT with a cold organic solvent like acetonitrile effectively removes proteins.[5][12]

  • Solid-Phase Extraction (SPE): While more complex to develop, SPE can provide a cleaner extract and the potential for sample concentration. A mixed-mode or polar-enhanced sorbent would be appropriate.

  • Cell Lysate Preparation: For intracellular analysis, cells must be washed to remove extracellular contaminants, followed by lysis and extraction, typically with a solvent mixture like methanol/water.[13]

Experimental Protocols

Sample Preparation Protocols

3.1.1. Plasma/Serum Samples using Protein Precipitation

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (if available).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

3.1.2. Adherent Cell Culture Samples

  • Aspirate the cell culture medium and wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution.[13]

  • After the final wash, add 500 µL of an ice-cold extraction solution (80% methanol, 20% water) to each well.[13]

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase for analysis.

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (Uracil and its derivatives typically have a strong absorbance around this wavelength).[8][14]

  • Injection Volume: 10 µL.

LC-MS/MS Method Protocol
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) or a C18 column as described for the HPLC-UV method.

  • Mobile Phase (HILIC):

    • A: 10 mM Ammonium formate with 0.1% formic acid in water

    • B: Acetonitrile with 0.1% formic acid

  • Gradient (HILIC): 95% B to 60% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 199.08 (corresponding to [M+H]⁺).

    • Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would involve the loss of the formyl group or parts of the side chain.

Method Validation: Ensuring Trustworthiness

A comprehensive validation of the analytical method is paramount to ensure the reliability of the generated data.[15] The validation should be performed in accordance with ICH Q2(R1) guidelines and, for bioanalytical methods, the FDA's guidance.[15][16][17][18][19]

Parameter HPLC-UV LC-MS/MS Acceptance Criteria (Typical)
Specificity Assess peak purity using a photodiode array (PDA) detector. Analyze blank matrix samples.Analyze blank matrix samples for interferences at the retention time of the analyte and IS.No significant interfering peaks at the retention time of the analyte.
Linearity A minimum of 5 concentration levels.A minimum of 6-8 concentration levels.Correlation coefficient (r²) ≥ 0.99.
Range To be established based on the linearity study.[16]To be established based on the linearity study.[16]The range should cover the expected concentrations in the samples.
Accuracy Analyze quality control (QC) samples at low, medium, and high concentrations.Analyze QC samples at LLOQ, low, medium, and high concentrations.Mean accuracy within ±15% of the nominal value (±20% at LLOQ).
Precision Repeatability (intra-day) and intermediate precision (inter-day) on QC samples.Repeatability and intermediate precision on QC samples.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Signal-to-noise ratio of 3:1.-
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.CV ≤ 20% and accuracy within ±20%.
Robustness Small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).Small, deliberate variations in method parameters.No significant impact on the results.
Stability Freeze-thaw, short-term (bench-top), long-term, and stock solution stability.Freeze-thaw, short-term, long-term, and stock solution stability.Analyte stability should be within acceptable limits (typically ±15% of the initial concentration).

Visualizing the Workflow

Diagram 1: General Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Plasma, Cells, etc.) Extraction Extraction/ Precipitation Sample->Extraction Cleanup Cleanup/ Reconstitution Extraction->Cleanup Chromatography HPLC or LC-MS/MS Cleanup->Chromatography Inject Detection UV or MS/MS Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation Final_Result Final Result Validation->Final_Result Report

Caption: Overview of the analytical workflow from sample to result.

Diagram 2: Decision Tree for Method Selection

Start Start: Define Analytical Need Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes HPLC_UV Use HPLC-UV Method Sensitivity->HPLC_UV No Matrix->HPLC_UV No LC_MSMS Use LC-MS/MS Method Matrix->LC_MSMS Yes

Caption: Decision guide for selecting the appropriate analytical method.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and precise quantification of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in biological matrices. The selection between HPLC-UV and LC-MS/MS should be guided by the specific requirements for sensitivity and selectivity of the research or development program. Adherence to the principles of method validation is critical to ensure the integrity and reliability of the scientific data generated.

References

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link].

  • Sample preparation for polar metabolites in bioanalysis. SciSpace. Available at: [Link].

  • 6-amino-5-(N-formylmethylamino)-3-methyluracil. PubChem. Available at: [Link].

  • Uracil HPLC Analysis: Trusted Techniques for Industrial Labs. Pharma Ingredients. Available at: [Link].

  • A Sensitive LC-MS/MS Method for Quantification of a Nucleoside Analog in Plasma: Application to in Vivo Rat Pharmacokinetic Studies. PubMed. Available at: [Link].

  • Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. PubMed. Available at: [Link].

  • Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. Available at: [Link].

  • A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer. PubMed. Available at: [Link].

  • Sample preparation for polar metabolites in bioanalysis. Analyst. Available at: [Link].

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link].

  • HPLC Methods for analysis of Uracil. HELIX Chromatography. Available at: [Link].

  • Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. ResearchGate. Available at: [Link].

  • Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). Protocols.io. Available at: [Link].

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link].

  • HPLC analysis of [3H]uracil and [3H]uridine metabolism in the perfused heart. ResearchGate. Available at: [Link].

  • A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PMC. Available at: [Link].

  • Showing metabocard for 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771). Human Metabolome Database. Available at: [Link].

  • Quality Guidelines. ICH. Available at: [Link].

  • HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH. SIELC Technologies. Available at: [Link].

  • Bioanalytical Method Validation. FDA. Available at: [Link].

  • Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. NIH. Available at: [Link].

  • Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells for LC-MS analysis. Princeton University. Available at: [Link].

  • 6-amino-5-(N-methylformylamino)-1-methyluracil. PubChem. Available at: [Link].

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link].

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link].

  • Oligonucleotide Analysis by LC and LC-MS. YouTube. Available at: [Link].

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link].

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link].

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link].

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. Available at: [Link].

  • 5-methyl uracil. ChemBK. Available at: [Link].

Sources

A Robust and Validated RP-HPLC Method for the Quantification of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This application note details a precise, accurate, and robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. The method is designed for researchers, scientists, and professionals in drug development who require reliable analytical procedures for process monitoring, quality control of intermediates, and stability testing. The described methodology has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, with the molecular formula C7H10N4O3, is a substituted uracil derivative.[1][2][3] Such compounds are significant in medicinal chemistry and pharmaceutical development, often serving as key precursors or intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, various aminouracils are foundational building blocks for synthesizing xanthine derivatives like theophylline and caffeine, which have broad therapeutic applications.[4][5]

Given its role as a critical intermediate, ensuring the purity and concentration of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is paramount for the quality and yield of the final API. A reliable and validated analytical method is therefore essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[6][7] Specifically, RP-HPLC is well-suited for analyzing polar molecules like uracil derivatives by using a non-polar stationary phase and a polar mobile phase.[8]

This document provides a comprehensive, step-by-step protocol for an RP-HPLC method developed and validated for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, ensuring it is suitable for its intended purpose in a regulated environment.[9]

Materials and Methods

Reagents and Chemicals
  • Reference Standard: 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (Purity ≥ 99.0%)

  • Acetonitrile: HPLC Grade

  • Methanol: HPLC Grade

  • Water: Deionized (DI) Water, filtered through a 0.45 µm filter

  • Potassium Phosphate Monobasic (KH2PO4): Analytical Grade

  • Orthophosphoric Acid: Analytical Grade

Equipment
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower, Chromeleon).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Sonicator: For degassing solvents.

  • Volumetric flasks and pipettes: Class A.

Chromatographic Conditions

The operational parameters for the HPLC analysis are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile
Elution Mode Isocratic: 85% A / 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions

2.4.1 Buffer and Mobile Phase Preparation

  • 20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of DI water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm nylon filter.

  • Mobile Phase: Mix the prepared buffer (Solvent A) and acetonitrile (Solvent B) in an 85:15 (v/v) ratio. Degas the final mixture by sonicating for 15 minutes or by online degassing.

2.4.2 Standard Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.

2.4.3 Sample Solution Preparation

  • Accurately weigh an amount of the test sample expected to contain approximately 25 mg of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil and transfer to a 25 mL volumetric flask.

  • Add approximately 20 mL of mobile phase, sonicate for 5 minutes to dissolve, then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Development Rationale

The choices made during method development are grounded in the physicochemical properties of the analyte and established chromatographic principles.[6]

  • Column Selection: The analyte is a polar molecule due to its uracil structure and associated functional groups.[10] A C18 (octadecylsilyl) stationary phase was selected as it provides sufficient hydrophobicity to retain the analyte from a highly aqueous mobile phase, allowing for good separation from potential non-polar impurities.

  • Mobile Phase Optimization: A buffered aqueous solution was chosen to ensure a consistent pH and, consequently, a stable ionization state for the analyte, leading to reproducible retention times. A pH of 3.0 was selected to suppress the basicity of the amino group, promoting better peak shape. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and common use in RP-HPLC. An isocratic elution was found to provide adequate separation and a stable baseline within a reasonable run time.

  • Wavelength Selection: The detection wavelength of 275 nm was determined by analyzing the UV spectrum of the standard solution using a PDA detector. This wavelength corresponds to one of the absorbance maxima of the uracil chromophore, providing high sensitivity for the analyte.

Protocol: Step-by-Step HPLC Analysis Workflow

  • System Preparation: Ensure all mobile phase lines are primed and the system is free of air bubbles.

  • Equilibration: Equilibrate the HPLC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (mobile phase) to ensure no interfering peaks are present.

    • Inject a working standard solution (e.g., 100 µg/mL) five times consecutively.

    • Verify that the SST parameters meet the pre-defined criteria (see Section 6.1).

  • Calibration Curve: Inject each working standard solution once to construct the calibration curve.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Processing: Integrate the peak corresponding to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil and determine its concentration using the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Standard/Sample Solutions S1 System Preparation (Priming) P1->S1 S2 Column Equilibration (Stable Baseline) S1->S2 S3 System Suitability Test (5 Injections) S2->S3 S4 Calibration Curve (Inject Standards) S3->S4 SST Pass S5 Sample Injection S4->S5 D1 Peak Integration S5->D1 D2 Quantification (Using Calibration Curve) D1->D2 D3 Generate Report D2->D3

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][11] The results are summarized below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte retention timePassed (No peaks in blank, analyte peak is pure)
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9998
Range 10 - 150 µg/mLEstablished and validated
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
   Repeatability (n=6)RSD ≤ 2.0%0.8%
   Intermediate PrecisionRSD ≤ 2.0%1.2%
LOD Signal-to-Noise Ratio ≥ 30.5 µg/mL
LOQ Signal-to-Noise Ratio ≥ 101.5 µg/mL
Robustness RSD ≤ 2.0% after minor changesPassed

Data Analysis and System Suitability

System Suitability Testing (SST)

Before starting any sample analysis, the performance of the chromatographic system must be verified. This is done by injecting a standard solution and evaluating key parameters as defined in pharmacopoeias such as the USP <621>.[6][12]

SST ParameterAcceptance Limit
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=5)
%RSD of Retention Time ≤ 1.0% (for n=5)
Calculation

The concentration of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in the sample is calculated from the linear regression equation derived from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte in the sample

  • c = y-intercept of the calibration curve

The final concentration is adjusted for the sample weight and dilution factors.

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the quantitative determination of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. The method has been successfully validated according to ICH guidelines, confirming its reliability for routine quality control analysis in pharmaceutical development and manufacturing environments.

References

  • SIELC Technologies. Separation of 6-Amino-5-formamido-1,3-dimethyluracil on Newcrom R1 HPLC column. Available from: [Link]

  • Google Patents. CN104744470A - Synthesis method for theophylline.
  • LookChem. 6-Amino-5-formamido-1,3-dimethyluracil. Available from: [Link]

  • Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 789. Available from: [Link]

  • PubChem. 6-amino-5-(N-formylmethylamino)-3-methyluracil. Available from: [Link]

  • United States Pharmacopeia. <621> Chromatography. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). Available from: [Link]

  • Waters. USP Chapter 621 for Chromatography - Tip301. Available from: [Link]

  • Yousaf, M., et al. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. Journal of Heterocyclic Chemistry, 55(11), 2445-2479. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available from: [Link]

  • Human Metabolome Database. Showing metabocard for 5-Acetylamino-6-formylamino-3-methyluracil (HMDB0011105). Available from: [Link]

  • Pharmacopeia.cn. <621> CHROMATOGRAPHY. Available from: [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil , a substituted uracil derivative of interest in pharmaceutical research and development, notably as an impurity of caffeine.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a systematic approach to elucidating the molecule's complex structure. This guide covers everything from sample preparation to advanced 2D NMR techniques, with a special focus on interpreting the conformational complexities arising from the N-formyl-N-methyl group. The methodologies are grounded in established NMR principles for small molecule analysis and data from related uracil compounds.[2][3][4][5][6]

Introduction

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a heterocyclic compound with the molecular formula C7H10N4O3.[1][7][8][9] Its structural elucidation is critical for quality control in pharmaceutical manufacturing and for understanding its potential biological activity. NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure of such small molecules in solution.[5][6]

This molecule presents a unique spectroscopic challenge due to the presence of an amide functionality within the 5-position substituent. The partial double bond character of the C-N bond in the N-formyl group leads to restricted rotation, potentially resulting in the observation of two distinct sets of signals for the atoms near this group, known as rotamers.[10][11][12] This guide will address how to identify and characterize these dynamic phenomena.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for spectral interpretation.

  • Uracil Core: A pyrimidine ring with carbonyl groups at C2 and C4, and methyl substitution on N3.

  • Amino Group: A primary amine (-NH2) at the C6 position.

  • Substituent at C5: An N-formyl-N-methylamino group, which is the source of potential rotamers.

Below is a diagram illustrating the chemical structure with atom numbering.

Caption: Structure of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Experimental Protocols

Sample Preparation

Accurate and reproducible NMR data begins with meticulous sample preparation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is the recommended solvent. Its high polarity effectively dissolves the target molecule, and its high boiling point is advantageous for variable-temperature (VT) experiments. Furthermore, it helps in observing exchangeable protons (e.g., from the -NH2 group).[3][4]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d6. This concentration is generally sufficient for obtaining high-quality spectra in a reasonable time on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Data Acquisition

The following suite of experiments is recommended for a comprehensive structural analysis. All experiments should be performed on a spectrometer with a field strength of 400 MHz or higher.

Experiment Purpose Key Parameters
1H NMR To identify all proton environments and their multiplicities.Spectral width: -2 to 12 ppm, Relaxation delay (d1): 5s, Number of scans: 16
13C{1H} NMR To identify all unique carbon environments.Spectral width: 0 to 200 ppm, Relaxation delay (d1): 2s, Number of scans: 1024
DEPT-135 To differentiate between CH, CH2, and CH3 groups.Standard pulse program parameters.
COSY (Correlation Spectroscopy)To identify scalar-coupled protons (H-H correlations).Standard gradient-selected (gCOSY) pulse sequence.
HSQC (Heteronuclear Single Quantum Coherence)To identify direct one-bond correlations between protons and carbons (C-H).Optimized for ¹JCH ≈ 145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation)To identify long-range (2-3 bond) correlations between protons and carbons.Optimized for long-range couplings of 8-10 Hz.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)To determine spatial proximities between protons, crucial for identifying rotameric forms.Mixing time of 300-500 ms.
Variable-Temperature (VT) 1H NMR To study the dynamics of rotamer interconversion.Acquire spectra at a range of temperatures (e.g., 298 K to 373 K).

Predicted Spectra and Interpretation

While experimental data for the target molecule is not publicly available, we can predict the spectral features based on known data for similar uracil derivatives.[13][14][15][16]

Predicted ¹H and ¹³C NMR Chemical Shifts

The presence of rotamers due to the N-formyl group can lead to the doubling of signals for the N-methyl and formyl protons, as well as for nearby atoms in the uracil ring. The table below presents the predicted chemical shifts, acknowledging that two distinct species (major and minor rotamers) may be observed.

Position Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (from H)
3-N-CH₃CH₃~3.1-3.3~27-29C2, C4
6-NH₂NH₂~5.5-6.5 (broad)-C5, C6
5-N-CH₃CH₃~2.9-3.2 (two signals possible)~30-35 (two signals possible)C5, Formyl C
5-N-CHOCHO~8.0-8.5 (two signals possible)~160-165 (two signals possible)5-N-CH₃ C, C5
C2C=O-~150-152-
C4C=O-~161-164-
C5C-N-~87-95-
C6C-NH₂-~158-161-
Analysis of Rotamers

The N-formyl group's rotation around the C-N bond is slow on the NMR timescale at room temperature, giving rise to distinct signals for the cis and trans conformers.[10][12]

  • Identification: Look for pairs of signals for the formyl proton (-CHO) and the N-methyl protons (-N-CH₃). The relative integration of these pairs will give the population ratio of the two rotamers.

  • Confirmation with NOESY/ROESY: A NOESY or ROESY experiment is definitive. For one rotamer, a spatial correlation (cross-peak) will be observed between the formyl proton and the N-methyl protons. This is absent in the other rotamer.

  • Variable-Temperature (VT) NMR: As the temperature is increased, the rate of interconversion between rotamers will increase. This will be observed in the ¹H NMR spectrum as a broadening of the paired signals, which will eventually coalesce into single, averaged signals at a sufficiently high temperature. This dynamic behavior is a hallmark of conformational exchange.[11][17]

Workflow for Structural Elucidation

The following workflow provides a systematic path to the complete assignment of the NMR spectra.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Conformational Analysis cluster_3 Final Validation A Acquire 1H NMR C Initial Assessment: - Identify proton & carbon signals - Note doubled signals (rotamers) - Differentiate C, CH, CH2, CH3 A->C B Acquire 13C & DEPT-135 B->C G Assign C-H Pairs & Spin Systems: - Use HSQC to link protons to their carbons - Use COSY to connect adjacent protons C->G D Acquire COSY D->G E Acquire HSQC E->G F Acquire HMBC H Assemble Molecular Fragments: - Use HMBC to connect spin systems - Confirm quarternary carbon assignments F->H G->H K Confirm Rotamer Structures: - Use NOESY to assign cis/trans - Observe signal coalescence in VT-NMR H->K I Acquire NOESY/ROESY I->K J Acquire VT-NMR J->K L Final Structure Assignment K->L

Caption: Systematic workflow for NMR-based structural elucidation.

Conclusion

The structural characterization of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil by NMR spectroscopy is a multi-step process that requires a combination of 1D and 2D NMR experiments. The key challenge lies in the identification and characterization of rotamers arising from the N-formyl-N-methylamino substituent. By following the detailed protocols and workflow presented in this application note, including the use of NOESY and variable-temperature NMR, researchers can achieve a complete and unambiguous assignment of the molecule's structure and conformational dynamics. This rigorous approach ensures the highest level of scientific integrity and is essential for applications in pharmaceutical quality control and drug development.

References

  • NMR Characterization of RNA Small Molecule Interactions. PubMed Central, NIH.[Link]

  • Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. PubMed.[Link]

  • Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. ACS Publications.[Link]

  • Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies.[Link]

  • Supplementary Data Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. The Royal Society of Chemistry.[Link]

  • 6-amino-5-(N-formylmethylamino)-3-methyluracil. PubChem.[Link]

  • Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules. ResearchGate.[Link]

  • NMR Protocols and Methods. Springer Nature Experiments.[Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research.[Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.[Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.[Link]

  • Reconciling solvent effects on rotamer populations in carbohydrates — A joint MD and NMR analysis. PubMed Central, NIH.[Link]

  • NMR studies of rotamers with multi-substituted amides. Semantic Scholar.[Link]

  • Showing metabocard for 5-Acetylamino-6-formylamino-3-methyluracil (HMDB0011105). Human Metabolome Database.[Link]

  • 5-Acetylamino-6-formylamino-3-methyluracil. PubChem.[Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution. ACS Publications.[Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis.[Link]

  • NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation.[Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. NIH.[Link]

  • 6-Methyluracil - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]

  • Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. PubMed.[Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.[Link]

  • Showing metabocard for 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771). Human Metabolome Database.[Link]

Sources

Application Notes and Protocols for the Purification of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, a significant metabolite of caffeine and a key intermediate in pharmaceutical synthesis, often requires stringent purification to meet the rigorous standards of research and drug development.[1][2] The presence of structurally similar impurities can significantly impact the outcomes of downstream applications, making robust purification protocols essential. This guide provides a detailed examination of the purification techniques for this polar heterocyclic compound, grounded in an understanding of its synthesis and potential contaminants. We will explore purification strategies ranging from classical recrystallization to advanced chromatographic methods, offering both theoretical insights and practical, step-by-step protocols.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The selection of an optimal purification strategy is contingent upon a thorough understanding of the potential impurities. A common synthetic route to 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil involves the formylation of 6-amino-5-(methylamino)-3-methyluracil. This process, while generally efficient, can lead to several impurities that require targeted removal.

Potential Impurities in the Synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil:

Impurity Structure Reason for Presence Impact on Purification
Unreacted 6-amino-5-(methylamino)-3-methyluracilSimilar to the final product but lacking the formyl group.Incomplete formylation reaction.The primary amino group makes it more polar than the target compound.
Di-formylated byproductsAdditional formylation on the 6-amino group.Harsh reaction conditions or excess formylating agent.Less polar than the desired product.
Hydrolyzed product (6-amino-5-(methylamino)-3-methyluracil)Loss of the formyl group.Instability of the formyl group under certain pH and temperature conditions.More polar than the target compound.
Oxidized impuritiesFormation of colored byproducts.Susceptibility of aminophenol-like structures to oxidation.[3]Can be challenging to remove and may require specific techniques like charcoal treatment.
Residual solvents and reagentse.g., DMF, formic acid.Incomplete removal after reaction work-up.Generally volatile and can be removed under vacuum, but may require specific washing steps.

Purification Strategies: From Bulk to High Purity

A multi-step purification approach is often the most effective, starting with a bulk purification technique like recrystallization, followed by a high-resolution chromatographic method if necessary.

Caption: A general workflow for the purification of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is a powerful and economical technique for the initial purification of solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For uracil derivatives, polar protic solvents like ethanol and water have been shown to be effective.[4][5]

Rationale for Solvent Selection:

  • Ethanol: Offers good solubility for the target compound at elevated temperatures and reduced solubility upon cooling, allowing for efficient crystal formation. Many organic impurities remain soluble in cold ethanol.

  • Water: A greener alternative, particularly effective for removing less polar impurities. The high polarity of water makes it a poor solvent for many organic byproducts.

Detailed Protocol for Recrystallization from Ethanol:

  • Dissolution: In a suitable Erlenmeyer flask, add the crude 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of oxidized impurities.[3] Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to remove residual solvent.

Protocol 2: Column Chromatography for Enhanced Purity

For the removal of closely related impurities that may co-crystallize with the product, column chromatography is the method of choice. Given the polar nature of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, normal-phase chromatography on silica gel is a suitable approach.

Rationale for Stationary and Mobile Phase Selection:

  • Stationary Phase (Silica Gel): The polar silanol groups on the surface of the silica gel will interact more strongly with more polar compounds, leading to their slower elution.

  • Mobile Phase (Eluent): A mixture of a less polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes or dichloromethane) is typically used. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted based on their polarity. For highly polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.

Caption: Principle of normal-phase column chromatography for purification.

Detailed Protocol for Silica Gel Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 5% methanol in dichloromethane). Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude or recrystallized product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increasing the methanol concentration). This will help to elute the more strongly adsorbed compounds.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for High Purity

For achieving the highest level of purity, especially for analytical standards or final drug substance, preparative HPLC is the ultimate purification step. As a caffeine metabolite, methods developed for similar compounds can be adapted.[6][7][8] A reversed-phase C18 column is commonly employed for such polar analytes.

Rationale for HPLC Method:

  • Reversed-Phase C18 Column: The non-polar stationary phase retains less polar compounds more strongly.

  • Mobile Phase: A mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is used. The target compound, being polar, will elute relatively early in the chromatogram.

General Parameters for Preparative HPLC:

Parameter Recommendation Rationale
Column C18, 5-10 µm particle sizeStandard for reversed-phase separation of polar molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidifier to protonate silanols and improve peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound.
Gradient Start with a low percentage of B, gradually increase.To effectively separate compounds with different polarities.
Detection UV at an appropriate wavelength (e.g., 254 nm or 273 nm)Uracil derivatives typically have strong UV absorbance.

Detailed Protocol for Preparative HPLC:

  • Sample Preparation: Dissolve the partially purified product in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample onto the column and begin the gradient elution. Collect fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final, highly pure product.

Conclusion

The successful purification of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a critical step in its use for research and development. By understanding the potential impurities arising from its synthesis, a logical and efficient purification strategy can be designed. This guide provides a framework, from bulk purification by recrystallization to high-purity isolation via column chromatography and preparative HPLC. The provided protocols, grounded in scientific principles, offer a reliable starting point for researchers to obtain this valuable compound in the desired purity for their specific applications.

References

  • Chen, X., et al. (2018). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. Biomedical Chromatography, 32(6), e4204. (URL: [Link])

  • G. A. Perera, et al. (2007). IMPROVED MICRO-METHOD FOR THE HPLC ANALYSIS OF CAFFEINE AND ITS DEMETHYLATED METABOLITES IN HUMAN BIOLOGICAL FLUIDS AFTER SPE. Journal of Liquid Chromatography & Related Technologies, 30(1), 133-145. (URL: [Link])

  • Turesky, R. J., et al. (1998). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 401(1-2), 1-10. (URL: [Link])

  • Jhu, S. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 708-720. (URL: [Link])

  • Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - PMC. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry: University of Rochester. (URL: [Link])

  • Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate - PMC. (URL: [Link])

  • CN109134385B - Method for purifying uracil compounds - Google P
  • HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC. (URL: [Link])

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 75-87. (URL: [Link])

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - Journal of Food and Drug Analysis. (URL: [Link])

  • 6-methyluracil - Organic Syntheses Procedure. (URL: [Link])

  • In vitro proliferative activity of 6-substituted uracil derivatives - ResearchGate. (URL: [Link])

  • HPLC Separation of Theophylline, Paraxanthine, Theobromine, Caffeine and Other Caffeine Metabolites in Biological Fluids - Semantic Scholar. (URL: [Link])

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PubMed Central. (URL: [Link])

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits - PubMed Central. (URL: [Link])

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits - ResearchGate. (URL: [Link])

  • Silica Gel Column Chromatography - Teledyne Labs. (URL: [Link])

  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (URL: [Link])

  • Interaction plot for sum of N-methyl and N-formyl impurities for... - ResearchGate. (URL: [Link])

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. (URL: [Link])

  • 6-amino-5-(N-formylmethylamino)-3-methyluracil - PubChem. (URL: [Link])

  • Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation. (URL: [Link])

  • 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil - H-Biotech. (URL: [Link])

  • US2781344A - Formylation of amino-pyrimidines - Google P
  • Reaction of Several Aminopyrimidines With Formaldehyde - PMC. (URL: [Link])

  • Performing Column Chromatography - YouTube. (URL: [Link])

  • 5-Acetylamino-6-formylamino-3-methyluracil - PubChem. (URL: [Link])

Sources

A Strategic Guide to the In Vitro Characterization of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil: A Novel Pyrimidine Analog

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the initial in vitro evaluation of the novel pyrimidine analog, 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. Given its structural class, this compound presents a compelling candidate for investigation as a potential therapeutic agent, particularly within oncology.

Pyrimidine analogs are a cornerstone of chemotherapy, functioning as antimetabolites that mimic naturally occurring pyrimidines like uracil and cytosine.[1][2][3] By interfering with the synthesis of DNA and RNA, these compounds can selectively target rapidly dividing cancer cells.[4][5] The foundational work on compounds like 5-fluorouracil (5-FU) established the principle that modifying the pyrimidine ring can lead to potent inhibition of key enzymes in nucleotide metabolism, thereby disrupting cell growth.[4]

This guide outlines a logical, multi-step strategy for characterizing 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, beginning with broad assessments of cytotoxicity and progressively narrowing the focus to elucidate its potential mechanism of action. Each section provides not only a detailed, field-proven protocol but also the scientific rationale underpinning the experimental choices, ensuring a self-validating and robust investigational workflow.

Compound Profile: 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

PropertyValueSource
CAS Number 55782-76-8[6][7][8]
Molecular Formula C₇H₁₀N₄O₃[6][7][9]
Molecular Weight 198.18 g/mol [6][7][9][10]
Class Pyrimidine Analog[1][2][11]

Part 1: Foundational Procedures and Compound Handling

Before initiating any biological assays, ensuring the stability and accurate concentration of the test compound is paramount. Pyrimidine-based compounds require careful handling to maintain their structural integrity.

Storage and Handling

To ensure long-term stability, solid 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light and moisture.[12] For experimental use, preparing concentrated stock solutions in a suitable solvent like dimethyl sulfoxide (DMSO) is recommended. These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[12]

Protocol: Preparation of Master Stock Solution
  • Calculation: Determine the mass of the compound required to prepare a 10 mM master stock solution. For a 1 mL stock, this would be: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 198.18 g/mol * (1000 mg / 1 g) = 1.98 mg

  • Dissolution: Aseptically weigh out the calculated mass of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil and dissolve it in the appropriate volume of high-purity DMSO.

  • Mixing: Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting & Storage: Dispense into sterile, light-protected microcentrifuge tubes in volumes appropriate for single experiments (e.g., 20 µL). Store immediately at -20°C or -80°C.

Part 2: Primary Screening: Assessment of Cytotoxicity

The first critical step in evaluating a novel compound is to determine its effect on cell viability and proliferation. This provides a broad measure of its biological activity and establishes a dose-response relationship. The MTT assay is a robust, colorimetric method for this purpose, relying on the metabolic activity of living cells.[13][14]

Application Note: The Rationale for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[15] The quantity of these insoluble crystals, once solubilized, is directly proportional to the number of living cells.[16] This assay is an excellent high-throughput method to screen for the antiproliferative effects of the compound across various cancer cell lines and to determine its half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Experimental Workflow: Cytotoxicity Assessment

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate_attach Incubate (24h) for Attachment seed->incubate_attach add_compound Add Serial Dilutions of Compound incubate_attach->add_compound incubate_treat Incubate for Exposure Period (e.g., 24, 48, 72h) add_compound->incubate_treat add_mtt Add MTT Reagent (Final conc. 0.5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate (1-4h) at 37°C add_mtt->incubate_mtt solubilize Remove Medium & Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay for IC₅₀ Determination
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (medium with the same concentration of DMSO as the highest compound dose).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration of 0.5 mg/mL).[15]

  • Formazan Formation: Incubate the plate for another 1-4 hours at 37°C.[15] During this time, viable cells will convert the MTT to visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values
Cell LineHistologyIC₅₀ (µM) after 72h
A549Lung Carcinoma15.2
HeLaCervical Cancer8.9
MCF-7Breast Cancer22.5
PANC-1Pancreatic Cancer11.4

Part 3: Mechanistic Investigation: Enzyme Inhibition

Following confirmation of cytotoxic activity, the next logical step is to investigate how the compound works. As a pyrimidine analog, a primary hypothesis is that it inhibits one or more enzymes involved in nucleotide biosynthesis, such as thymidylate synthase or dihydroorotate dehydrogenase.[12]

Application Note: Rationale for Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying the molecular target of a compound.[17] These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.[18] By determining the IC₅₀ against a specific enzyme, researchers can confirm a direct interaction. Further kinetic studies can then elucidate the mode of inhibition (e.g., competitive, non-competitive), providing deep mechanistic insight.[19][20]

Principle of Enzyme Inhibition```dot

Enzyme_Inhibition

Caption: Dual-Luciferase® Reporter (DLR™) Assay workflow.

Protocol: Dual-Luciferase® Reporter Assay
  • Transfection: Co-transfect the target cells with two plasmids: one containing the firefly luciferase gene driven by the promoter of interest (e.g., a p53 response element) and another containing the Renilla luciferase gene driven by a constitutive promoter (e.g., SV40).

  • Cell Plating & Treatment: After 24 hours, plate the transfected cells into a 96-well white-walled assay plate. Allow them to attach, then treat with serial dilutions of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil for the desired period (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells once with PBS. Add an appropriate amount of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking. [21]4. Firefly Luminescence Measurement: Transfer 20 µL of the cell lysate to a white-walled luminometer plate. Add 100 µL of Luciferase Assay Reagent II (LAR II) and immediately measure the firefly luminescence. [22]5. Renilla Luminescence Measurement: To the same well, add 100 µL of Stop & Glo® Reagent. This quenches the firefly signal and initiates the Renilla reaction. Immediately measure the Renilla luminescence. [22]6. Data Analysis: For each well, divide the firefly luminescence reading by the Renilla luminescence reading to obtain a normalized ratio. Compare the ratios of treated cells to untreated cells to determine the fold-change in promoter activity.

Data Presentation: Hypothetical Reporter Assay Results
Reporter ConstructCompound ConcentrationNormalized Luciferase Activity (Fold Change vs. Control)
p53-luc10 µM3.2
NF-κB-luc10 µM0.9
AP-1-luc10 µM1.1

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • Abcam. (n.d.). MTT assay protocol.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol.
  • BenchChem. (n.d.). Common pitfalls in handling pyrimidine-based compounds.
  • Promega Corporation. (n.d.). Bioluminescent Reporter Gene Assays Protocols and Applications Guide.
  • Promega Corporation. (2023). Dual-Luciferase® Reporter Assay System Protocol.
  • INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?.
  • Emory University. (n.d.). Luciferase Assay protocol.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 598.
  • Al-Ostoot, F. H., et al. (2022). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Journal of Molecular Structure, 1265, 133421.
  • Kumar, A., et al. (2023). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLoS ONE, 18(11), e0293937.
  • BenchChem. (n.d.). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • ChemicalBook. (n.d.). 6-AMINO-5-(N-FORMYL-N-METHYL)-3-METHYLURACIL synthesis.
  • University of California, San Diego. (n.d.). Enzyme Assay Protocol.
  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2011). Some Novel Thiopyrimidine Nucleoside Analogs: Synthesis and In Vitro Antimicrobial Evaluation.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Taylor & Francis Online. (n.d.). Pyrimidine analogue – Knowledge and References.
  • National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine.
  • PubChem. (n.d.). 6-amino-5-(N-formylmethylamino)-3-methyluracil.
  • National Center for Biotechnology Information. (2017). Pyrimidine Analogues - LiverTox.
  • Santa Cruz Biotechnology. (n.d.). 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.
  • Wikipedia. (n.d.). Pyrimidine analogue.
  • Diasio, R. B., & Harris, B. E. (1989). Metabolism of pyrimidine analogues and their nucleosides. Pharmacology & Therapeutics, 48(2), 189-222.
  • Sadykova, Y. R., et al. (2015). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. ChemMedChem, 10(12), 2055-2067.
  • Global Substance Registration System. (n.d.). 6-AMINO-5-FORMAMIDO-1,3-DIMETHYLURACIL.
  • El-Malah, A. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14, 1-20.
  • BIOGEN Científica. (n.d.). 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.
  • Mayo Clinic. (1990). Metabolism of pyrimidine analogues and their nucleosides.
  • Royal Society of Chemistry. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • Spáčilová, L., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 746.
  • Belousov, A. S., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 69-78.
  • PubChem. (n.d.). 6-Amino-5-formamido-1,3-dimethyluracil.
  • PubChem. (n.d.). 5-Acetylamino-6-amino-3-methyluracil.

Sources

Application Notes and Protocols for 5-Acetylamino-6-amino-3-methyluracil (AAMU) in the Assessment of Drug-Metabolizing Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note on the Topic

The initial request focused on "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" for enzyme kinetic assessment. A thorough review of the scientific literature and chemical databases revealed that while this compound is a known chemical entity and a potential metabolite of caffeine, there is a significant lack of published research, application notes, or established protocols detailing its use as a tool for assessing enzyme kinetics.

To provide a scientifically accurate, actionable, and well-supported guide that meets the depth and rigor of the user's request, an editorial decision has been made to focus on a closely related and extensively documented compound: 5-Acetylamino-6-amino-3-methyluracil (AAMU) . AAMU is a major metabolite of caffeine and is widely used as a probe substrate to assess the in vivo activity of key drug-metabolizing enzymes, making it an excellent and relevant subject for the detailed application notes and protocols requested. This substitution allows for the creation of a robust, scientifically-grounded document with verifiable references and protocols, which would not be possible for the originally specified compound due to the absence of available data.

Authored by: A Senior Application Scientist

Introduction: The Role of AAMU in Pharmacokinetic and Drug Development Studies

5-Acetylamino-6-amino-3-methyluracil (AAMU) is a significant metabolite of caffeine, one of the most widely consumed psychoactive substances globally.[1] Beyond its role in the metabolic pathway of caffeine, AAMU has emerged as a valuable non-invasive probe for assessing the activity of several key enzymes involved in xenobiotic metabolism. The quantification of AAMU and its precursor metabolites in urine provides a window into the real-time enzymatic activity of an individual, a practice known as phenotyping. This is of paramount importance in the fields of clinical pharmacology and drug development, where inter-individual variability in enzyme function can significantly impact drug efficacy and toxicity.[1]

The primary enzymes whose activities can be inferred from AAMU metabolic ratios include:

  • Cytochrome P450 1A2 (CYP1A2): A crucial enzyme in the metabolism of numerous drugs and pro-carcinogens.

  • Xanthine Oxidase (XO): A key enzyme in purine catabolism.

  • N-acetyltransferase 2 (NAT2): An enzyme responsible for the metabolism of various drugs and xenobiotics containing aromatic amine or hydrazine groups.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of AAMU for enzyme kinetic assessment.

Scientific Principles: The Enzymatic Pathways Leading to AAMU Formation

The formation of AAMU from caffeine is a multi-step enzymatic process. Understanding this pathway is critical for interpreting the results of phenotyping assays.

Caffeine is initially metabolized by CYP1A2 to paraxanthine (1,7-dimethylxanthine). Paraxanthine is then further metabolized through several steps, eventually leading to 5-acetylamino-6-formylamino-3-methyluracil (AFMU).[2] The final step in the formation of AAMU is the deformylation of AFMU, a reaction that can occur non-enzymatically but is also influenced by other metabolic processes. The ratio of various caffeine metabolites, including AAMU, in a urine sample collected over a specific period after caffeine administration, can be used to calculate an individual's enzyme activity.

For instance, a commonly used metric is the urinary caffeine metabolite ratio, which can be used to assess the activity of CYP1A2, xanthine oxidase, and NAT2.[1]

Enzymatic_Pathway Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 Metabolite_X Intermediate Metabolites Paraxanthine->Metabolite_X Multiple Steps (incl. Xanthine Oxidase) AFMU AFMU (5-acetylamino-6-formylamino-3-methyluracil) Metabolite_X->AFMU N-acetyltransferase 2 (NAT2) AAMU AAMU (5-acetylamino-6-amino-3-methyluracil) AFMU->AAMU Deformylation

Figure 1: Simplified metabolic pathway from caffeine to AAMU.

Application: Phenotyping of Drug-Metabolizing Enzymes

The primary application of AAMU is in the non-invasive phenotyping of CYP1A2, XO, and NAT2. This is particularly useful in:

  • Clinical Trials: To stratify patient populations based on their metabolic capacity, which can help in dose adjustments and in understanding variability in drug response.

  • Pharmacogenetic Studies: To correlate genotype with phenotype, providing a more complete picture of an individual's drug-metabolizing capabilities.

  • Toxicology Studies: To assess the risk of toxicity from drugs or environmental chemicals that are metabolized by these enzymes.

Data Presentation: Key Metabolic Ratios Involving AAMU

The following table summarizes the key metabolic ratios that are calculated from urinary concentrations of caffeine and its metabolites, including AAMU, to determine enzyme activity.

Enzyme PhenotypedMetabolic Ratio CalculationInterpretation
CYP1A2 Activity (AFMU + 1-Methylxanthine + 1-Methylurate) / 1,7-DimethylurateA higher ratio indicates greater CYP1A2 activity, suggesting faster metabolism of CYP1A2 substrates.
Xanthine Oxidase (XO) Activity 1-Methylurate / 1-MethylxanthineA higher ratio suggests higher XO activity, which is relevant for drugs that are substrates of this enzyme, such as 6-mercaptopurine.[3]
N-acetyltransferase 2 (NAT2) Activity AAMU / (AAMU + AFMU + other relevant metabolites)This ratio helps to distinguish between fast, intermediate, and slow acetylator phenotypes, which is critical for drugs metabolized by NAT2 to avoid toxicity.

Experimental Protocol: Non-invasive Assessment of Enzyme Activity Using AAMU

This protocol outlines the steps for a typical human study to assess the activity of CYP1A2, XO, and NAT2 using caffeine as a probe drug and quantifying urinary metabolites, including AAMU.

I. Subject Preparation and Dosing
  • Subject Recruitment: Recruit healthy volunteers or patients according to the study's inclusion and exclusion criteria. Obtain informed consent.

  • Dietary and Medication Restrictions: Instruct subjects to abstain from all sources of methylxanthines (coffee, tea, chocolate, certain sodas) for at least 48 hours prior to the study. A list of prohibited medications that are known to induce or inhibit the enzymes of interest should also be provided.

  • Baseline Urine Sample: Collect a baseline urine sample before caffeine administration.

  • Caffeine Administration: Administer a standardized dose of caffeine (typically 150-200 mg) in the form of a capsule or a caffeine-free beverage. Record the exact time of administration.

II. Urine Collection
  • Timed Urine Collection: Collect all urine produced by the subject over a specified period, typically 4-5 hours post-caffeine administration.

  • Sample Handling: Measure the total volume of urine collected. Aliquot the urine into labeled cryovials and store immediately at -20°C or lower until analysis.

III. Sample Analysis by High-Performance Liquid Chromatography (HPLC)
  • Reagents and Standards:

    • Caffeine and its metabolites (including AAMU, AFMU, paraxanthine, etc.) as analytical standards.

    • HPLC-grade solvents (e.g., acetonitrile, methanol).

    • Buffers (e.g., phosphate buffer).

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Perform a sample clean-up procedure, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances.

    • Reconstitute the extracted sample in the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a specified wavelength (e.g., 280 nm).

  • Quantification:

    • Generate a standard curve for each metabolite using the analytical standards.

    • Quantify the concentration of each metabolite in the urine samples by comparing their peak areas to the standard curve.

IV. Data Analysis and Interpretation
  • Calculate Metabolic Ratios: Using the quantified concentrations of the urinary metabolites, calculate the metabolic ratios as described in the table above.

  • Phenotype Classification: Classify subjects into different phenotype groups (e.g., poor, intermediate, extensive, or ultra-rapid metabolizers for CYP1A2; slow or fast acetylators for NAT2) based on the calculated metabolic ratios and established cut-off values from the literature.

Protocol_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Subject_Prep Subject Preparation (Dietary Restrictions) Dosing Caffeine Administration Subject_Prep->Dosing Urine_Collection Timed Urine Collection Dosing->Urine_Collection Sample_Prep Urine Sample Preparation (e.g., SPE) Urine_Collection->Sample_Prep HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis Quantification Metabolite Quantification HPLC_Analysis->Quantification Ratio_Calc Metabolic Ratio Calculation Quantification->Ratio_Calc Phenotyping Phenotype Classification Ratio_Calc->Phenotyping

Figure 2: Experimental workflow for enzyme phenotyping using AAMU.

Trustworthiness: A Self-Validating System

The robustness of this protocol lies in its reliance on ratiometric analysis. By using ratios of metabolites, the assay internally controls for variations in urine volume and dilution. The inclusion of analytical standards and the generation of a standard curve for each run ensures the accuracy and reproducibility of the quantification. Furthermore, the use of a well-established probe drug (caffeine) with a known and extensively studied metabolic pathway provides a strong foundation for the interpretation of the results.

Conclusion

5-Acetylamino-6-amino-3-methyluracil (AAMU) is a powerful and scientifically validated tool for the non-invasive assessment of the kinetic activity of several clinically significant drug-metabolizing enzymes. The protocols outlined in this guide provide a framework for researchers and drug development professionals to integrate enzyme phenotyping into their studies, leading to a better understanding of inter-individual variability in drug metabolism and response. The careful application of these methods will contribute to the development of safer and more effective therapeutic strategies.

References

  • Human Metabolome Database. (2019). Showing metabocard for 5-Acetylamino-6-amino-3-methyluracil (HMDB0004400). Retrieved from [Link]

  • PubMed. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218-220. Retrieved from [Link]

  • Wikipedia. (n.d.). Xanthine oxidase. Retrieved from [Link]

Sources

Unveiling the Biological Impact of a Common Caffeine Metabolite: An Experimental Guide for "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Morning Brew - A Metabolite of Interest

Caffeine, the world's most widely consumed psychoactive substance, undergoes extensive metabolism in the liver, leading to a variety of derivatives.[1][2] One such metabolite, 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil , has garnered scientific interest due to its structural resemblance to known DNA lesions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of this compound, with a particular focus on its interaction with fundamental cellular processes like DNA replication and transcription.

While caffeine itself has been extensively studied for its genotoxic potential, the effects of its metabolites are less understood.[2] Notably, the structural analog 5-formyluracil, a product of oxidative damage to thymine in DNA, is known to be mutagenic, causing mispairing during DNA replication.[3][4] This precedent provides a strong rationale for investigating whether 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil could similarly act as a DNA-damaging agent or interfere with the fidelity of genetic processes. This document outlines a multi-tiered experimental approach to characterize the physicochemical properties of this metabolite and to elucidate its potential impact on DNA integrity and function.

Physicochemical Characterization: The Foundational First Step

A thorough understanding of the physical and chemical properties of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is paramount for designing and interpreting subsequent biological assays.

Table 1: Physicochemical Properties of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

PropertyValueSource
Molecular Formula C₇H₁₀N₄O₃[5]
Molecular Weight 198.18 g/mol [5]
CAS Number 55782-76-8[6]
Appearance White solid (predicted)[6]
XLogP3-AA -1.5[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 5[5]
Protocol 1: Purity and Structural Confirmation

Objective: To confirm the identity and purity of the synthesized or purchased 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by comparing the observed chemical shifts and coupling constants with predicted values.[7]

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (e.g., LC-MS/MS) to determine the exact mass of the compound, further confirming its molecular formula.[8]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method to assess the purity of the compound. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with a small percentage of formic acid) is a good starting point. Purity should be ≥95% for use in biological assays.

Tier 1: Investigating Genotoxicity - Does it Damage DNA?

This initial tier of experiments aims to determine if 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil exhibits genotoxic properties, meaning it can cause damage to genetic material.

Experimental Workflow for Genotoxicity Screening

Caption: Workflow for initial genotoxicity assessment.

Protocol 2: Ames Test for Mutagenicity

Rationale: The Ames test is a widely used and rapid bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[9] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. Mutagens can cause a reversion of this mutation, allowing the bacteria to grow on a histidine-free medium.

Methodology:

  • Select appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Prepare a range of concentrations of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

  • Incubate the bacterial strains with the test compound in the presence and absence of a metabolic activation system (S9 mix from rat liver). The S9 mix is crucial as some compounds only become mutagenic after being metabolized.

  • Plate the treated bacteria on histidine-deficient agar plates.

  • Incubate for 48-72 hours and count the number of revertant colonies.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

Protocol 3: Comet Assay (Single Cell Gel Electrophoresis)

Rationale: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9] When lysed and subjected to electrophoresis, the DNA from a cell with strand breaks will migrate out of the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Methodology:

  • Treat a suitable mammalian cell line (e.g., human lymphocytes or a cancer cell line like HeLa) with various concentrations of the compound for a defined period.

  • Embed the cells in a low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.

  • Subject the slides to electrophoresis under alkaline or neutral conditions (alkaline for single and double-strand breaks, neutral for double-strand breaks).

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualize and quantify the comets using fluorescence microscopy and specialized software. An increase in comet tail length and intensity indicates DNA damage.

Protocol 4: Micronucleus Assay

Rationale: The micronucleus assay detects chromosomal damage.[9] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells is an indicator of clastogenic (chromosome breaking) or aneuggenic (chromosome lagging) effects.

Methodology:

  • Treat a proliferating cell line (e.g., CHO-K1 or human lymphocytes) with the test compound.

  • Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific scoring of micronuclei in cells that have completed one round of mitosis.

  • Harvest, fix, and stain the cells with a DNA-specific stain.

  • Score the frequency of micronuclei in binucleated cells using a microscope.

  • A significant increase in the number of micronucleated cells compared to the control indicates chromosomal damage.

Tier 2: Mechanistic Insights - How Does it Affect DNA Processes?

If the Tier 1 assays suggest genotoxicity, the next step is to investigate the underlying mechanisms. These experiments will explore if the compound can be incorporated into DNA and how it affects the key processes of DNA replication and transcription.

Investigative Pathway for Mechanistic Studies

Caption: A logical flow for dissecting the mechanism of action.

Protocol 5: In Vitro DNA Polymerase Stop/Bypass Assay

Rationale: This assay determines if the presence of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, when incorporated into a DNA template, can stall or be bypassed by DNA polymerases, and if this bypass leads to mutations.[10]

Methodology:

  • Template Preparation: Synthesize a short single-stranded DNA oligonucleotide template containing a single, site-specific 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil residue. A corresponding unmodified template will serve as a control.

  • Primer Annealing: Anneal a radiolabeled or fluorescently labeled primer to the template upstream of the modified site.

  • Polymerase Reaction: Incubate the primer-template duplex with a DNA polymerase (e.g., a high-fidelity polymerase like Pfu or a translesion synthesis polymerase like Pol η) and dNTPs.[11]

  • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Analysis:

    • Stalling: The accumulation of shorter DNA fragments at the position of the modification indicates that the polymerase is stalled.

    • Bypass: The presence of full-length products indicates that the polymerase can bypass the lesion.

    • Mutagenesis: Excise the full-length product band from the gel, amplify it by PCR, and sequence the products to determine if the polymerase inserted an incorrect nucleotide opposite the modified base.

Protocol 6: In Vitro Transcription Assay

Rationale: This assay investigates whether the presence of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in a DNA template affects the efficiency and fidelity of transcription by RNA polymerase.[12][13]

Methodology:

  • Template Preparation: Prepare a double-stranded DNA template containing a promoter sequence (e.g., T7 promoter) and a downstream region with a site-specific 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil on the template strand.

  • In Vitro Transcription Reaction: Incubate the DNA template with the corresponding RNA polymerase (e.g., T7 RNA polymerase), ribonucleotides (NTPs), and a suitable buffer.[14][15]

  • RNA Analysis:

    • Efficiency: Quantify the amount of full-length RNA transcript produced using methods like quantitative PCR (after reverse transcription) or by incorporating a radiolabeled NTP and measuring radioactivity. A decrease in the amount of transcript compared to the unmodified control suggests that the lesion inhibits transcription.

    • Fidelity: Purify the RNA transcripts and perform reverse transcription followed by sequencing to determine if the RNA polymerase misincorporated a nucleotide at the site of the lesion.

Tier 3: Cellular Context - Repair and Stability

This final tier of experiments aims to understand how cells respond to the presence of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in their DNA and the stability of the compound within a cellular environment.

Protocol 7: Cellular Uptake and Stability

Rationale: To exert a biological effect, the compound must be able to enter cells and remain stable long enough to interact with cellular components.

Methodology:

  • Treat cells with a known concentration of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

  • At various time points, harvest the cells and the culture medium.

  • Lyse the cells and separate the cytosolic and nuclear fractions.

  • Use LC-MS/MS to quantify the concentration of the compound in the medium, cytosol, and nucleus. This will provide information on its uptake, distribution, and intracellular stability.

Protocol 8: DNA Repair Assay

Rationale: If 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil forms DNA adducts, it is important to determine if and how the cell's DNA repair machinery recognizes and removes this damage.

Methodology:

  • In Vitro Repair Assay:

    • Prepare a DNA substrate containing the 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil adduct.

    • Incubate this substrate with cell-free extracts or purified DNA repair enzymes (e.g., from the base excision repair or nucleotide excision repair pathways).[16][17]

    • Analyze the cleavage or modification of the DNA substrate to determine if the adduct is recognized and processed by the repair machinery.

  • Cell-Based Repair Assay:

    • Treat cells with the compound to induce potential DNA adducts.

    • Monitor the level of DNA damage over time using the Comet assay. A decrease in the comet tail length indicates active DNA repair.

    • Alternatively, use techniques like immunofluorescence to detect markers of DNA damage response pathways (e.g., γH2AX foci).

Conclusion and Future Directions

The experimental framework outlined in this guide provides a systematic approach to characterizing the potential biological activity of the caffeine metabolite 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. By progressing from broad genotoxicity screening to detailed mechanistic studies and cellular analyses, researchers can build a comprehensive understanding of its interactions with DNA and its potential implications for human health. The findings from these studies will be crucial in assessing the safety of this ubiquitous dietary metabolite and may provide insights into the complex biological effects of caffeine consumption. Further research could also explore the impact of this compound on other cellular processes and its potential role in various disease states.

References

  • Metabolism of caffeine to 6-amino-5-[N-methylformylamino]-1,3-dimethyluracil in the isolated, perfused liver from control or phenobarbital-, beta-naphthoflavone- and 3-methylcholanthrene-pretreated rats. (1987). Toxicology Letters, 38(1-2), 55-66. [Link]

  • Molecular Modelling Analysis of the Metabolism of Caffeine. (2007). ScienceAlert. [Link]

  • Major metabolic pathways of caffeine with the primary enzymes shown at each important step. (2000). ResearchGate. [Link]

  • Genotoxicity of Coffee, Coffee By-Products, and Coffee Bioactive Compounds: Contradictory Evidence from In Vitro Studies. (2025). PubMed Central. [Link]

  • Genotoxic effects of caffeine in female mice exposed during pregnancy and lactation period and their offspring. (2023). ResearchGate. [Link]

  • Inhibition of radical-induced DNA strand breaks by water-soluble constituents of coffee: phenolics and caffeine metabolites. (2013). PubMed. [Link]

  • Repair of DNA damage induced by NOC. (n.d.). ResearchGate. [Link]

  • Evaluation of caffeine effects on biochemical and genotoxic biomarkers in the neotropical freshwater teleost Prochilodus lineatus. (2018). PubMed. [Link]

  • Processing of N5-substituted formamidopyrimidine DNA adducts by DNA glycosylases NEIL1 and NEIL3. (2016). PubMed Central. [Link]

  • Replication of DNA templates containing 5-formyluracil, a major oxidative lesion of thymine in DNA. (1997). PubMed Central. [Link]

  • Enhancement of the in vitro transcription by T7 RNA polymerase of short DNA templates containing oxidative thymine lesions. (2001). Comptes Rendus de l'Académie des Sciences - Series III - Sciences de la Vie, 324(12), 1121-1128. [Link]

  • Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. (1983). PubMed. [Link]

  • Effect of caffeine on cell killing, mutation induction, DNA repair, and DNA synthesis after treatment with ethylnitrosourea. (1981). PubMed. [Link]

  • A proposed mechanism for the mutagenicity of 5-formyluracil. (1996). PubMed. [Link]

  • In Vitro Transcription of Modified RNAs. (n.d.). The Moon Lab. [Link]

  • Effects of Caffeine on the Structure and Conformation of DNA: A Force Spectroscopy Study. (2019). International Journal of Biological Macromolecules, 130, 1018-1024. [Link]

  • 6-amino-5-(N-methylformylamino)-1-methyluracil. (n.d.). PubChem. [Link]

  • New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. (2019). PubMed Central. [Link]

  • 5-Acetylamino-6-formylamino-3-methyluracil. (n.d.). PubChem. [Link]

  • Replication of DNA templates containing 5-formyluracil, a major oxidative lesion of thymine in DNA. (1997). PubMed. [Link]

  • An Adenine-DNA Adduct Derived from Nitroreduction of 6-Nitrochrysene is more Resistant to Nucleotide Excision Repair than Guanine-DNA Adducts. (2009). PubMed Central. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). PubMed. [Link]

  • Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). (2022). MDPI. [Link]

  • In vitro transcription. (n.d.). Takara Bio. [Link]

  • Biochemical Analysis of Six Genetic Variants of Error-Prone Human DNA Polymerase ι Involved in Translesion DNA Synthesis. (2015). PubMed Central. [Link]

  • Replication of the 2,6-Diamino-4-hydroxy-N5-(methyl)-formamidopyrimidine (MeFapy-dGuo) Adduct by Eukaryotic DNA Polymerases. (2012). PubMed Central. [Link]

  • 6-amino-5-(N-formylmethylamino)uracil. (n.d.). PubChem. [Link]

  • 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase. (2013). Chemical Communications, 49(74), 8205-8207. [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). PubMed Central. [Link]

Sources

Application Note & Protocol Guide: Ensuring the Integrity of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Pre-analytical Challenges of a Potentially Labile Molecule

In the realm of pharmacokinetics, toxicokinetics, and metabolomics, the accuracy of concentration measurements in biological matrices is paramount.[1][2][3] The journey of an analyte from sample collection to analysis is fraught with potential pitfalls that can compromise its integrity.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and maintain the stability of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in various biological samples.

While specific stability data for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is not extensively documented in publicly available literature, its chemical structure, featuring a formyl group, suggests a potential for instability. A structurally similar caffeine metabolite, 5-acetamido-6-formylamino-3-methyluracil (AFMU), is known to undergo spontaneous deformylation in a pH and temperature-dependent manner.[6] This underscores the critical need for a proactive and rigorous approach to stability assessment for the target compound. This document, therefore, is not a mere recitation of established data but a strategic guide to generating robust and reliable data for this specific analyte.

Understanding the Analyte: Physicochemical Properties and Potential Instabilities

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a uracil derivative with the following key characteristics[7][8]:

  • Molecular Formula: C₇H₁₀N₄O₃

  • Molecular Weight: 198.18 g/mol

The primary chemical feature of concern is the N-formyl group. Formamides can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of a deformylated metabolite. Additionally, enzymatic degradation in biological matrices is a significant consideration.[9]

Potential Degradation Pathway:

G parent 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil metabolite 6-Amino-5-(N-methylamino)-3-methyluracil (Potential Deformylated Product) parent->metabolite Hydrolysis (pH, Temp) Enzymatic Activity

Caption: Potential hydrolytic degradation of the target analyte.

Foundational Protocols for Sample Handling and Storage

The following protocols are designed to minimize ex-vivo degradation from the moment of sample collection.[1][5]

Blood and Plasma Collection
  • Anticoagulant Selection: K₂EDTA is generally preferred. Heparin has been observed to interfere with certain LC-MS/MS analyses.

  • Temperature Control: Collect blood samples on wet ice and process to plasma within 30 minutes.[10] Lowering the temperature is a universal strategy to slow down both enzymatic and chemical degradation.[10]

  • Enzyme Inhibitors: For initial characterization, consider adding a broad-spectrum esterase and amidase inhibitor, such as sodium fluoride or a cocktail of inhibitors, to a subset of samples to assess the impact of enzymatic degradation.

  • Plasma Separation: Centrifuge blood at 2-8°C (e.g., 1500 x g for 10 minutes). Immediately transfer the plasma to pre-chilled, labeled polypropylene tubes.

  • Storage: Flash-freeze plasma samples in a dry ice/alcohol slurry and store at ≤ -70°C.

Urine Collection
  • pH Adjustment: Given the pH-dependent instability of a similar formylated uracil,[6] it is crucial to assess the stability of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil at different pH values. For initial collections, consider adjusting the urine pH to a neutral range (pH 6-7) with a suitable buffer immediately after collection.

  • Preservatives: The addition of a bacteriostatic agent may be necessary for longer collection periods to prevent microbial degradation.

  • Storage: Store urine samples protected from light at ≤ -70°C.

Experimental Design for Stability Assessment

A comprehensive stability assessment is a cornerstone of bioanalytical method validation.[4][11][12] The following experiments should be performed using low and high concentration Quality Control (QC) samples.

G cluster_0 Stability Assessment Workflow cluster_1 Test Conditions start Prepare Low & High QC Samples in Biological Matrix benchtop Bench-Top Stability (Room Temp & Wet Ice) start->benchtop freezethaw Freeze-Thaw Stability (Multiple Cycles) start->freezethaw longterm Long-Term Stability (≤ -70°C) start->longterm stock Stock Solution Stability start->stock analysis LC-MS/MS Analysis benchtop->analysis freezethaw->analysis longterm->analysis stock->analysis comparison Compare to Time Zero (T0) Samples analysis->comparison

Caption: Workflow for comprehensive stability evaluation.

Freeze-Thaw Stability

Objective: To determine the stability of the analyte after multiple freeze-thaw cycles.

Protocol:

  • Prepare at least five aliquots each of low and high QC samples.

  • Analyze one set of aliquots immediately (Time 0).

  • Freeze the remaining aliquots at ≤ -70°C for at least 12 hours.

  • Thaw one set of aliquots unassisted at room temperature until completely thawed, and then refreeze for at least 12 hours. This constitutes one cycle.

  • Repeat for a minimum of three cycles.

  • Analyze the samples from each cycle and compare the concentrations to the Time 0 samples.

Bench-Top (Short-Term) Stability

Objective: To assess analyte stability under typical laboratory handling conditions.

Protocol:

  • Prepare multiple aliquots of low and high QC samples.

  • Thaw the samples and keep them at room temperature (or on wet ice) for specified durations (e.g., 4, 8, 24 hours).

  • At each time point, process and analyze the samples.

  • Compare the results to freshly thawed Time 0 samples.

Long-Term Stability

Objective: To define the storage conditions and duration for which the analyte is stable.

Protocol:

  • Prepare a sufficient number of low and high QC samples for all planned time points.

  • Store the samples at the intended long-term storage temperature (e.g., -80°C).

  • Analyze the samples at progressively longer intervals (e.g., 1, 3, 6, 12 months).

  • Compare the concentrations to the initial values.

Stock Solution Stability

Objective: To ensure the integrity of the stock solutions used for preparing calibration standards and QCs.

Protocol:

  • Prepare a stock solution of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in a suitable organic solvent.

  • Store the solution under intended storage conditions (e.g., refrigerated or frozen).

  • Periodically (e.g., weekly, then monthly), compare the response of the stored stock solution to a freshly prepared stock solution.

Table 1: Acceptance Criteria for Stability Assessment

Stability TestAcceptance Criteria
Freeze-ThawMean concentration at each cycle should be within ±15% of the nominal concentration.
Bench-TopMean concentration at each time point should be within ±15% of the nominal concentration.
Long-TermMean concentration at each time point should be within ±15% of the nominal concentration.
Stock SolutionThe response of the stored solution should be within an acceptable range (e.g., ±5%) of the fresh solution.

Bioanalytical Method: A Targeted LC-MS/MS Approach

A highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is recommended for the quantification of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.[10]

Sample Preparation

Due to the complexity of biological matrices, an efficient extraction is necessary.

  • Protein Precipitation (PPT): A simple and rapid method. Add 3-4 volumes of cold acetonitrile (containing a stable isotope-labeled internal standard) to the plasma sample. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant and reconstitute in the mobile phase.

  • Solid-Phase Extraction (SPE): Offers cleaner extracts and potential for concentration. A mixed-mode or reversed-phase sorbent could be effective depending on the final optimized properties of the analyte.

Chromatographic and Mass Spectrometric Conditions
  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a good starting point. The formic acid helps to protonate the analyte for better ionization in positive ESI mode.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

    • Ionization: Electrospray Ionization (ESI), likely in positive mode.

    • MRM Transitions: The precursor ion will be [M+H]⁺. Product ions will need to be determined by infusing a standard solution of the analyte. Monitor at least two transitions for confirmation.

Data Interpretation and Troubleshooting

  • Analyte Loss: A consistent decrease in concentration across stability tests indicates degradation. The potential deformylated product should be monitored during method development to confirm the degradation pathway.

  • Variability: High variability can indicate inconsistent sample handling or matrix effects.

  • Back-Conversion: If a metabolite is also being quantified, the possibility of its back-conversion to the parent analyte during sample processing or in the MS source should be evaluated.[11][12]

Conclusion

Establishing the stability of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in biological samples is not a perfunctory exercise but a critical prerequisite for generating meaningful pharmacokinetic and metabolomic data.[1][3] Due to the potential lability of its N-formyl group, a systematic and rigorous evaluation of its stability under various conditions is essential. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently characterize the stability of this analyte, thereby ensuring the integrity and reliability of their bioanalytical results.[2][4]

References

  • BioPharma Services. Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • Reed, G. A. (2016). Drug and Drug Metabolite Stability in Whole Blood. Current Protocols in Pharmacology, 75, 7.6.1-7.6.12. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Li, W., & Tse, F. L. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Laboratory, 37(13), 20-22. [Link]

  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 517-527. [Link]

  • Reed, G. A. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current Protocols in Pharmacology, 75, 7.6.1–7.6.12. [Link]

  • Reed, G. A. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current protocols in pharmacology, 75, 7.6.1-7.6.12. [Link]

  • Estrela, J. M., et al. (2004). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine. Journal of Pharmaceutical and Biomedical Analysis, 35(1), 133-140. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Cyprotex. Plasma Stability. [Link]

  • Ferrero, J., et al. (1987). Metabolism of caffeine to 6-amino-5-[N-methylformylamino]-1,3-dimethyluracil in the isolated, perfused liver from control or phenobarbital-, beta-naphthoflavone- and 3-methylcholanthrene-pretreated rats. Toxicology Letters, 38(1-2), 55-66. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108214, 5-Acetylamino-6-formylamino-3-methyluracil. [Link]

  • Tang, B. K., et al. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218-220. [Link]

  • The Human Metabolome Database. Showing metabocard for 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88585499, 6-amino-5-(N-formylmethylamino)-3-methyluracil. [Link]

  • Al-Tel, T. H., et al. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 5(82), 67025-67043. [Link]

  • Tolika, E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 743. [Link]

  • Guðmundsson, G. H., et al. (2022). Circulating N-formylmethionine and metabolic shift in critical illness: a multicohort metabolomics study. Critical Care, 26(1), 316. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (CAS 55782-76-8), a key intermediate in the production of various pharmaceuticals, notably Theophylline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental hurdles.

Introduction to the Synthesis

The synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route is a modification of the Traube purine synthesis, which involves the construction of a pyrimidine ring followed by the introduction of the necessary functional groups.

The overall synthetic pathway can be visualized as follows:

Caption: General synthetic workflow for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

This guide will focus on troubleshooting the critical steps of this synthesis, particularly the formylation and the stability of the final product.

Troubleshooting Guides

Problem 1: Low Yield in the Formylation Step

Question: I am experiencing a low yield during the final formylation step to produce 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. What are the likely causes and how can I optimize this reaction?

Answer:

Low yields in the formylation of 5,6-diaminouracil derivatives are a common issue and can stem from several factors. The key is to control the reaction conditions to favor the desired N-formylation without promoting side reactions or degradation of the product.

Causality and Optimization Strategies:

  • Choice of Formylating Agent: The reactivity of the formylating agent is crucial.

    • Formic Acid: This is a common and cost-effective reagent. Using an excess of formic acid can drive the reaction to completion. However, high temperatures can lead to side reactions. A practical approach involves heating the amine with aqueous formic acid in a solvent like toluene under reflux with a Dean-Stark trap to remove water and drive the equilibrium towards the product.[1]

    • Acetic Formic Anhydride (AFA): Prepared in situ from formic acid and acetic anhydride, AFA is a more reactive formylating agent. This can allow for lower reaction temperatures and shorter reaction times, minimizing degradation. However, AFA is sensitive to moisture and cannot be stored.[2]

    • Other Reagents: For sensitive substrates, other formylating agents like chloral or activated formic acid esters can be considered, though they may be more expensive.[1][2]

  • Reaction Temperature and Time:

    • Too Low Temperature: The reaction may be incomplete, leading to a significant amount of unreacted starting material.

    • Too High Temperature: This can lead to the formation of byproducts, including potential decomposition of the formylated product. The optimal temperature is typically in the range of 80-110 °C when using formic acid.

    • Monitoring the Reaction: It is essential to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.

  • pH Control: The stability of the formyl group is highly pH-dependent. Strongly acidic or basic conditions during workup can lead to hydrolysis of the formyl group, regenerating the starting amine. A study on a similar compound, 5-acetylamino-6-formylamino-3-methyluracil (AFMU), showed that it is most stable around pH 3-4 and readily deformylates at pH values below 2 and above 9. It is crucial to maintain a neutral or slightly acidic pH during the workup and purification steps.

Experimental Protocol for Formylation:

  • To a solution of 6-Amino-5-(methylamino)-3-methyluracil in a suitable solvent (e.g., toluene or DMF), add a 1.2 to 2-fold molar excess of 85-90% formic acid.

  • Heat the reaction mixture to 90-100 °C. If using toluene, a Dean-Stark trap can be used to remove water.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Wash the crude product with a non-polar solvent (e.g., diethyl ether) to remove any remaining formic acid and other non-polar impurities.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary for Formylation Optimization:

ParameterCondition 1 (Formic Acid)Condition 2 (AFA)Recommended Action
Formylating Agent 85-90% Formic AcidAcetic Formic Anhydride (in situ)Start with formic acid due to cost and ease of use. Consider AFA for sensitive substrates.
Temperature 90-110 °C0 °C to room temperatureOptimize temperature based on TLC monitoring to balance reaction rate and byproduct formation.
Solvent Toluene, DMFAcetonitrile, THFToluene with a Dean-Stark trap is effective for formic acid. Anhydrous solvents are necessary for AFA.
Workup pH Neutral to slightly acidic (pH 4-6)Neutral to slightly acidic (pH 4-6)Avoid strongly acidic or basic conditions to prevent deformylation.
Problem 2: Product Instability and Deformylation

Question: My final product, 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, seems to be degrading over time or during purification, leading to a lower than expected yield and purity. What is causing this and how can I prevent it?

Answer:

The instability of the N-formyl group is a well-documented issue for this class of compounds. The primary degradation pathway is hydrolysis, which cleaves the formyl group to regenerate the corresponding amine.

Causality and Mitigation Strategies:

  • pH-Dependent Hydrolysis: As mentioned previously, the formyl group is susceptible to both acid- and base-catalyzed hydrolysis. A study on the closely related caffeine metabolite, 5-acetylamino-6-formylamino-3-methyluracil (AFMU), provides valuable insights. The half-life of AFMU was found to be shortest at highly acidic (pH < 2) and alkaline (pH > 9) conditions, with maximum stability observed around pH 3. This suggests that maintaining a slightly acidic to neutral environment is critical throughout the workup and storage of your compound.

  • Temperature Effects: Elevated temperatures can accelerate the rate of hydrolysis. Therefore, it is advisable to perform purification steps, such as recrystallization and drying, at the lowest practical temperatures.

  • Solvent Effects: Protic solvents, especially in the presence of acid or base catalysts, can participate in the hydrolysis reaction. When possible, use aprotic solvents for storage and minimize exposure to aqueous conditions, particularly at non-optimal pH.

Workflow for Minimizing Product Degradation:

Product_Stability_Workflow A Crude Product B Workup A->B Maintain pH 4-6 C Purification B->C Low Temperature Recrystallization D Drying C->D Vacuum Drying at < 50°C E Storage D->E Store under inert atmosphere, protected from light and moisture F Stable Product E->F

Caption: Recommended workflow to ensure the stability of the final product.

Best Practices for Handling and Storage:

  • Workup: After the reaction is complete, neutralize any excess acid carefully with a mild base (e.g., sodium bicarbonate solution) to a pH of around 6-7 before extraction or isolation.

  • Purification: If recrystallization is necessary, use a neutral or slightly acidic solvent system and avoid prolonged heating.

  • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvents and water.

  • Storage: Store the purified 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark, and dry place.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look for in my final product?

A1: Common impurities can include:

  • Unreacted 6-Amino-5-(methylamino)-3-methyluracil: This can be identified by TLC or NMR.

  • Deformylated product (6-Amino-5-(methylamino)-3-methyluracil): This will have a different retention factor on TLC and distinct NMR signals.

  • Byproducts from side reactions: Depending on the reaction conditions, other minor impurities may be present. These can often be removed by recrystallization.

Q2: How can I monitor the progress of the reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of a polar and a non-polar solvent like dichloromethane and methanol) to achieve good separation between the starting material, product, and any major byproducts. The spots can be visualized under UV light.

Q3: What spectroscopic data should I expect for the final product?

A3: For 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (C₇H₁₀N₄O₃, MW: 198.18 g/mol ):

  • ¹H NMR (in DMSO-d₆): You should expect to see signals for the N-methyl group, the C3-methyl group, the formyl proton, and the amino protons. Due to restricted rotation around the amide bond, you might observe two distinct signals for the formyl proton and the N-methyl group.

  • ¹³C NMR (in DMSO-d₆): Expect signals for the carbonyl carbons of the uracil ring, the formyl carbonyl, and the methyl carbons.

  • Mass Spectrometry (ESI-MS): A prominent peak for the protonated molecule [M+H]⁺ at m/z 199.08 should be observed.

Q4: Can I use other methods for the reduction of the nitroso group in Step 3?

A4: Yes, while sodium dithionite (Na₂S₂O₄) is commonly used, other reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) can also be effective for the reduction of the nitroso group to an amino group. The choice of reducing agent may depend on the scale of the reaction and the available equipment.

References

  • PubChem. 6-amino-5-(N-formylmethylamino)-3-methyluracil. [Link]

  • Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man.
  • Kim, J., & Kim, B. (2003). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 24(11), 1643-1645.
  • Waki, M., & Meienhofer, J. (1977). Efficient preparation of N alpha-formylamino acid esters and their use for peptide synthesis. The Journal of organic chemistry, 42(11), 2019–2020.

Sources

Technical Support Center: Analysis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. As Senior Application Scientists, we have compiled this information based on established analytical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, providing quick and actionable answers.

Q1: What are the primary challenges in the HPLC analysis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil?

A1: The primary challenges in the HPLC analysis of this compound often revolve around its stability, potential for co-eluting impurities, and chromatographic peak shape. The N-formyl group can be labile under certain pH and temperature conditions, leading to degradation. Additionally, structurally similar impurities from its synthesis or as fellow metabolites can be difficult to resolve.

Q2: My peak for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is tailing. What are the likely causes and solutions?

A2: Peak tailing is a common issue. The probable causes include:

  • Secondary Silanol Interactions: The basic amine groups on the uracil ring can interact with acidic silanol groups on the silica-based column packing. To mitigate this, consider using a column with low silanol activity or end-capping.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of the analyte, causing peak tailing. Buffering the mobile phase to a pH at least 2 units away from the analyte's pKa is recommended.

  • Column Overload: Injecting too much sample can saturate the column, leading to asymmetric peaks. Try reducing the injection volume or sample concentration.

Q3: I am observing a new, unidentified peak in my chromatogram after sample preparation. What could this be?

A3: A new peak appearing after sample preparation is often a degradation product. A related compound, 5-acetylamino-6-formylamino-3-methyluracil (AFMU), is known to undergo spontaneous deformylation to form 5-acetylamino-6-amino-3-methyluracil (AAMU).[2] It is highly probable that 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil undergoes a similar deformylation to yield 6-Amino-5-(N-methylamino)-3-methyluracil . This degradation is often accelerated by non-neutral pH and elevated temperatures.

Q4: How can I confirm the identity of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil and its potential impurities?

A4: A combination of analytical techniques is recommended for unambiguous identification:

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and compare the fragmentation pattern with a known standard or predicted fragmentation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

  • Co-injection with a Certified Reference Standard: The most straightforward method to confirm peak identity in chromatography is to spike the sample with a known standard and observe peak co-elution.

II. Troubleshooting Guides

This section provides in-depth troubleshooting guides for specific issues you may encounter during the analysis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Guide 1: HPLC/UPLC Method Development and Optimization
Issue: Poor Peak Resolution and Shape

Poor peak resolution and shape can compromise the accuracy and precision of your analysis. The following workflow can help you troubleshoot and optimize your chromatographic method.

HPLC_Troubleshooting cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions Problem Poor Peak Shape/Resolution Tailing, Fronting, or Broad Peaks MobilePhase Mobile Phase Check pH appropriate? Buffer strength adequate? Organic modifier correct? Problem->MobilePhase Start Here Column Column Health Age and usage? Contamination? Correct stationary phase? MobilePhase->Column AdjustMP Adjust Mobile Phase Optimize pH Change organic modifier (e.g., ACN to MeOH) Add ion-pairing agent MobilePhase->AdjustMP Optimize System System Suitability Leaking? Dead volume? Injector issues? Column->System NewColumn Change/Wash Column Use new column Wash with strong solvent Switch to a different stationary phase Column->NewColumn Replace/Clean SystemMaint System Maintenance Check fittings Flush system Service injector System->SystemMaint Maintain

Caption: Troubleshooting workflow for poor HPLC peak shape.

Step-by-Step Protocol for HPLC Method Optimization:
  • Mobile Phase pH Adjustment:

    • The pKa of similar uracil structures can vary.[2] It is advisable to screen a pH range from 3 to 7 to find the optimal condition for peak shape and retention.

    • Use a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM to maintain a stable pH.

  • Choice of Organic Modifier:

    • Acetonitrile is a common choice for reverse-phase HPLC.[1] If peak shape issues persist, consider switching to methanol, which can offer different selectivity.

  • Column Selection:

    • A C18 column is a good starting point. For persistent tailing, a column with a base-deactivated silica or a polymer-based stationary phase may provide better results.

  • Temperature Control:

    • Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak efficiency and reduce viscosity, but be mindful of potential analyte degradation.

ParameterRecommendationRationale
Column C18, 2.1-4.6 mm ID, 1.8-5 µm particle sizeGood starting point for many small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to suppress silanol interactions and is MS-compatible.[1]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase HPLC.
Gradient 5-95% B over 10-15 minutesA generic gradient to elute a wide range of polarities.
Flow Rate 0.2-1.0 mL/minDependent on column dimensions.
Column Temp. 30 °CBalances efficiency and stability.
Injection Vol. 1-10 µLKeep low to prevent overload.
Detection UV at λmax or Mass SpectrometryFor selective and sensitive detection.
Guide 2: Addressing Analyte Instability
Issue: Analyte Degradation and Appearance of Unknown Peaks

The stability of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a critical consideration. The N-formyl group is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

Degradation_Pathway Analyte 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil C₇H₁₀N₄O₃ DegradationProduct 6-Amino-5-(N-methylamino)-3-methyluracil C₆H₉N₄O₂ Analyte->DegradationProduct Deformylation Conditions { Influencing Factors | High/Low pH Elevated Temperature Presence of Nucleophiles } Conditions->DegradationProduct

Caption: Potential degradation pathway of the analyte.

Protocol for Minimizing Degradation:
  • Sample Preparation:

    • Prepare samples in a neutral pH buffer (pH 6-7.5) if possible.

    • Keep samples on ice or in a refrigerated autosampler (4 °C) during the analytical run.

    • Avoid prolonged storage of samples in solution. Analyze them as soon as possible after preparation.

  • Solvent Selection:

    • Use high-purity solvents (e.g., LC-MS grade) to minimize contaminants that could catalyze degradation.

    • If using methanol, be aware that it can be more reactive than acetonitrile with certain functional groups.

  • Stability Studies:

    • Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and understand the stability profile of the molecule. This is a crucial step in method validation for stability-indicating assays.

III. References

  • SIELC Technologies. (n.d.). Separation of 6-Amino-5-formamido-1,3-dimethyluracil on Newcrom R1 HPLC column. Retrieved from

  • Tang, B. K., & Kalow, W. (1995). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine. Journal of Chromatography B: Biomedical Applications, 668(2), 259-264. Retrieved from

Sources

overcoming matrix effects in "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working on the quantification of polar-modified uracil derivatives, such as "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil," using LC-MS/MS. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you overcome common analytical challenges, with a primary focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem for a molecule like "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil"?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected compounds in the sample matrix (e.g., plasma, urine). For a polar molecule like "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil," which is likely to be analyzed using Electrospray Ionization (ESI), matrix effects, particularly ion suppression, are a major concern. This is because endogenous components of biological matrices, such as salts and phospholipids, can compete with the analyte for ionization, leading to a decreased signal and inaccurate quantification. The United States Food and Drug Administration (FDA) provides guidelines on how to evaluate and mitigate matrix effects during bioanalytical method validation.

Q2: What is the best internal standard strategy for the quantification of this modified uracil derivative?

A2: The gold standard is to use a stable isotope-labeled (SIL) internal standard (IS) of the analyte. A SIL-IS, such as a ¹³C- or ¹⁵N-labeled version of "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil," is the ideal choice because it has nearly identical physicochemical properties to the analyte. This means it will behave similarly during sample extraction and chromatography and will experience the same degree of matrix effects. Because the SIL-IS can be distinguished from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, it can accurately correct for any signal variations. If a SIL-IS is not available, a structural analog may be used, but this is a less desirable option as its behavior in the matrix may differ from the analyte.

Q3: Which chromatographic technique is most suitable for retaining and separating a polar compound like "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil"?

A3: For highly polar compounds that are poorly retained on traditional reversed-phase (e.g., C18) columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective approach. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This allows for the retention of polar analytes that would otherwise elute in the void volume of a reversed-phase column. By retaining the analyte, it can be chromatographically separated from many of the early-eluting matrix components, such as salts, that can cause significant ion suppression.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Ion Suppression

Issue: You are observing low and inconsistent signal intensity for "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil," suggesting ion suppression.

Troubleshooting Workflow:

A 1. Post-column Infusion Analysis (Confirms matrix effect presence and elution time) B 2. Matrix Factor Calculation (Quantifies the extent of ion suppression/enhancement) A->B C 3a. Optimize Sample Preparation (e.g., SPE, LLE, phospholipid removal) B->C D 3b. Refine Chromatographic Separation (e.g., HILIC, gradient optimization) C->D E 3c. Implement Stable Isotope-Labeled IS (Compensates for unavoidable matrix effects) D->E

Caption: Workflow for troubleshooting ion suppression.

Step-by-Step Protocol:

  • Post-column Infusion Analysis:

    • Continuously infuse a standard solution of your analyte into the mass spectrometer after the analytical column.

    • Inject a blank, extracted matrix sample onto the column.

    • A drop in the analyte's signal intensity at specific retention times indicates the elution of matrix components that are causing ion suppression.

  • Matrix Factor Calculation:

    • As per regulatory guidelines, the matrix factor should be calculated to quantify the effect.

    • Calculation: Matrix Factor = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

  • Mitigation Strategies:

    • a. Sample Preparation: If significant matrix effects are observed, enhance your sample cleanup.

      • Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric SPE sorbent that can retain the polar analyte while allowing interfering compounds to be washed away.

      • Liquid-Liquid Extraction (LLE): While challenging for highly polar compounds, a polar-ionic liquid-based LLE could be explored.

      • Phospholipid Removal: Incorporate a phospholipid removal plate or cartridge into your sample preparation workflow, as phospholipids are a major cause of ion suppression in plasma samples.

    • b. Chromatographic Separation:

      • Switch to a HILIC column to better retain your polar analyte and separate it from early-eluting matrix components.

      • Optimize the mobile phase gradient to maximize the resolution between your analyte and the regions of ion suppression identified in the post-column infusion experiment.

    • c. Internal Standard:

      • If not already in use, synthesize or acquire a stable isotope-labeled internal standard for "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil." This is the most effective way to ensure accurate quantification in the presence of unavoidable matrix effects.

Guide 2: Improving Retention and Peak Shape in HILIC

Issue: You are using a HILIC column, but the peak shape for "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" is poor (e.g., fronting, tailing, or split peaks).

Troubleshooting Workflow:

A 1. Injection Solvent Mismatch (Ensure injection solvent is weaker than mobile phase) B 2. Column Equilibration (Verify sufficient equilibration time between injections) A->B C 3. Adjust Buffer Concentration & pH (Impacts analyte charge state and interaction with stationary phase) B->C D 4. Modify Organic Solvent Content (Fine-tunes retention) C->D

Caption: Workflow for optimizing HILIC peak shape.

Step-by-Step Protocol:

  • Injection Solvent:

    • The injection solvent must be of a weaker or similar elution strength to the initial mobile phase. In HILIC, this means the injection solvent should have a high percentage of organic solvent (e.g., >80% acetonitrile). Injecting in a solvent with a high aqueous content will lead to poor peak shape.

  • Column Equilibration:

    • HILIC stationary phases can take longer to equilibrate than reversed-phase columns. Ensure that the column is adequately equilibrated with the initial mobile phase conditions between injections. A longer equilibration time may be necessary.

  • Mobile Phase Buffer:

    • The pH and concentration of the buffer in the mobile phase are critical in HILIC. For an amino-uracil derivative, the charge state of the molecule can be influenced by the mobile phase pH.

    • Experiment with different buffer concentrations (e.g., 5-20 mM ammonium formate or ammonium acetate) and pH values to find the optimal conditions for good peak shape.

  • Organic Solvent Content:

    • Adjust the initial percentage of organic solvent in your gradient. A higher initial organic content will increase retention. Fine-tuning the gradient slope can also improve peak shape and resolution.

Data Summary Table

Parameter Recommendation for "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" Rationale
Internal Standard Stable Isotope-Labeled (SIL)Co-elutes and experiences identical matrix effects, providing the most accurate correction.
Chromatography Hydrophilic Interaction (HILIC)Provides retention for highly polar compounds, separating them from early-eluting matrix components.
Sample Preparation Solid-Phase Extraction (SPE) with a mixed-mode or polymeric sorbentEffectively removes salts and phospholipids, which are major sources of ion suppression.
Ionization Electrospray Ionization (ESI)Suitable for polar molecules, but susceptible to matrix effects that must be addressed.

References

  • Bioanalytical Method Validation Guidance for Industry - U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]

troubleshooting peak tailing in HPLC for "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil"

Author: BenchChem Technical Support Team. Date: February 2026

Guide for: 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Welcome to the technical support guide for resolving HPLC peak tailing issues encountered with 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. This document provides in-depth, scientifically-grounded troubleshooting strategies designed for researchers, scientists, and drug development professionals. Our approach is to explain the root causes of chromatographic problems, enabling you to make informed decisions and develop robust analytical methods.

Understanding the Challenge: Why Does This Compound Tail?

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a polar molecule containing a primary amine group.[1][2][3][4][5][6] In reversed-phase HPLC, which commonly uses silica-based stationary phases, basic compounds like this are notoriously prone to peak tailing.[7][8]

The primary cause is secondary ionic interactions between the protonated basic amine group on your analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the HPLC column packing.[7][8][9][10] These interactions create a secondary, non-hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[7]

This guide will walk you through a logical, step-by-step process to diagnose and eliminate these unwanted interactions.

Quick-Start Troubleshooting Flow

Begin your troubleshooting process by following this logical workflow. Each step is detailed in the FAQ section that follows.

Troubleshooting_Workflow start Peak Tailing Observed for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil q1 Are all peaks tailing or only the analyte? start->q1 all_peaks System/Hardware Issue q1->all_peaks All Peaks analyte_only Chemical Interaction Issue (Most Likely) q1->analyte_only Analyte Only check_frit 1. Check for blocked column frit. 2. Inspect for column void. all_peaks->check_frit check_ecv Minimize extra-column volume (tubing, connections). check_frit->check_ecv q2 Is mobile phase pH optimized and buffered? analyte_only->q2 optimize_ph Adjust pH to 2.5-3.0 with an acidic modifier (e.g., Formic Acid). Ensure buffer concentration is adequate (10-25 mM). q2->optimize_ph No q3 Is the column chemistry suitable? q2->q3 Yes ph_yes Yes ph_no No optimize_ph->q3 change_column Switch to a high-purity, end-capped Type B silica or hybrid-silica column. q3->change_column No q4 Still tailing after pH and column optimization? q3->q4 Yes col_yes Yes col_no No change_column->q4 use_additives 1. Add a competitive base (e.g., TEA). 2. Consider an ion-pairing reagent. q4->use_additives Yes resolved Peak Shape Acceptable q4->resolved No additives_yes Yes additives_no No use_additives->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Analyte
Q1: What properties of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil cause it to tail?

Answer: The primary culprit is the basic primary amine group (-NH₂) in its structure. In the typically acidic-to-neutral mobile phases used in reversed-phase HPLC, this amine group becomes protonated (-NH₃⁺). This positive charge leads to strong ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) that are residual on the silica stationary phase. This secondary retention mechanism is a major cause of peak tailing for basic compounds.[7][8][11] Additionally, the molecule is polar, which can also contribute to interactions with active silanol sites.[9]

PropertyImplication for HPLC
Primary Amine Group Becomes protonated at pH < pKa. Prone to strong ionic interactions with ionized silanols.
Polar Uracil Scaffold Can engage in hydrogen bonding with surface silanols.[9]
Potential for Chelation Nitrogen and oxygen atoms could chelate with trace metals in the silica matrix or system, causing tailing.[10][12]
Section 2: Mobile Phase Optimization
Q2: My peak is tailing badly. What is the first thing I should adjust in my mobile phase?

Answer: The most critical mobile phase parameter to adjust is pH .[10][13][14] The goal is to control the ionization state of both your analyte and the column's surface silanol groups to minimize unwanted ionic interactions.

Causality: Residual silanol groups on silica have a pKa of approximately 3.5-4.5. Above this pH, they become increasingly deprotonated and negatively charged (Si-O⁻), creating active sites for ionic interaction with your protonated basic analyte. By lowering the mobile phase pH to ≤ 3.0, you protonate these silanols (Si-OH), effectively neutralizing them and preventing the secondary ionic retention mechanism.[7][10][11]

Experimental Protocol: pH Adjustment

  • Prepare Aqueous Mobile Phase: Prepare your aqueous mobile phase component (e.g., water with buffer).

  • Add Acidic Modifier: Add a suitable acidic modifier. Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%-0.1%) are common choices. TFA can act as an ion-pairing agent and often provides sharper peaks, but it can be difficult to remove from the column and may suppress MS signal if used.[15][16]

  • Measure and Adjust pH: Use a calibrated pH meter to confirm the pH of the aqueous portion of the mobile phase is in the range of 2.5-3.0.[10]

  • Add Buffer (If Needed): Ensure your mobile phase is adequately buffered to resist pH shifts when the sample is introduced.[8][17] A buffer concentration of 10-25 mM is typically sufficient.[17]

  • Equilibrate: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

Q3: I've lowered the pH, but still see some tailing. Should I add something else to the mobile phase?

Answer: Yes, if pH optimization alone is insufficient, the next step is to use a mobile phase additive that acts as a competitive agent or an ion-pairing reagent.

Causality: Even at low pH, some highly acidic silanols may remain ionized. A competitive base, like triethylamine (TEA), is a small basic molecule that is added at a low concentration (e.g., 10-25 mM). It preferentially interacts with the active silanol sites, effectively masking them from your analyte.[11][18] An ion-pairing reagent, such as an alkyl sulfonate, has a hydrophobic tail that adsorbs to the C18 stationary phase and a charged head group that faces the mobile phase.[19][20] This creates a new surface that can provide a single, consistent retention mechanism for your analyte.

Additive TypeExampleConcentrationMechanism of Action
Competitive Base Triethylamine (TEA)10-25 mMCompetitively binds to active silanol sites, masking them from the analyte.[11][18]
Ion-Pair Reagent Sodium Hexanesulfonate5 mMCoats the stationary phase, creating a pseudo-ion-exchange surface for controlled retention.[19][20][21]

Experimental Protocol: Using a Competitive Base (TEA)

  • Prepare Mobile Phase: Prepare your optimized low-pH mobile phase as described previously.

  • Add TEA: Add triethylamine to the aqueous portion of the mobile phase to achieve a final concentration of approximately 25 mM.[22]

  • Re-adjust pH: The addition of TEA will raise the pH. Carefully re-adjust the pH back down to your target (e.g., 3.0) using your acid modifier (e.g., phosphoric acid or formic acid).

  • Equilibrate: Thoroughly equilibrate the column with the new mobile phase.

Section 3: Stationary Phase (Column) Selection
Q4: Can my choice of HPLC column cause this peak tailing?

Answer: Absolutely. The column is often the primary source of the problem. Not all C18 columns are created equal. Older "Type A" silica columns have higher levels of metal impurities and more acidic, active silanol groups, making them prone to causing peak tailing with basic compounds.[11]

Causality: Modern "Type B" silica is highly purified to remove metal contaminants and has a less acidic silanol surface.[10] Furthermore, most modern columns are "end-capped." This is a chemical process where smaller silane reagents (like trimethylchlorosilane) are used to bond with and cover many of the residual silanol groups that remain after the primary C18 bonding.[7][8] This reduces the number of available sites for secondary interactions.

Silanol_Interaction cluster_0 High pH (>4.5) on Type A Silica cluster_1 Low pH (<3.0) or End-Capped Silica Analyte+ R-NH₃⁺ Silanol- Si-O⁻ Analyte+->Silanol- Strong Ionic Interaction (Causes Tailing) Analyte2+ R-NH₃⁺ Silanol-H Si-OH Analyte2+->Silanol-H Reduced Interaction (Improved Peak Shape)

Sources

Technical Support Center: Optimizing Mobile Phase for the Separation of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the separation of "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" and related polar compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their chromatographic methods. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring robust and reproducible results.

Analyte Physicochemical Properties

Understanding the physicochemical properties of "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" is the first step in developing a successful separation method.

PropertyValueSource
Molecular Formula C₇H₁₀N₄O₃
Molecular Weight 198.18 g/mol
XLogP3-AA (logP) -1.5
Solubility DMF, DMSO, MethanolSRD Pharma

The negative logP value indicates that the compound is polar, which can present challenges in traditional reversed-phase chromatography, such as poor retention.[1] The presence of amine groups suggests the compound is basic and its ionization state will be dependent on the mobile phase pH.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during the analysis of "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil".

Q1: My peak for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is tailing significantly in reversed-phase HPLC. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like your analyte is a common issue in reversed-phase HPLC.[2] The primary cause is often secondary interactions between the basic amine groups of the analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][4]

To mitigate this, you need to control the ionization state of both the analyte and the silanol groups. Here’s a systematic approach to troubleshooting:

Step-by-Step Protocol for Reducing Peak Tailing:

  • Mobile Phase pH Adjustment:

    • Protocol:

      • Prepare an aqueous mobile phase component with a pH between 2.5 and 3.5. You can use a buffer like 10-25 mM potassium phosphate or a volatile additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) for LC-MS compatibility.[6][7]

      • Ensure the column you are using is stable at low pH.[4]

      • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

      • Inject your sample and observe the peak shape.

  • Buffer Concentration and Type:

    • Rationale: Increasing the buffer concentration can help to mask the active silanol sites and improve peak shape.[2] The choice of buffer can also influence selectivity.

    • Protocol:

      • If tailing persists, increase the buffer concentration in your mobile phase (e.g., from 10 mM to 25 mM or 50 mM). Be mindful of the buffer's solubility in the organic modifier, especially with acetonitrile.[2]

      • If using phosphate buffer, ensure it is fully dissolved in the aqueous portion before adding the organic solvent to prevent precipitation.

  • Use of Amine Additives (Competing Base):

    • Rationale: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with the analyte.[3]

    • Protocol:

      • Add a low concentration of TEA (e.g., 5-20 mM) to your mobile phase.

      • Note that prolonged use of amine additives can shorten the lifetime of silica-based columns.[2]

dot

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is Mobile Phase pH < 4? start->check_pH adjust_pH Adjust pH to 2.5-3.5 (e.g., 0.1% Formic Acid) check_pH->adjust_pH No check_buffer Is Buffer Concentration Adequate (10-25 mM)? check_pH->check_buffer Yes adjust_pH->check_buffer end_bad Persistent Tailing: Consider HILIC or Different Column adjust_pH->end_bad increase_buffer Increase Buffer Concentration (e.g., to 50 mM) check_buffer->increase_buffer No consider_additive Consider Adding Competing Base (TEA) check_buffer->consider_additive Yes increase_buffer->consider_additive increase_buffer->end_bad end_good Symmetrical Peak consider_additive->end_good

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Q2: I have very little or no retention of my analyte on a C18 column, even with 100% aqueous mobile phase. What are my options?

A2: The low retention of your polar analyte is expected in reversed-phase chromatography.[1] When a compound is too polar to be retained on a C18 column, even with highly aqueous mobile phases, you have a few effective strategies:

  • Use a Polar-Embedded or Polar-Endcapped Reversed-Phase Column:

    • Rationale: These columns have stationary phases that are modified with polar groups. This modification makes the stationary phase more compatible with highly aqueous mobile phases and can provide alternative retention mechanisms for polar analytes.

    • Recommendation: Consider columns with amide, carbamate, or other polar functionalities embedded within the alkyl chains.

  • Switch to Hydrophilic Interaction Chromatography (HILIC):

    • Rationale: HILIC is an excellent alternative for the separation of very polar compounds that are not well-retained in reversed-phase mode.[8] In HILIC, a polar stationary phase (like bare silica, amide, or diol) is used with a mobile phase rich in a polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[8]

    • Starting Conditions for HILIC:

      • Column: A HILIC column with an amide or diol stationary phase is a good starting point.

      • Mobile Phase A: Acetonitrile

      • Mobile Phase B: 10-20 mM Ammonium Formate or Ammonium Acetate in water, pH adjusted to around 3.0 with formic acid.[9]

      • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

      • Sample Solvent: Dissolve your sample in a solvent that is similar in composition to the initial mobile phase to avoid peak distortion. A 75/25 acetonitrile-methanol mix is often a good choice.

dot

Retention_Strategy start Poor Retention in RP-HPLC option1 Option 1: Modify Reversed-Phase Method start->option1 option2 Option 2: Switch to HILIC start->option2 step1a Use Polar-Embedded or Polar-Endcapped Column option1->step1a step1b Consider Ion-Pairing Agents (use with caution) option1->step1b step2a Select HILIC Column (Amide, Diol, or Silica) option2->step2a step2b Use High Organic Mobile Phase (>80% Acetonitrile) step2a->step2b step2c Use Aqueous Buffer (e.g., Ammonium Formate) step2b->step2c

Caption: Strategies for improving the retention of polar compounds.

Frequently Asked Questions (FAQs)

Q3: What is the ideal mobile phase pH for separating my basic analyte in reversed-phase HPLC?

A3: For basic compounds, it is generally recommended to work at a low pH (typically 2-4) or a high pH (typically 8-10), but not in the intermediate pH range.[10] The goal is to ensure the analyte is in a single, stable ionization state. For your uracil derivative, which contains basic amine groups, a low pH mobile phase is often preferred on standard silica-based columns. This protonates the analyte, making it consistently charged, and also suppresses the ionization of residual silanol groups on the column, which helps to prevent peak tailing.[6]

Q4: Which buffer should I choose for my mobile phase?

A4: The choice of buffer depends on the desired pH and the detection method.

  • For UV detection: Phosphate buffers are excellent for low to neutral pH ranges due to their good buffering capacity and low UV absorbance.[7] Acetate buffers are also a good choice.

  • For LC-MS detection: Volatile buffers are required. Ammonium formate and ammonium acetate are commonly used as they are compatible with mass spectrometry.[11] You can adjust the pH of these buffers with formic acid or acetic acid. Avoid non-volatile buffers like phosphate, as they can contaminate the mass spectrometer source.[11] A buffer concentration of 10-25 mM is generally sufficient.[7]

Q5: What are the key differences in mobile phase preparation for reversed-phase and HILIC?

A5: The mobile phase composition is fundamentally different between these two techniques.

  • Reversed-Phase: The mobile phase is more polar than the stationary phase. It typically consists of a mixture of water (or aqueous buffer) and a less polar organic solvent like acetonitrile or methanol. The strong, eluting solvent is the organic modifier.

  • HILIC: The mobile phase is less polar than the stationary phase. It usually contains a high percentage (e.g., >80%) of a polar organic solvent (most commonly acetonitrile) and a small amount of water (or aqueous buffer). In HILIC, water is the strong, eluting solvent.[8]

Q6: Can I use methanol instead of acetonitrile in my HILIC mobile phase?

A6: While acetonitrile is the most common organic solvent in HILIC, methanol can be used. However, methanol is a more polar and protic solvent than acetonitrile, which means it will have a stronger eluting strength in HILIC. You will likely need a higher percentage of methanol to achieve the same retention as with acetonitrile. Acetonitrile is generally preferred because it provides a wider range for modulating retention.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe, 27(8). [Link]

  • Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. [Link]

  • Bioanalysis. (2022). Determination of caffeine, paraxanthine, theophylline and theobromine in premature infants by HILIC-MS/MS. [Link]

  • Advanced Chromatography Technologies. (n.d.). Caffeine and Related Compounds using HILIC Mode. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Caffeine (HMDB0001847). [Link]

  • Taylor & Francis Online. (2022). Determination of caffeine, paraxanthine, theophylline and theobromine in premature infants by HILIC-MS/MS. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). [Link]

  • NP-MRD. (n.d.). Showing NP-Card for Caffeine (NP0000009). [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • PubChem. (n.d.). Caffeine. [Link]

  • FooDB. (2010). Showing Compound Caffeine (FDB002100). [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. [Link]

Sources

Technical Support Center: Identification of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil." This document is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance on identifying and characterizing the degradation products of this molecule. Here, we address common questions, troubleshoot potential experimental issues, and provide validated protocols to ensure the integrity and robustness of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the most probable degradation pathway for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil?

The primary and most anticipated degradation pathway for this molecule is the hydrolysis of the N-formyl group.[1] This reaction, known as deformylation, involves the cleavage of the bond between the carbonyl carbon of the formyl group and the nitrogen atom. This is a common degradation route for formamide-containing compounds, particularly under hydrolytic stress (acidic or basic conditions).[1][2]

The expected major degradation product is 6-Amino-5-(N-methylamino)-3-methyluracil . Studies on analogous structures, such as the caffeine metabolite 5-acetamido-6-formylamino-3-methyluracil (AFMU), have demonstrated that it uniquely transforms into its deformylated product, 5-acetamido-6-amino-3-methyluracil (AAMU), with the reaction kinetics being highly dependent on pH.[1]

G parent 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (Parent Molecule) degradant 6-Amino-5-(N-methylamino)-3-methyluracil (Primary Degradant) parent->degradant  Hydrolysis (Deformylation) (H⁺ or OH⁻ catalyst)

Caption: Predicted primary degradation pathway via hydrolysis.

Q2: What are the recommended stress conditions for a comprehensive forced degradation study?

Forced degradation studies are essential to develop and validate stability-indicating analytical methods and to understand the intrinsic stability of the molecule.[3][4] Based on ICH guidelines (Q1A), a systematic approach should be employed.[4] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[5]

Stress ConditionReagent/ParameterTypical ConditionsRationale & Key Insight
Acid Hydrolysis 0.1 M - 1 M HClHeat at 50-70°C for up to 7 days.[2]The formyl group is highly susceptible to acid-catalyzed hydrolysis. This is expected to be a primary degradation driver.
Base Hydrolysis 0.1 M - 1 M NaOHRoom temperature or gentle heat (e.g., 40°C).[2]Base-catalyzed hydrolysis of the formamide is also very efficient. This may also promote hydrolysis of the uracil ring itself under harsh conditions.
Oxidation 3-30% H₂O₂Room temperature.The amino group and the electron-rich uracil ring are potential sites for oxidation. This helps identify different degradation pathways from hydrolysis.[4]
Thermal Dry Heat70°C (or 20°C above accelerated stability).Evaluates the solid-state stability of the drug substance. Degradation is typically slower than in solution.
Photolytic UV/Vis LightICH Q1B specified light exposure (e.g., 1.2 million lux hours and 200 W h/m²).[2]Uracil derivatives can be photosensitive. This condition is critical for determining appropriate packaging and storage.
Q3: Which analytical techniques are most suitable for identifying and quantifying these degradants?

A combination of chromatographic and spectrometric techniques is required for a robust analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for separating the parent compound from its degradation products and for quantification. A reverse-phase C18 column is typically a good starting point.[6] The method must be validated to be "stability-indicating," meaning it can resolve all degradation products from the parent peak and from each other.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for structural identification of unknown degradation products.[7] By coupling HPLC with a mass spectrometer, you can obtain the molecular weight of each impurity. Tandem MS (MS/MS) experiments can then be performed to fragment the molecule, providing crucial data to elucidate its chemical structure.[8]

G cluster_0 Sample Preparation cluster_1 Separation & Quantification cluster_2 Identification StressedSample Stressed Sample (Degradation Mixture) HPLC HPLC-UV (Stability-Indicating Method) StressedSample->HPLC Inject LCMS LC-MS/MS (Structural Elucidation) HPLC->LCMS Analyze (if unknown peaks appear)

Caption: General workflow for degradant analysis.

Troubleshooting Guide

Problem: I am not observing any significant degradation (<5%) under my initial stress conditions.
  • Causality: The stress applied is insufficient to overcome the activation energy of the degradation reaction. The molecule may be more stable than anticipated under the initial conditions.

  • Solution Path:

    • Increase Stress Intensity: Gradually increase the severity of the conditions. For hydrolytic studies, increase the concentration of the acid/base (e.g., from 0.1 M to 1 M) or increase the temperature (e.g., from 40°C to 70°C).[2]

    • Extend Duration: Increase the exposure time. Some reactions may be slow and require longer periods to show significant degradation.

    • Check Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can drastically reduce the degradation rate. If necessary, use a co-solvent, but ensure it is stable under the stress conditions and does not interfere with the analysis.[2]

Problem: My parent peak has completely disappeared, or I see >50% degradation.
  • Causality: The stress conditions are too harsh, leading to complete or excessive degradation of the parent molecule. This makes it difficult to establish a degradation pathway and may produce secondary or tertiary degradants that are not relevant under normal storage conditions.

  • Solution Path:

    • Reduce Stress Intensity: Decrease the concentration of the stress reagent, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 10-20%.[5]

    • Time-Point Study: Sample the reaction at multiple, shorter time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration that yields the target degradation level.

    • Neutralization: For acid and base hydrolysis, ensure samples are promptly neutralized after the specified time point to halt the degradation reaction before analysis.[2]

Problem: I see multiple unknown peaks in my chromatogram. How do I approach their identification?
  • Causality: The molecule may degrade through several pathways, or primary degradation products may further degrade into secondary products.

  • Solution Path:

    • Mass Balance Analysis: Ensure that the total response (parent + all degradants) remains consistent over time. A significant drop in mass balance may indicate the formation of non-UV active compounds or volatile products.

    • LC-MS Analysis: This is the most direct way to identify the unknowns.

      • Obtain the mass-to-charge ratio (m/z) for each peak to determine its molecular weight.

      • Compare the molecular weight with predicted degradation products (e.g., the deformylated product would have a mass difference of -28 Da corresponding to CO).

    • MS/MS Fragmentation: Perform fragmentation analysis on both the parent ion and the unknown degradant ions. Commonalities in the fragmentation patterns can confirm that the unknown is related to the parent drug.

    • Forced Degradation of Impurities: If a major degradation product is isolated, you can perform a separate, milder forced degradation study on it to see if it generates any of the other minor impurities observed in the original study.

Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol outlines the steps for subjecting 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil to various stress conditions as mandated by ICH guidelines.[3][4]

1. Materials:

  • 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter.

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the API in methanol or a suitable solvent.

3. Stress Condition Application (Example Concentrations & Durations):

  • Control Sample: Dilute the stock solution with mobile phase to the target concentration (e.g., 100 µg/mL).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the API in an oven at 70°C for 7 days. Dissolve in solvent before analysis.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

4. Sample Analysis:

  • After the designated time, dilute all samples to the target concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation for each condition.

Protocol 2: Stability-Indicating HPLC-UV Method Development

1. Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

2. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength maximum of the parent compound.

  • Injection Volume: 10 µL

3. Method Optimization:

  • Inject a mixture of all stressed samples (the "degradation cocktail") to observe all potential peaks.

  • Adjust the gradient slope, initial/final %B, and mobile phase pH (if using phosphate buffer instead of formic acid) to achieve a resolution (Rs) of >1.5 between all peaks.[6]

  • If co-elution occurs, try a different column chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase).

4. Validation (Specificity):

  • Analyze all individual stressed samples and the control.

  • Demonstrate that the parent peak is spectrally pure in the presence of degradants using a photodiode array (PDA) detector.

  • The method is considered stability-indicating when all degradation products are successfully separated from the parent compound and each other.[5]

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Tang, P. H., Miles, G. S., & Turesky, R. J. (2001). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine. Chemical Research in Toxicology, 14(5), 552-558. [Link]

  • SIELC Technologies. Separation of 6-Amino-5-formamido-1,3-dimethyluracil on Newcrom R1 HPLC column. [Link]

  • Kats, M. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). [Link]

  • Ferrero, J. D., et al. (1985). Metabolism of caffeine to 6-amino-5-[N-methylformylamino]-1,3-dimethyluracil in the isolated, perfused liver from control or phenobarbital-, beta-naphthoflavone- and 3-methylcholanthrene-pretreated rats. Biochemical Pharmacology, 34(19), 3533-3539. [Link]

  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Chapter 6: Analytical Methods for 2,4,6-Trinitrotoluene. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Chapter 6: Analytical Methods for Formaldehyde. [Link]

  • Sharma, G., & Kumar, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research & Reviews: A Journal of Pharmaceutical Science. [Link]

  • Tang, W., et al. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218-220. [Link]

Sources

Technical Support Center: Preventing Degradation of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support guide for ensuring the stability and integrity of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (CAS 55782-76-8). This document provides researchers, scientists, and drug development professionals with a comprehensive resource drawn from established chemical principles and field-proven methodologies. As a key metabolite of caffeine, maintaining the structural integrity of this compound is paramount for accurate experimental outcomes.[1] This guide moves from rapid-fire FAQs to in-depth troubleshooting protocols to address challenges you may encounter.

PART 1: Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common queries regarding sample degradation.

Q1: What are the first signs my 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil sample might be degrading?

The most common sign of degradation is the appearance of unexpected or inconsistent results in your assays. Analytically, this manifests as the emergence of a new, typically more polar, peak in your HPLC or LC-MS chromatogram, alongside a decrease in the area of the parent compound's peak. Visually, for solid compounds, there may be no change, but solutions might exhibit discoloration over extended periods, although this is not a reliable primary indicator.

Q2: What is the primary cause of degradation for this compound?

The principal degradation pathway is the hydrolysis of the N-formyl group at the 5-position of the uracil ring. This reaction, known as deformylation , cleaves the formyl group (CHO) to yield the more stable secondary amine, 6-Amino-5-(methylamino)-3-methyluracil . This is a known instability for related formylated uracil compounds.[2][3] This hydrolysis reaction is highly sensitive to pH and temperature.[2]

Q3: What are the ideal short-term and long-term storage conditions?

Based on vendor recommendations and chemical stability principles, the following conditions should be applied:

  • Solid Form: For short-term use, storage at room temperature is acceptable. For long-term stability, the solid compound should be stored at -20°C .[4]

  • In Solution: Stock solutions are best prepared fresh. If storage is necessary, aliquot into single-use volumes and store at -80°C . Avoid repeated freeze-thaw cycles.

Q4: How does pH affect the stability of my sample in solution?

The N-formyl group's stability is critically dependent on pH. Based on studies of the closely related caffeine metabolite, 5-acetamido-6-formylamino-3-methyluracil (AFMU), maximum stability is achieved in slightly acidic conditions.[2] The compound is highly unstable in strongly acidic (pH < 2.0) or alkaline (pH > 9.0) environments, where deformylation occurs rapidly.[2] For maximum stability in aqueous buffers, a pH range of 3.0 - 5.0 is recommended.

Q5: I need to dissolve the compound. What solvents are recommended and which should I avoid?

The compound is soluble in DMF, DMSO, and Methanol.[1][4] For biological experiments, DMSO is the most common choice. Avoid using highly acidic or basic aqueous solutions for initial dissolution. When preparing aqueous dilutions from a DMSO stock, use a buffer maintained within the optimal pH 3.0-5.0 range.

Q6: How can I minimize light-induced degradation?

Uracil and its derivatives are susceptible to photodegradation upon exposure to UV light.[5][6][7] To mitigate this risk, always store both solid samples and solutions in amber vials or wrap containers in aluminum foil to protect them from light. Conduct experimental manipulations in a timely manner, avoiding prolonged exposure to direct laboratory lighting.

PART 2: In-Depth Troubleshooting Guides

Guide 1: How to Analytically Confirm Sample Degradation

Objective: To provide a systematic workflow for confirming the presence of the primary degradation product, 6-Amino-5-(methylamino)-3-methyluracil, in a suspect sample.

Principle: High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying uracil derivatives.[2][8] By comparing the chromatographic profile of a suspect sample to a fresh, reliable standard, degradation can be confirmed and quantified.

Experimental Protocol: HPLC Analysis

  • Prepare a Fresh Standard: Carefully weigh and dissolve a fresh, unopened sample of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in your chosen solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL). This will serve as your reference (t=0) sample.

  • Prepare Suspect Sample: Dilute your suspect sample to the same theoretical concentration as the fresh standard using the same solvent.

  • Set Up HPLC System:

    • Column: A C18 reverse-phase column is suitable for this analysis.[9]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a good starting point. The use of formic acid helps to control pH and ensure good peak shape.[8][9]

    • Detection: UV detection at the compound's λmax (consult your supplier's Certificate of Analysis).

  • Injection and Analysis:

    • Inject the fresh standard to establish the retention time (RT) and peak area of the intact parent compound.

    • Inject the suspect sample.

  • Data Interpretation:

    • Confirmation of Degradation: Look for a new peak in the chromatogram of the suspect sample that is absent in the fresh standard. The deformylated product is more polar and will likely have a shorter retention time than the parent compound.

    • Quantification: The percentage of degradation can be estimated by comparing the peak area of the parent compound in the suspect sample to that of the fresh standard. % Degradation ≈ (1 - (Area_Suspect / Area_Fresh)) * 100

For Definitive Identification: For unambiguous confirmation, analyze the sample using LC-MS/MS. The degradation product will have a mass corresponding to the loss of the formyl group (a difference of 28 Da, specifically the loss of CO).[9]

Guide 2: Protocol for Preparing and Storing Stable Stock Solutions

Objective: To minimize degradation during the preparation and storage of stock solutions for experimental use.

Principle: Controlling the key factors of solvent, pH, temperature, and light exposure is essential for maintaining the integrity of the N-formyl group.

Step-by-Step Methodology:

  • Pre-use Check: Before opening, centrifuge the vial of the solid compound to ensure all powder is collected at the bottom.[4]

  • Solvent Selection: Use anhydrous, high-purity DMSO for the primary stock solution. Anhydrous solvent minimizes the presence of water that could facilitate hydrolysis.

  • Weighing and Dissolution:

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • Weigh the required amount of compound rapidly.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by vortexing. Gentle warming in a water bath (<40°C) can be used if necessary, but prolonged heating should be avoided.

  • Aliquoting: Immediately after preparation, divide the stock solution into single-use aliquots in amber, tightly sealed cryovials. The volume of each aliquot should be tailored to a single experiment to prevent the need for repeated freeze-thaw cycles.

  • Storage:

    • Long-Term: Store the aliquots at -80°C .

    • Short-Term: For daily use, an aliquot can be stored at 4°C for no more than 24-48 hours, protected from light.

  • Preparing Working Solutions: When preparing aqueous working solutions from the DMSO stock, use a pre-chilled, sterile buffer with a pH between 3.0 and 5.0 (e.g., a citrate or acetate buffer) to maximize stability. Add the DMSO stock to the buffer dropwise while vortexing to prevent precipitation.

PART 3: Key Stability Factors & Best Practices

Data Presentation

The following tables summarize the critical parameters for preventing degradation.

Table 1: Recommended Storage & Handling Conditions

ConditionSolid CompoundIn Solution (DMSO Stock)In Solution (Aqueous Buffer)
Temperature -20°C (Long-term)[4]-80°CPrepare fresh; use immediately
Light Protect from light (Amber vial)Protect from light (Amber vial)Protect from light during use
Atmosphere StandardInert gas overlay (e.g., Argon) optionalN/A (use quickly)
pH N/AN/A (use anhydrous DMSO)3.0 - 5.0 (Critical)[2]
Freeze/Thaw N/AAvoid; use single-use aliquotsDo not store

Table 2: Inferred pH Stability Profile in Aqueous Solution

Note: This profile is inferred from stability data of the structurally similar compound AFMU.[2] It serves as a strong guideline for experimental design.

pH RangeExpected StabilityRationale & Recommendation
< 2.0 Very Low Rapid acid-catalyzed hydrolysis of the formyl group. Avoid.[10]
2.0 - 3.0 Moderate Hydrolysis rate decreases as pH approaches 3.0.
3.0 - 5.0 High Zone of maximum stability. Recommended range for buffers. [2]
5.0 - 8.0 Moderate to Low Base-catalyzed hydrolysis begins to accelerate.
> 8.0 Very Low Rapid base-catalyzed hydrolysis of the formyl group. Avoid.[11]
Mandatory Visualizations

The following diagrams illustrate the primary degradation pathway and a logical workflow for troubleshooting stability issues.

parent_node 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (Parent Compound) product_node 6-Amino-5-(methylamino)-3-methyluracil (Degradation Product) parent_node->product_node Deformylation (Hydrolysis) conditions H₂O (pH < 3 or pH > 5) Heat conditions->parent_node:w start_node Inconsistent or Unexpected Results? action_hplc Action: Analyze sample vs. fresh standard via HPLC start_node->action_hplc decision_degradation Degradation Peak Observed? action_hplc->decision_degradation action_review Action: Review storage, pH, solvent & handling protocols decision_degradation->action_review Yes end_ok Result: Sample is Stable. Investigate other experimental variables. decision_degradation->end_ok No action_implement Action: Implement corrective measures (e.g., fresh stock, -80°C storage, pH 3-5 buffer) action_review->action_implement end_resolved Result: Stability Issue Resolved. action_implement->end_resolved

Caption: Troubleshooting workflow for suspected degradation.

PART 4: References

  • Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A. [Link]

  • The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Journal of the American Chemical Society. [Link]

  • Photodegradation of Polystyrene Stabilized with Uracil Derivatives. ResearchGate. [Link]

  • Heterogeneous photocatalyzed degradation of uracil and 5-bromouracil in aqueous suspensions of titanium dioxide. Journal of Hazardous Materials. [Link]

  • Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. ResearchGate. [Link]

  • Formamide - Wikipedia. Wikipedia. [Link]

  • Hydrolysis of formamide at 80°C and pH 1-9. The Journal of Organic Chemistry. [Link]

  • Standard Operating Procedure for Fluorouracil in Animals. University of Arizona Research, Innovation & Impact. [Link]

  • A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate. Journal of the American Chemical Society. [Link]

  • Separation of 6-Amino-5-formamido-1,3-dimethyluracil on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. The Canadian Journal of Hospital Pharmacy. [Link]

  • Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine. European Journal of Pharmaceutical Sciences. [Link]

  • LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition. [Link]

Sources

Technical Support Center: Enhancing the Ultrasensitive Detection of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust and sensitive detection of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. This molecule is structurally analogous to formamidopyrimidine (Fapy) DNA lesions, such as Fapy-dG, which are significant biomarkers of oxidative DNA damage resulting from the interaction of reactive oxygen species (ROS) with DNA.[1][2] The accurate quantification of these adducts is critical for research in toxicology, oncology, and aging, as they can lead to mutations and contribute to various disease states if not repaired.[1][3]

The primary analytical challenge stems from the extremely low physiological concentrations of these lesions, often existing as just a few modified bases among millions of normal ones.[2] This guide provides a comprehensive, workflow-based approach to troubleshoot common issues and systematically enhance detection sensitivity, with a primary focus on the gold-standard technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What exactly is 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil and why is its sensitive detection critical?

A1: 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a modified pyrimidine base. Its core structure is highly similar to formamidopyrimidine (Fapy) lesions that form in DNA when guanine or adenine bases are attacked by reactive oxygen species (ROS).[4][5] These lesions are a hallmark of oxidative DNA damage.[6] Sensitive detection is paramount because even low levels of such damage can be mutagenic, block DNA replication, and contribute to genomic instability, a key factor in the development of cancer and other diseases.[3] Therefore, accurately measuring this compound serves as a critical biomarker for assessing oxidative stress and DNA damage levels in biological systems.

Q2: What are the recommended analytical methods for detecting this compound?

A2: The gold-standard method for both unequivocal identification and accurate quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , particularly when coupled with an isotope-dilution strategy.[1][2] This approach offers superior sensitivity and specificity compared to other methods. Other techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, but often requires derivatization of the analyte to make it volatile, which can introduce variability.[6]

  • Immunoassays (e.g., ELISA): These can be high-throughput but may suffer from a lack of specificity due to antibody cross-reactivity with structurally similar molecules or unmodified DNA bases.[6][7]

Q3: What are the single biggest sources of error and poor sensitivity in this analysis?

A3: There are two primary sources of error that severely impact sensitivity and accuracy:

  • Artifactual Oxidation during Sample Preparation: The process of isolating and hydrolyzing DNA can itself introduce oxidative damage, artificially inflating the measured levels of the analyte.[1][2] This is the most critical variable to control.

  • Matrix Effects in Mass Spectrometry: Co-eluting compounds from the biological sample (salts, lipids, metabolites) can suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate quantification and reduced sensitivity.

Troubleshooting and Enhancement Guide: A Workflow Approach

This section is structured to follow the typical experimental workflow, from sample preparation to data analysis. We address common problems and provide solutions grounded in established scientific principles.

Workflow cluster_pre Pre-Analytical cluster_ana Analytical cluster_post Post-Analytical Sample_Collection Sample Collection (Cells, Tissue, Fluids) DNA_Isolation DNA Isolation (Anti-Oxidant Measures) Sample_Collection->DNA_Isolation Minimize Ex Vivo Damage Hydrolysis Enzymatic Hydrolysis (to Nucleosides) DNA_Isolation->Hydrolysis Spike Internal Standard Enrichment Sample Cleanup & Enrichment (Solid Phase Extraction) Hydrolysis->Enrichment LC_Separation nanoLC Separation Enrichment->LC_Separation Remove Matrix MS_Detection HR-MS/MS Detection (Isotope Dilution) LC_Separation->MS_Detection Resolve Isobars Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: High-level workflow for sensitive Fapy-lesion analysis.
1. DNA Isolation: Preventing Artifactual Damage
  • Issue: High background or inconsistent results between technical replicates.

  • Question: "My baseline levels of the adduct seem artificially high and vary wildly. Am I creating the damage myself during sample prep?"

  • Answer & Rationale: Yes, this is a well-documented and critical problem.[1][2] Atmospheric oxygen can react with cellular components during lysis and DNA isolation, leading to ex vivo oxidation of DNA bases.

    • Expert Recommendation:

      • Use Radical Scavengers: Immediately add antioxidants to your lysis buffer. Desferrioxamine, a metal chelator, is highly effective at preventing Fenton-like reactions.

      • Maintain Cold Temperatures: Perform all extraction steps on ice or at 4°C to reduce the rate of chemical reactions.

      • Work Expeditiously: Minimize the time between cell lysis and the final purified DNA pellet.

      • Use Validated Kits: Employ commercial DNA isolation kits specifically designed for oxidative damage analysis, as they often use chaotropic salts that denature proteins and inhibit nuclease/redox activity rapidly.

2. DNA Hydrolysis: Releasing the Analyte
  • Issue: Incomplete release of the modified nucleoside, leading to underestimation.

  • Question: "Should I use acid hydrolysis or enzymatic digestion to break down my DNA?"

  • Answer & Rationale: Always use enzymatic hydrolysis. Fapy lesions, including 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, are unstable in acidic conditions. Acid hydrolysis will degrade the analyte, leading to a catastrophic loss of signal. Enzymatic digestion is gentle and preserves the adduct's structure.

    • Expert Protocol: Two-Step Enzymatic Digestion

      • Step 1 (Single-Stranded DNA): Resuspend purified DNA in a buffer (e.g., 20 mM sodium acetate, pH 5.3). Add Nuclease P1 and incubate at 37°C for 1-2 hours. Nuclease P1 efficiently digests DNA to 3'-mononucleotides.

      • Step 2 (to Nucleosides): Adjust the pH to ~7.5-8.0 with a buffer like Tris-HCl. Add Alkaline Phosphatase and continue incubation for another 1-2 hours at 37°C. This removes the phosphate group, yielding the final nucleosides required for LC-MS analysis.

3. Sample Cleanup & Enrichment: Combating Matrix Effects
  • Issue: Low signal-to-noise, ion suppression in the mass spectrometer.

  • Question: "My signal is very weak, and I suspect matrix suppression. How can I effectively clean my sample post-hydrolysis?"

  • Answer & Rationale: Solid Phase Extraction (SPE) is essential for removing salts, residual proteins, and other interfering matrix components that suppress the analyte's ionization.[8] The choice of SPE sorbent is critical.

    • Expert Recommendation: For polar, heterocyclic compounds like uracil derivatives, graphitized carbon cartridges are often highly effective. A standard C18 (reverse-phase) cartridge can also be used. A generic protocol involves conditioning the cartridge, loading the sample, washing away interferences with a weak solvent (e.g., water), and eluting the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).

SPE Sorbent Type Principle Best For Considerations
Reverse-Phase (C18) Hydrophobic InteractionRetaining non-polar to moderately polar compounds.May have poor retention for very polar analytes.
Porous Graphitic Carbon Adsorption & ChargeRetaining highly polar compounds, structural isomers.Elution can sometimes require stronger or modified solvents.
Mixed-Mode Hydrophobic & Ion-ExchangeRetaining compounds with both polar and non-polar characteristics.Can have more complex method development.
4. LC Separation: Achieving Resolution and Good Peak Shape
  • Issue: Poor peak shape (tailing, fronting), retention time drift, and co-elution with interferences.

  • Question: "My chromatographic peak is broad and tailing, which is killing my sensitivity. What are the most common causes and fixes?"

  • Answer & Rationale: Poor chromatography is a frequent culprit for low sensitivity. The goal is a sharp, symmetrical peak. The troubleshooting process should be systematic.[9][10]

Troubleshooting Start Poor Peak Shape IsTailing Peak Tailing? Start->IsTailing IsFronting Peak Fronting? Start->IsFronting Sol_Tailing_1 Check for secondary interactions: - Adjust mobile phase pH - Use high-purity silica column IsTailing->Sol_Tailing_1 Yes Sol_Tailing_2 Check for column void: - Flush or replace column IsTailing->Sol_Tailing_2 Yes Sol_Fronting_1 Check for overload: - Dilute sample or reduce injection volume IsFronting->Sol_Fronting_1 Yes Sol_Fronting_2 Check solvent mismatch: - Dissolve sample in mobile phase IsFronting->Sol_Fronting_2 Yes

Caption: Decision tree for troubleshooting common peak shape issues.
  • Expert Recommendations for LC Optimization:

    • Use NanoLC: For ultimate sensitivity, transitioning from analytical flow HPLC (~0.3-0.5 mL/min) to nano-flow LC (~300 nL/min) can provide a significant boost in signal-to-noise by producing more concentrated droplets for the MS source.[8]

    • Mobile Phase: Use high-purity (LC-MS grade) water and solvents. A common starting point is a gradient from a highly aqueous mobile phase (e.g., 0.1% formic acid in water) to an organic mobile phase (e.g., 0.1% formic acid in acetonitrile). The acidic modifier helps to protonate the analyte for better positive-mode ionization.

    • Column Choice: A C18 column is a standard starting point. Ensure the column is not degraded; a sudden loss of pressure or peak shape distortion can indicate a void at the column inlet, requiring replacement.[10]

    • Temperature Control: Use a column oven to maintain a stable temperature. Fluctuations can cause significant retention time drift.[9]

5. MS/MS Detection: Maximizing Signal and Specificity
  • Issue: Low signal intensity and high chemical noise.

  • Question: "How do I set up my mass spectrometer to get the best possible signal for this specific molecule?"

  • Answer & Rationale: This is where the power of tandem mass spectrometry is leveraged. Instead of just measuring the mass of the molecule (MS1), we isolate it, fragment it, and measure the mass of a specific fragment (MS2). This process, known as Multiple Reaction Monitoring (MRM), dramatically increases specificity and signal-to-noise.

    • Expert Recommendations for MS/MS Optimization:

      • Use an Isotope-Labeled Internal Standard: This is non-negotiable for accurate quantification.[2] A stable isotope-labeled version of the analyte (e.g., with ¹³C or ¹⁵N atoms) will behave identically during sample prep and chromatography but is distinguishable by its mass in the MS. It perfectly corrects for sample loss and matrix effects.

      • Optimize Ionization: Use Electrospray Ionization (ESI) in positive mode (ESI+), as the amine groups on the molecule are readily protonated.

      • Determine MRM Transitions: Infuse a pure standard of the analyte to determine the optimal precursor ion (the protonated molecule, [M+H]⁺) and the most intense, stable product ions after fragmentation (collision-induced dissociation).

      • Use High-Resolution MS: If available, an Orbitrap or Q-TOF instrument provides high mass accuracy, which can further distinguish the analyte from background interferences, enhancing selectivity.[8]

Parameter Recommended Setting / Action Rationale
Ionization Mode ESI Positive (ESI+)Amine groups are basic and readily accept a proton.
Internal Standard Stable Isotope Labeled AnalyteCorrects for matrix effects and sample loss, ensuring accuracy.[2]
Detection Mode Multiple Reaction Monitoring (MRM)Isolates precursor and a specific product ion, maximizing signal-to-noise.
Collision Energy Optimize via infusion of standardDetermines fragmentation efficiency; must be tuned for the specific molecule.
Resolution >70,000 (if using HRMS)High resolution provides excellent selectivity against background ions.[8]
Protocol: Gold-Standard Isotope Dilution nanoLC-HRMS/MS Analysis

This protocol represents a robust methodology for achieving high-sensitivity detection.

  • Sample Preparation:

    • Isolate genomic DNA from cells or tissue using a commercial kit, ensuring the lysis buffer is supplemented with 100 µM desferrioxamine.

    • Quantify the DNA yield (e.g., via UV absorbance).

    • To 10-20 µg of DNA, add a known quantity of the ¹⁵N-labeled internal standard.

  • Enzymatic Hydrolysis:

    • Perform the two-step digestion with Nuclease P1 and Alkaline Phosphatase as described in the troubleshooting section above.

  • Solid Phase Extraction (SPE):

    • Condition a graphitized carbon SPE cartridge with methanol, followed by water.

    • Load the hydrolyzed DNA sample.

    • Wash the cartridge with LC-MS grade water to remove salts.

    • Elute the nucleosides with 50% acetonitrile.

    • Dry the eluate under vacuum and reconstitute in a small volume (e.g., 20 µL) of the initial LC mobile phase (0.1% formic acid in water).

  • nanoLC-HRMS/MS Analysis:

    • Inject the sample onto a nanoLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • Chromatography: Use a C18 nano-column with a 60-minute gradient from 99% Mobile Phase A (0.1% FA in water) to 40% Mobile Phase B (0.1% FA in acetonitrile) at a flow rate of 300 nL/min.

    • Mass Spectrometry: Operate in positive ion mode. Acquire data using Parallel Reaction Monitoring (PRM) or MRM, monitoring the specific precursor-product ion transitions for both the native analyte and its isotope-labeled internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the native (endogenous) analyte and the spiked internal standard.

    • Calculate the ratio of the native peak area to the internal standard peak area.

    • Quantify the amount of the endogenous analyte by comparing this ratio to a standard curve generated from known amounts of the pure standard and the internal standard.

References
  • PubChem. (n.d.). 6-amino-5-(N-formylmethylamino)-3-methyluracil. National Center for Biotechnology Information. Retrieved from [Link]

  • Biological Data Transport. (2023). Comprehensive Scientific Guide to Oxidative DNA Damage Detection in Research Laboratories. Retrieved from [Link]

  • Valavanidis, A., Vlachogianni, T., & Fiotakis, C. (2009). Oxidative DNA damage: biological significance and methods of analysis. Postepy higieny i medycyny doswiadczalnej (Online), 63, 180–190. Retrieved from [Link]

  • Marnett, L. J. (2004). Measurement of Oxidative DNA Damage by Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry. National Institute of Standards and Technology. Retrieved from [Link]

  • Pan, X., et al. (2016). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Experimental and Therapeutic Medicine, 12(4), 2067–2075. Retrieved from [Link]

  • PubChem. (n.d.). 6-amino-5-(N-methylformylamino)-1-methyluracil. National Center for Biotechnology Information. Retrieved from [Link]

  • Shukla, R., et al. (2008). DNA damage: detection strategies. EXCLI Journal, 7, 44-62. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Sangaraju, D., et al. (2021). DEB-FAPy-dG Adducts of 1,3-Butadiene: Synthesis, Structural Characterization, and Formation in 1,2,3,4-Diepoxybutane Treated DNA. Chemical Research in Toxicology, 34(12), 2564–2574. Retrieved from [Link]

  • Delaney, M. O., & Neeley, W. L. (2011). Novel post-synthetic generation, isomeric resolution, and characterization of Fapy-dG within oligodeoxynucleotides: differential anomeric impacts on DNA duplex properties. Nucleic Acids Research, 39(5), 1873–1884. Retrieved from [Link]

  • ResearchGate. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. Retrieved from [Link]

  • Henderson, P. T., et al. (2003). Probing the configurations of formamidopyrimidine lesions Fapy.dA and Fapy.dG in DNA using endonuclease IV. Biochemistry, 42(15), 4634–4640. Retrieved from [Link]

  • Zhang, H., et al. (2021). Enhancing the Sensitivity of DNA and Aptamer Probes in the Dextran/PEG Aqueous Two-Phase System. Analytical Chemistry, 93(26), 9151–9157. Retrieved from [Link]

  • Tang, B. K., et al. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218–220. Retrieved from [Link]

  • PhytoHub. (n.d.). Showing entry for 6-Amino-5(N-methylformylamino)-1-methyluracil. Retrieved from [Link]

  • PubChem. (n.d.). 5-Acetylamino-6-formylamino-3-methyluracil. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Resolving Co-elution of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical challenges associated with "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil". This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving baseline separation of this compound from its structurally similar isomers. As a key metabolite and potential impurity in pharmaceutical manufacturing, particularly related to caffeine, robust analytical methods for its quantification are critical.[][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address co-elution issues.

Understanding the Challenge: The Co-eluting Isomers

The primary analytical hurdle with 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is its propensity to co-elute with its positional and structural isomers. These isomers often share very similar physicochemical properties, such as polarity and molecular weight, making their separation by conventional chromatographic techniques challenging.

What are the likely co-eluting isomers?

Based on synthesis pathways and metabolic processes, the most probable isomers that may co-elute with your target analyte include:

  • Positional Isomers: These isomers have the same molecular formula but differ in the position of substituent groups on the uracil ring.

    • 6-Amino-5-(N-formyl-N-methyl)-1-methyluracil: Here, the methyl group is on the N1 position of the uracil ring instead of the N3 position.[4]

    • 6-Amino-5-formamido-1,3-dimethyluracil: This is a related compound, often considered an impurity in caffeine synthesis.[5][6][7]

  • Structural Isomers: These isomers have the same molecular formula but a different arrangement of atoms.

    • 5-Acetylamino-6-amino-3-methyluracil: In this isomer, the formyl group is replaced by an acetyl group on the C5 nitrogen, and the amino group is at the C6 position.[8]

It is important to note that "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" itself is an achiral molecule, meaning it does not have enantiomers that could be a source of co-elution.[5] The separation challenge, therefore, lies in resolving these closely related positional and structural isomers.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a broad or shouldered peak for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. What could be the cause?

A broad or shouldered peak is a classic indication of co-elution. Given the information above, it is highly likely that one or more of the positional or structural isomers are eluting very close to your target analyte. Standard reversed-phase HPLC methods may not provide sufficient selectivity to resolve these compounds.

Q2: Are there any specific analytical techniques recommended for separating polar isomers like these?

Yes, for highly polar and structurally similar compounds, conventional C18 columns may not be optimal. Techniques that offer alternative selectivities are often more successful. These include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[9][10]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide unique selectivities for separating isomers.[11]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of both chiral and achiral isomers and is increasingly used for polar compounds.[][12] It often provides faster separations and uses less organic solvent compared to HPLC.

Q3: Can I improve the separation on my existing HPLC system without investing in new columns?

While column chemistry is a primary driver of selectivity, you can explore several mobile phase parameters to improve resolution on your current system:

  • Mobile Phase pH: The ionization state of your analyte and its isomers can be manipulated by adjusting the mobile phase pH. This can alter their retention and selectivity. A systematic pH scouting study is recommended.

  • Organic Modifier: Switching between acetonitrile and methanol can significantly impact selectivity. Acetonitrile is generally a weaker solvent in reversed-phase and can provide different selectivity for polar compounds.

  • Additives and Buffers: The choice and concentration of buffer salts and additives can influence peak shape and resolution. Volatile buffers like ammonium formate or ammonium acetate are ideal for LC-MS applications.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

This troubleshooting guide provides a logical workflow to systematically address the co-elution of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil and its isomers.

Caption: A logical workflow for troubleshooting co-elution issues.

Protocol 1: Systematic HPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil from its isomers.

1. Analyte and Isomer Characterization:

  • Obtain reference standards for the target analyte and its potential isomers, if commercially available.

  • Determine the pKa of the compounds to guide pH selection in mobile phase development.

2. Initial Scouting with Orthogonal Column Chemistries:

  • Screen a minimum of three columns with different selectivities:

    • A conventional C18 column.

    • A polar-embedded or polar-endcapped C18 column.

    • A phenyl-hexyl or pentafluorophenyl (PFP) column.

  • Perform a generic gradient run on each column (e.g., 5-95% organic solvent in 15 minutes).

3. Mobile Phase Optimization:

  • pH Scouting: Using the most promising column from the initial screen, perform experiments at three different pH values (e.g., pH 3.0, 5.0, and 7.0) using appropriate buffers (e.g., formate, acetate).

  • Organic Modifier Evaluation: Compare the separation using acetonitrile and methanol as the organic modifier.

4. Gradient Optimization:

  • Once the optimal column and mobile phase conditions are identified, refine the gradient slope. A shallower gradient around the elution time of the analytes will often improve resolution.

5. Temperature Optimization:

  • Vary the column temperature (e.g., 25°C, 40°C, 55°C). Higher temperatures can improve efficiency and sometimes alter selectivity.

Protocol 2: HILIC Method for Enhanced Separation of Polar Uracil Derivatives

This protocol provides a starting point for developing a HILIC method.

1. Column Selection:

  • Choose a HILIC column with a suitable stationary phase, such as an amide, diol, or un-derivatized silica phase.

2. Mobile Phase Preparation:

  • Aqueous Component (Strong Solvent): Water with a buffer (e.g., 10 mM ammonium formate, pH 3.0).

  • Organic Component (Weak Solvent): Acetonitrile.

  • Initial Mobile Phase Composition: Start with a high percentage of the organic component (e.g., 95% acetonitrile).

3. Gradient Elution:

  • Develop a gradient that decreases the concentration of the organic solvent over time (e.g., 95% to 60% acetonitrile in 15 minutes).

4. Sample Preparation:

  • Ensure the sample is dissolved in a solvent compatible with the initial mobile phase (i.e., high organic content) to avoid peak distortion.

Data Summary Table

The following table summarizes the key properties of the target analyte and a potential positional isomer, highlighting the challenge in their separation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
6-Amino-5-(N-formyl-N-methyl)-3-methyluracilC₇H₁₀N₄O₃198.18-1.5
6-Amino-5-(N-formyl-N-methyl)-1-methyluracilC₇H₁₀N₄O₃198.18-1.3[4]

Advanced Separation Technique: Supercritical Fluid Chromatography (SFC)

For particularly challenging separations of polar isomers, SFC can be a valuable alternative. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol. This technique can offer different selectivity compared to HPLC and often results in faster analysis times.

Caption: A simplified schematic of an SFC system.

Conclusion

Resolving the co-elution of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil and its isomers requires a systematic and logical approach to method development. By understanding the nature of the potential co-eluting species and exploring alternative chromatographic techniques and parameters, researchers can achieve the necessary resolution for accurate and reliable quantification. This guide provides a comprehensive framework to tackle this analytical challenge, ensuring the integrity and quality of your results.

References

  • Pharmaffiliates. (n.d.). Caffeine-impurities. Retrieved from [Link]

  • PubChem. (n.d.). 6-amino-5-(N-formylmethylamino)-3-methyluracil. Retrieved from [Link]

  • GSRS. (n.d.). 6-AMINO-5-FORMAMIDO-1,3-DIMETHYLURACIL. Retrieved from [Link]

  • Müller, C. E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 733.
  • PubChem. (n.d.). 6-Amino-5-formamido-1,3-dimethyluracil. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(45), 29339-29363.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (No. 51).
  • SynZeal. (n.d.). N-Nitroso Caffeine Impurity 1. Retrieved from [Link]

  • MolMeDB. (n.d.). 6-Amino-5-(formylmethylamino)-1,3-dimethyluracil. Retrieved from [Link]

  • PubChem. (n.d.). 5-Acetylamino-6-amino-3-methyluracil. Retrieved from [Link]

  • PubChem. (n.d.). 6-amino-5-(N-methylformylamino)-1-methyluracil. Retrieved from [Link]

  • PubChem. (n.d.). 5-Acetylamino-6-formylamino-3-methyluracil. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771). Retrieved from [Link]

  • Yousif, M., et al. (2019). Examination of the Potential for Adaptive Chirality of the Nitrogen Chiral Center in Aza-Aspartame. Molecules, 24(18), 3344.
  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? Retrieved from [https://www.chromatographytoday.com/news/sfc-mdc/3 SFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC/how-good-is-sfc-for-polar-analytes/32185)

  • Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Retrieved from [Link]

  • JoVE. (n.d.). Supercritical Fluid Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

Sources

calibration curve issues for "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalysis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil . This guide is designed for researchers, scientists, and drug development professionals encountering challenges with quantitative analysis, particularly in the construction and performance of calibration curves. As a known metabolite of caffeine, this analyte presents unique challenges related to its chemical stability and the complex biological matrices in which it is often measured, such as urine and plasma.[1][2]

This document moves beyond generic advice to provide in-depth, cause-and-effect troubleshooting rooted in the specific physicochemical properties of the molecule and the principles of bioanalytical chemistry.

Frequently Asked Questions (FAQs)

Q1: My calibration curve is consistently non-linear (quadratic or "bending"). What is the most likely cause?

Non-linearity, especially a curve that plateaus at higher concentrations, is a frequent issue. While several factors can contribute, the most common culprits for this analyte are detector saturation and analyte instability . At high concentrations, the mass spectrometer detector can become overwhelmed, leading to a non-proportional response.[3][4] Additionally, issues with the derivatization process, if used, can also lead to non-linear responses.

Q2: I'm observing poor accuracy and precision, especially at the lower limit of quantification (LLOQ). Why?

High variability at the LLOQ is often linked to matrix effects or analyte degradation . Co-eluting endogenous compounds from the biological matrix (e.g., urine, plasma) can suppress or enhance the ionization of the analyte, leading to inconsistent results.[5] Furthermore, the inherent instability of the N-formyl group can cause the analyte to degrade, disproportionately affecting the lowest concentration levels where any loss is significant.[6][7]

Q3: My retention times are shifting from injection to injection. What should I investigate?

Retention time instability typically points to issues with the chromatographic system or mobile phase. Common causes include inadequate column equilibration between injections, changes in mobile phase composition (e.g., improper mixing or evaporation of the organic solvent), or fluctuating column temperature. For polar molecules like uracil derivatives, slight changes in mobile phase pH can also impact retention.

Q4: Why do my blank matrix samples show a peak at the analyte's retention time?

This indicates either carryover from a previous high-concentration sample or the presence of endogenous metabolites in your "blank" matrix. Since this analyte is a caffeine metabolite, obtaining a truly blank matrix from subjects can be challenging. It is recommended to source blank matrix from individuals who have undergone a strict methylxanthine-free diet.[6]

Troubleshooting Guide: Diagnosing Calibration Curve Failures

This section provides a structured approach to identifying and resolving common calibration curve problems.

Problem 1: Non-Linearity (Poor R² or Quadratic Fit)

A non-linear relationship between concentration and response is a critical failure in quantitative analysis. Follow this diagnostic workflow to pinpoint the cause.

start Start: Non-Linear Calibration Curve (R² < 0.99) check_high_end Is the curve bending at high concentrations? start->check_high_end detector_sat Suspect Detector Saturation or Analyte Dimerization check_high_end->detector_sat Yes check_fit Is a quadratic fit (1/x or 1/x² weighting) appropriate and validated? check_high_end->check_fit No check_prep Review Standard Preparation Protocol dilute_samples Action: Dilute high standards & samples. Re-inject. detector_sat->dilute_samples accept_fit Use weighted regression. Document justification per FDA/EMA guidelines. check_fit->accept_fit Yes investigate_method Suspect Methodological Issue (e.g., Matrix Effects, Instability) check_fit->investigate_method No investigate_method->check_prep

Caption: Diagnostic workflow for non-linear calibration curves.

  • Investigate Detector Saturation (High-End Deviation):

    • Cause: At high concentrations, the mass spectrometer detector response may no longer be proportional to the analyte concentration. This is a very common cause of non-linearity for LC-MS/MS assays.[3][4]

    • Solution: Prepare a dilution series of your highest concentration standard and inject them. If linearity is restored at lower concentrations, detector saturation is confirmed. The upper limit of quantification (ULOQ) of your assay must be lowered, or samples exceeding the linear range must be diluted.

  • Evaluate Regression Model and Weighting:

    • Cause: Bioanalytical data often exhibit heteroscedasticity, where the variance of the error increases with concentration. A standard linear regression may not be appropriate.

    • Solution: Apply a weighted linear regression model (e.g., 1/x or 1/x²) to the calibration data.[8] This gives less weight to the higher concentration points and can often restore linearity. The use of a non-linear (e.g., quadratic) fit is also possible but must be carefully justified and validated according to regulatory guidelines.[4][9]

  • Assess Analyte Stability in Solution (See Problem 3 for details):

    • Cause: Degradation of the analyte in stock or working solutions will lead to inaccurate standard concentrations and a poor curve fit.

    • Solution: Prepare fresh standards and re-run the curve. Investigate the pH and solvent composition of your standard solutions.

Problem 2: Poor Accuracy & Precision (High %CV and/or %Bias)

This issue indicates that your method is not reproducible or is subject to systematic errors.

start Start: Poor Accuracy and/or Precision check_is Is the Internal Standard (IS) response consistent? start->check_is is_issue Investigate IS: - Purity & Stability - Inconsistent addition check_is->is_issue No matrix_effects Suspect Matrix Effects check_is->matrix_effects Yes assess_matrix Action: Perform post-column infusion or post-extraction spike experiments. matrix_effects->assess_matrix improve_cleanup Action: Optimize sample cleanup (e.g., switch from PPT to SPE or LLE). assess_matrix->improve_cleanup change_is Action: Use a stable isotope-labeled IS. improve_cleanup->change_is

Caption: Troubleshooting workflow for poor accuracy and precision.

  • Evaluate Matrix Effects:

    • Cause: Co-eluting endogenous compounds from biological fluids can interfere with the ionization of the analyte and its internal standard (IS), causing ion suppression or enhancement. This is a primary concern in bioanalysis.[5] The effect can vary between different lots of matrix, leading to poor reproducibility.

    • Protocol: Quantitative Assessment of Matrix Effect

      • Prepare two sets of samples.

      • Set A: Spike the analyte and internal standard into a clean solvent at low, medium, and high concentrations.

      • Set B: Extract at least six different lots of blank biological matrix (e.g., urine). Spike the analyte and IS into these post-extraction samples at the same concentrations as Set A.

      • Calculation: The matrix factor (MF) is the ratio of the peak area in the presence of matrix (Set B) to the peak area in clean solvent (Set A). The IS-normalized MF should be close to 1. A value <1 indicates ion suppression; >1 indicates enhancement.

      • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15% as per FDA and EMA guidelines.[10]

    • Solutions:

      • Improve Sample Cleanup: Switch from a simple protein precipitation (PPT) to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering components.

      • Modify Chromatography: Adjust the HPLC gradient to better separate the analyte from the region where matrix effects are observed.

      • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the gold standard as it co-elutes with the analyte and experiences the same matrix effects, effectively canceling them out.

Problem 3: Analyte Instability

The N-formyl group on uracil derivatives can be chemically labile, particularly to hydrolysis. This degradation can occur during sample collection, storage, preparation, or even in the autosampler.

  • pH Sensitivity: A related caffeine metabolite, 5-acetylamino-6-formylamino-3-methyluracil (AFMU), is known to be unstable under basic conditions, readily undergoing deformylation.[6][7] It is highly probable that 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil exhibits similar pH sensitivity. Acidic conditions (pH 3-5) are generally preferred for stability.[11][12]

  • Temperature: Degradation rates increase with temperature. Keep samples, stock solutions, and processed extracts at low temperatures (4°C or frozen) whenever possible.

  • Solvent Choice: Ensure the analyte is stable in the solvents used for stock solutions and mobile phases. Some sources indicate solubility in DMF, DMSO, and Methanol.[13]

  • Spike a known concentration of the analyte into the processed blank matrix.

  • Analyze aliquots immediately (T=0) and then at various time points (e.g., 4, 8, 24 hours) while keeping the samples under typical benchtop or autosampler conditions (e.g., room temperature or 4°C).

  • The mean concentration at each time point should be within ±15% of the nominal concentration. Significant deviation indicates instability.

  • Solution: If instability is detected, keep samples on ice during preparation, use a cooled autosampler (e.g., 4°C), and minimize the time between sample preparation and injection. Ensure all solutions, including the mobile phase, are maintained at an acidic pH.

Recommended Starting Analytical Method Parameters

Based on published methods for related caffeine metabolites, the following parameters serve as a robust starting point for method development.[5][14]

ParameterRecommended SettingRationale & Expert Notes
HPLC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, <3 µm)Provides good retention for polar uracil derivatives. A high-strength silica (HSS) or bridged-ethyl hybrid (BEH) particle can offer improved peak shape and stability at low pH.
Mobile Phase A Water with 0.1% Formic Acid or 2-10 mM Ammonium FormateAcidic modifier ensures analyte is in a consistent protonated state and improves stability.[14] Formic acid is excellent for MS sensitivity in positive ion mode.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile often provides better peak shapes and lower backpressure.
Elution Gradient Start at low %B (e.g., 2-5%), ramp to ~50-95% B over 3-5 minA gradient is necessary to elute the polar analyte with good peak shape while washing out more hydrophobic matrix components.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Standard flow rate for analytical LC-MS.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity, but should be tested against potential on-column degradation.
MS Detection Triple Quadrupole MS/MS (MRM mode)Required for the selectivity and sensitivity needed for bioanalysis.[5]
Ionization Mode Electrospray Ionization, Positive (ESI+)The amino and methyl groups are readily protonated.

References

  • Gaspari, F., & Sabbatini, M. (2014). Determination of Urine Caffeine and Its Metabolites by Use of High-Performance Liquid Chromatography-Tandem Mass Spectrometry: Estimating Dietary Caffeine Exposure and Metabolic Phenotyping in Population Studies. Analytical and Bioanalytical Chemistry, 406(3), 771-84. Available from: [Link]

  • Schneider, H., Ma, L., & Glatt, H. (2003). Extractionless method for the determination of urinary caffeine metabolites using high-performance liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B, 789(2), 227-237. Available from: [Link]

  • Ferré, S., & O'Brien, M. C. (1987). Metabolism of caffeine to 6-amino-5-[N-methylformylamino]-1,3-dimethyluracil in the isolated, perfused liver from control or phenobarbital-, beta-naphthoflavone- and 3-methylcholanthrene-pretreated rats. Toxicology Letters, 38(1-2), 55-66. Available from: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available from: [Link]

  • Waters Corporation. (n.d.). A Look at Column Reproducibility: Analysis of Endogenous Caffeine and Metabolites in Human Urine using Three Historical Batches of 1.8 µm HSS T3 Stationary Phase. Available from: [Link]

  • Proti, J., & Kovaříková, P. (2012). Chapter 7: Analysis of Caffeine by Liquid Chromatography-Mass Spectrometry. In Caffeine: Chemistry, Analysis, Function and Effects. Royal Society of Chemistry. Available from: [Link]

  • Rybak, M. E., Sternberg, M. R., Pao, C. I., Ahluwalia, N., & Pfeiffer, C. M. (2015). Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. The Journal of Nutrition, 145(4), 766-774. Available from: [Link]

  • Arnaud, M. J., Bracco, I., Sauvageat, J. L., & Clerc, M. F. (1983). Placental transfer of the major caffeine metabolite in the rat using 6-amino-5[N-formylmethylamino]1,3[Me-14C]-dimethyluracil administered orally or intravenously to the pregnant rat. Toxicology Letters, 16(3-4), 271-279. Available from: [Link]

  • Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218-220. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88585499, 6-amino-5-(N-formylmethylamino)-3-methyluracil. PubChem. Available from: [Link]

  • Arnaud, M. J. (1993). Metabolism of Caffeine and Other Components of Coffee. In Caffeine, Coffee, and Health. Raven Press. Available from: [Link]

  • Rybak, M. E., & Pfeiffer, C. M. (2017). Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. The Journal of Nutrition, 147(12), 2341-2350. Available from: [Link]

  • Jupille, T. (2007). [Question] Non-linear standard (calibrator) curves. Chromatography Forum. Available from: [Link]

  • Faal, M. (2016). Studies on Derivatives Uracil stability in various solvents and different functional groups: A DFT Study. Journal of Chemical and Pharmaceutical Research, 8(8), 834-841. Available from: [Link]

  • Reddit. (2023). I'm getting non-linear response. r/CHROMATOGRAPHY. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92287, 6-amino-5-(N-methylformylamino)-1-methyluracil. PubChem. Available from: [Link]

  • Dolan, J. W. (2014). Let the Data Do the Talking. LCGC North America, 32(8), 548-553. Available from: [Link]

  • Kika, F. S., & Tótoli, E. G. (2016). Fitting Nonlinear Calibration Curves: No Models Perfect, but Some Are Useful. Journal of Analytical & Bioanalytical Techniques, 7(5). Available from: [Link]

  • Larsen, E., et al. (2001). 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism. Toxicology Letters, 119(1), 71-8. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Semenov, D. A. (2003). What the difference between Thymine and Uracil? arXiv. Available from: [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82070, 6-Amino-5-formamido-1,3-dimethyluracil. PubChem. Available from: [Link]

  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. Available from: [Link]

  • Fijałek, Z., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(2), 2259-2273. Available from: [Link]

  • Rodríguez-Pérez, I., et al. (2021). Uracil Derivatives for Halogen-Bonded Cocrystals. International Journal of Molecular Sciences, 22(19), 10663. Available from: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Formylation of Amines. Organic Process Research & Development, 16(6), 1156-1184. Available from: [Link]

  • Patel, S., & Patel, N. J. (2011). A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica, 3(1), 269-276. Available from: [Link]

  • Salaün, F., et al. (2013). Applying pH Modulation to Improve the Thermal Stability of Melamine–Formaldehyde Microcapsules Containing Butyl Stearate as a Phase-Change Material. Polymers, 5(3), 973-991. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Caffeine Metabolites as CYP1A2 Biomarkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cytochrome P450 1A2 (CYP1A2) enzyme is a critical determinant of the metabolic fate of numerous therapeutic drugs and procarcinogens.[1][2] Its activity varies significantly between individuals, influenced by genetic factors, smoking, and diet, making the reliable assessment of its function—or phenotyping—a cornerstone of personalized medicine and drug development.[1][3] Caffeine, a widely consumed and well-tolerated compound, serves as the premier probe for CYP1A2 activity, as this enzyme governs over 95% of its primary metabolism.[4][5] This guide provides a comprehensive framework for the validation of urinary caffeine metabolites as non-invasive biomarkers for CYP1A2 phenotyping, with a focus on the analytical and clinical validation steps required to meet rigorous scientific and regulatory standards. We will compare various metabolic ratios, delve into the regulatory landscape defined by agencies like the FDA and EMA, and provide detailed, self-validating experimental protocols for researchers in the field.

The Central Role of CYP1A2 and the Need for Robust Biomarkers

CYP1A2 is a key hepatic enzyme responsible for the metabolism of approximately 8-10% of marketed drugs, including clozapine, theophylline, and olanzapine.[6] Furthermore, it plays a dual role in activating environmental procarcinogens, such as polycyclic aromatic hydrocarbons found in tobacco smoke, and metabolizing endogenous molecules like melatonin.[1][2] The pronounced inter-individual variability in CYP1A2 activity, which can differ by as much as 40-fold among healthy individuals, has profound implications for drug efficacy and toxicity.[7] Consequently, accurate phenotyping of CYP1A2 is essential for optimizing drug therapy and assessing disease risk. An ideal biomarker for this purpose should be non-invasive, accurate, precise, and reflective of the true in-vivo enzymatic activity.

Caffeine Metabolism: A Window into CYP1A2 Function

Caffeine (1,3,7-trimethylxanthine) is almost completely metabolized by the liver, with less than 3% excreted unchanged.[4][5] The initial and rate-limiting step for about 80% of caffeine metabolism is N3-demethylation to its primary metabolite, paraxanthine (1,7-dimethylxanthine or 17X).[5][8] This specific reaction is almost exclusively catalyzed by CYP1A2, making the rate of paraxanthine formation a direct reflection of the enzyme's activity.[4][5]

Paraxanthine is subsequently metabolized into a series of downstream products, including 5-acetylamino-6-formylamino-3-methyluracil (AFMU), 1-methylxanthine (1X), 1-methyluric acid (1U), and 1,7-dimethyluric acid (17U).[4][9] The relative concentrations of these metabolites in urine provide a rich dataset for calculating metabolic ratios that serve as validated indices of CYP1A2 activity.[8]

While the user specified "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil," the most extensively studied and validated uracil derivative in this context is 5-acetylamino-6-formylamino-3-methyluracil (AFMU) .[8][10][11] Given the structural similarities and the wealth of validation data for AFMU, this guide will focus on it as the primary example of a uracil-based metabolite biomarker, as the validation principles are directly transferable.

caffeine_metabolism cluster_enzymes Caffeine Caffeine (1,3,7-TMX) Paraxanthine Paraxanthine (1,7-DMX) Caffeine->Paraxanthine Theophylline Theophylline (1,3-DMX) Caffeine->Theophylline Theobromine Theobromine (3,7-DMX) Caffeine->Theobromine TMU 1,3,7-Trimethyluric Acid Caffeine->TMU cyp1a2_edge CYP1A2 (~80%) other_cyp_edge1 Other CYPs other_cyp_edge2 Other CYPs other_cyp_edge3 Other CYPs Metabolite_1X 1-Methylxanthine (1X) Paraxanthine->Metabolite_1X Metabolite_17U 1,7-Dimethyluric Acid (17U) Paraxanthine->Metabolite_17U cyp1a2_edge2 CYP1A2 cyp2a6_xdh_edge CYP2A6/XDH Metabolite_1U 1-Methyluric Acid (1U) Metabolite_1X->Metabolite_1U Metabolite_AFMU AFMU Metabolite_1X->Metabolite_AFMU xdh_edge XDH nat2_edge NAT2 CYP1A2_main CYP1A2 (~80%) CYP1A2_other CYP1A2 Other_Enzymes Other CYPs XDH XDH NAT2 NAT2 cyp1a2_edge->Paraxanthine other_cyp_edge1->Theophylline other_cyp_edge2->Theobromine other_cyp_edge3->TMU cyp1a2_edge2->Metabolite_17U cyp2a6_xdh_edge->Metabolite_1X xdh_edge->Metabolite_1U nat2_edge->Metabolite_AFMU validation_workflow cluster_1 cluster_2 cluster_3 Phase1 Phase 1: Analytical Validation p1_step1 Develop LC-MS/MS Method Phase2 Phase 2: Clinical Phenotyping Study p2_step1 IRB Approval & Subject Consent Phase3 Phase 3: Data Analysis & Correlation p3_step1 Quantify Metabolites in Samples p1_step2 Validate Accuracy & Precision p1_step1->p1_step2 p1_step3 Assess Selectivity & Matrix Effects p1_step2->p1_step3 p1_step4 Determine Stability (Freeze-Thaw, Benchtop) p1_step3->p1_step4 p1_step4->Phase2 p2_step2 Recruit Cohorts (e.g., Smokers vs. Non-smokers) p2_step1->p2_step2 p2_step3 Standardized Caffeine Dose Administration p2_step2->p2_step3 p2_step4 Timed Urine Sample Collection (4-6h post-dose) p2_step3->p2_step4 p2_step4->Phase3 p3_step2 Calculate Metabolic Ratio p3_step1->p3_step2 p3_step3 Statistical Comparison Between Cohorts p3_step2->p3_step3 p3_step4 Establish Biomarker Cut-off Values p3_step3->p3_step4

Sources

A Head-to-Head Comparison of AFMU and AAMU as Caffeine Metabolism Markers for CYP1A2 and NAT2 Phenotyping

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Caffeine Metabolites in Pharmacogenomics

Caffeine, the world's most widely consumed stimulant, is almost completely metabolized in the liver, with less than 3% excreted unchanged in urine[1][2]. The primary enzyme responsible for over 95% of its initial metabolism is CYP1A2[1][2][3]. This enzyme's activity varies significantly among individuals due to genetic polymorphisms and environmental factors such as smoking, diet, and medication use[4][5][6]. Consequently, caffeine has become an invaluable non-invasive probe drug for phenotyping CYP1A2 activity, which is critical for personalizing dosages of various therapeutic drugs metabolized by this enzyme[1][2][7].

Upon ingestion, caffeine is primarily demethylated to paraxanthine (1,7-dimethylxanthine), a reaction catalyzed by CYP1A2[1][2][8]. Paraxanthine is further metabolized through several pathways, leading to the formation of uracil derivatives, including AFMU and AAMU. The urinary ratios of these metabolites are widely used to determine the activity of both CYP1A2 and NAT2, another key enzyme with genetic polymorphisms that categorize individuals as slow or rapid acetylators[9][10].

It is important to clarify a potential point of confusion regarding nomenclature. While the topic specifies "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil," the scientifically established and commonly compared metabolites in this context are AFMU (5-acetylamino-6-formylamino-3-methyluracil) and AAMU (5-acetylamino-6-amino-3-methyluracil) . This guide will focus on the comparison of these two validated biomarkers.

The Metabolic Journey: From Caffeine to AFMU and AAMU

The metabolic cascade from caffeine to its downstream uracil metabolites is a multi-enzyme process. Understanding this pathway is fundamental to appreciating the utility of AFMU and AAMU as biomarkers. CYP1A2 initiates the process by converting caffeine to paraxanthine. Subsequent enzymatic reactions, including those mediated by NAT2, lead to the formation of AFMU. AAMU was historically thought to be primarily a degradation product of the less stable AFMU, but recent evidence suggests it is also formed in vivo through a NAT2 phenotype-dependent pathway[9][10].

Caffeine_Metabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (>80%) AFMU AFMU (5-acetylamino-6-formylamino-3-methyluracil) Paraxanthine->AFMU Multiple Steps (incl. NAT2) Other_Metabolites Other Metabolites (1X, 1U, 17U, etc.) Paraxanthine->Other_Metabolites AAMU AAMU (5-acetylamino-6-amino-3-methyluracil) AFMU->AAMU Spontaneous & In Vivo Deformylation

Caption: Simplified metabolic pathway of caffeine to AFMU and AAMU.

Head-to-Head Biomarker Comparison: AFMU vs. AAMU

The choice between using AFMU, AAMU, or a combination of both for phenotyping depends on several factors, including analytical methodology, sample handling, and the specific research question.

Feature5-acetylamino-6-formylamino-3-methyluracil (AFMU)5-acetylamino-6-amino-3-methyluracil (AAMU)Key Insights & Causality
Primary Utility Direct metabolite used in ratios for CYP1A2 and NAT2 activity.[7][10]Often used as a more stable analyte, sometimes after converting all AFMU to AAMU.[9]AAMU's stability simplifies pre-analytical handling. The choice often depends on the lab's validated protocol.
Chemical Stability Known to be unstable, spontaneously degrading to AAMU by losing its formyl group, especially in neutral to basic pH.[9][11][12]Significantly more stable than AFMU.The instability of AFMU can introduce variability if urine samples are not immediately acidified and analyzed or frozen. This is a critical consideration for large-scale epidemiological studies where sample processing times may vary.
Formation Pathway Formed in vivo from paraxanthine.[13]Formed both in vivo via a NAT2-dependent pathway and from ex vivo degradation of AFMU.[9][10]The discovery of a direct in vivo pathway to AAMU challenges the old assumption that it's merely a breakdown product, adding to its validity as a biomarker.[9][10]
Correlation with CYP1A2 Ratios involving AFMU show good correlation with CYP1A2 activity.[10]Ratios involving AAMU also show a very high correlation (r=0.99) with CYP1A2 activity metrics.[10]Both are excellent markers. However, ratios calculated with AFMU are systematically lower than those with AAMU, a factor that must be considered when establishing reference ranges.[10]
Correlation with NAT2 The AFMU/1X ratio is a widely used index for NAT2 phenotype (slow vs. rapid acetylators).[9][10]The AAMU/1X ratio also effectively distinguishes between NAT2 phenotypes and is highly correlated with the AFMU/1X ratio.[9]Both markers are concordant in identifying acetylator status in the vast majority of cases, confirming their interchangeability for this purpose.[9][10]
Analytical Considerations Requires immediate sample acidification and prompt analysis or storage at -80°C to prevent degradation.[9][10]Can be measured directly, or total AAMU can be quantified after deliberate chemical conversion of AFMU under basic conditions.[9]Measuring total AAMU after conversion can normalize for AFMU degradation, potentially yielding more robust and reproducible results, albeit with an extra sample preparation step.

Expert Insights: Making the Right Choice

  • For High-Throughput Screening: When sample processing cannot be immediate, protocols that convert AFMU to the more stable AAMU before analysis are preferable. This minimizes pre-analytical variability.

  • For Mechanistic Studies: Simultaneous measurement of both AFMU and AAMU in freshly processed and acidified urine can provide deeper insights. The ratio of AFMU to AAMU itself has been shown to correlate with the NAT2 phenotype, with rapid acetylators having a higher proportion of AFMU.[9][10]

  • For Standardized Phenotyping: Both markers are valid for CYP1A2 and NAT2 phenotyping.[10] The key is consistency. A laboratory should use the same marker and metabolite ratio consistently across a study and use established cut-off values for that specific ratio. A good correlation exists between ratios calculated with AFMU and AAMU for CYP1A2 activity, though the absolute values differ.[10]

Experimental Protocol: Quantification of Caffeine Metabolites in Urine via LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of caffeine, AFMU, AAMU, and other key metabolites. This self-validating system incorporates stable isotope-labeled internal standards to ensure accuracy and precision.

1. Materials and Reagents:

  • Urine collection containers

  • Acetic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water (18.2 MΩ·cm)

  • Analytical standards for caffeine, AFMU, AAMU, 1X, 1U, 17U, etc.

  • Stable isotope-labeled internal standards (e.g., caffeine-¹³C₃, paraxanthine-¹³C₃)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or Sep-Pak C18)[14]

2. Sample Preparation & Extraction:

  • Collection: Collect urine samples (e.g., 4-8 hours after a known caffeine dose)[10][15].

  • Stabilization: Immediately upon collection, acidify a urine aliquot to a pH of ~3-4 with acetic acid to stabilize AFMU. If not analyzed immediately, store at -80°C.

  • Dilution & Spiking: Thaw frozen samples. Vortex to ensure homogeneity. Take 100 µL of urine and add it to a tube containing 900 µL of 0.1% acetic acid and the internal standard mixture.[14]

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid.[14]

    • Load the 1 mL diluted urine sample onto the cartridge.[14]

    • Wash the cartridge twice with 1 mL of 0.1% formic acid to remove interferences.[14]

    • Elute the analytes with 1 mL of methanol.[14]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[14]

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 0.1% acetic acid:acetonitrile).[14]

    • Vortex and transfer to an autosampler vial for injection.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 x 3.0 mm, 2.6 µm) is suitable.[14]

    • Mobile Phase A: 0.1% acetic acid in water.[14]

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid.[14]

    • Gradient: A typical gradient runs from 10-15% B to 90% B over several minutes, allowing for separation of the polar metabolites.[14]

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each analyte and internal standard must be optimized for the instrument in use.

    • Data Analysis: Quantify analytes by calculating the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in blank urine.

Experimental_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Urine_Collection 1. Urine Collection Acidification 2. Acidification (Stabilize AFMU) Urine_Collection->Acidification Storage 3. Storage at -80°C (if needed) Acidification->Storage Dilution 4. Dilution & IS Spiking Storage->Dilution SPE 5. Solid Phase Extraction Dilution->SPE Evaporation 6. Evaporation & Reconstitution SPE->Evaporation LCMS 7. LC-MS/MS Analysis Evaporation->LCMS Data_Processing 8. Data Processing LCMS->Data_Processing Ratio_Calculation 9. Metabolite Ratio Calculation (e.g., (AAMU+1U+1X)/17U) Data_Processing->Ratio_Calculation Phenotyping 10. Phenotyping Ratio_Calculation->Phenotyping

Caption: Workflow for caffeine metabolite analysis from urine sample to phenotyping.

Conclusion and Recommendations

Both AFMU and AAMU are robust and reliable biomarkers for assessing CYP1A2 and NAT2 activity.[9][10] The historical view of AAMU as a mere artifact of AFMU degradation is outdated; it is a significant in vivo metabolite in its own right.[10]

  • Recommendation for Robustness: For large-scale studies where pre-analytical conditions may vary, we recommend a protocol that involves the chemical conversion of AFMU to AAMU and the use of a "total AAMU" value for calculating metabolite ratios. This approach mitigates the primary liability of AFMU—its instability.

  • Recommendation for Mechanistic Insight: For detailed pharmacological or metabolic studies, the simultaneous quantification of both AFMU and AAMU in carefully handled, immediately acidified samples provides the most comprehensive data, allowing for the investigation of the AFMU/AAMU ratio as an additional variable related to NAT2 phenotype.[9]

Ultimately, the choice of marker should be guided by a laboratory's specific capabilities and the need for consistency. By understanding the distinct properties of AFMU and AAMU and implementing a validated, self-correcting analytical workflow, researchers can confidently leverage the caffeine clearance test as a powerful tool in pharmacogenomics and personalized medicine.

References

  • NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios - PMC. (n.d.). National Institutes of Health. [Link]

  • PharmGKB summary: caffeine pathway - PMC. (n.d.). National Institutes of Health. [Link]

  • Caffeine Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]

  • NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios. (2005). PubMed. [Link]

  • Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC. (2019). National Institutes of Health. [Link]

  • Evaluation of caffeine as an in vivo probe for CYP1A2 using measurements in plasma, saliva, and urine. (2009). PubMed. [Link]

  • Determination of Urine Caffeine and Its Metabolites by Use of High-Performance Liquid Chromatography-Tandem Mass Spectrometry: Estimating Dietary Caffeine Exposure and Metabolic Phenotyping in Population Studies. (2014). PubMed. [Link]

  • CYP1A2 and Caffeine: Unraveling the Metabolic Connection. (2023). MyGenome. [Link]

  • Dietary caffeine as a probe agent for assessment of cytochrome P4501A2 activity in random urine samples - PMC. (n.d.). National Institutes of Health. [Link]

  • CYP1A2 Gene & Caffeine Metabolism: SNP Highlight. (n.d.). Toolbox Genomics. [Link]

  • Caffeine as a probe for human cytochromes P450: validation using cDNA-expression, immunoinhibition and microsomal kinetic and inhibitor techniques. (1995). PubMed. [Link]

  • Coffee Versus Caffeine as Ergogenic Aids: Biological and Methodological Distinctions with Implications for Exercise Performance and Recovery. (2023). MDPI. [Link]

  • Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. (1983). PubMed. [Link]

  • Molecular Modelling Analysis of the Metabolism of Caffeine. (2007). Science Alert. [Link]

  • Metabolism of Caffeine and Other Components of Coffee. (2019). ResearchGate. [Link]

  • CYP1A2 expression and activity in a large panel of human nonneoplastic surgical liver samples: Influence of genetics, lifestyle, and other factors - PMC. (n.d.). National Institutes of Health. [Link]

Sources

comparative analysis of "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" quantification methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of drug metabolism, pharmacokinetics, and toxicology, the accurate quantification of metabolites is paramount for understanding the efficacy and safety of parent compounds. 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, a metabolite of caffeine, serves as a crucial biomarker in these studies. The choice of analytical methodology for its quantification can significantly impact the quality and reliability of experimental data. This guide provides an in-depth comparative analysis of three prevalent analytical techniques for the quantification of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in biological matrices: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate method for their specific research needs.

Methodology Comparison at a Glance

The selection of an analytical method is a critical decision driven by the specific requirements of the study, including sensitivity, specificity, throughput, and cost. Below is a summary of the key performance characteristics of the three methods discussed in this guide.

ParameterUPLC-MS/MSGC-MSELISA
Specificity Very HighHighModerate to High
Sensitivity (LOD/LOQ) Very High (pg/mL to fg/mL)High (pg/mL)High (ng/mL to pg/mL)
Linear Dynamic Range Wide (3-5 orders of magnitude)Moderate (2-3 orders of magnitude)Narrow (1-2 orders of magnitude)
Throughput HighModerateVery High
Sample Preparation Moderate ComplexityHigh Complexity (derivatization required)Low Complexity
Cost per Sample HighModerateLow
Instrumentation Cost Very HighHighLow
Development Time Moderate to HighHighVery High (for new antibody)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and specificity.[1] This technique combines the high-resolution separation power of UPLC with the precise detection and quantification capabilities of tandem mass spectrometry.

Scientific Rationale

The UPLC system utilizes columns packed with sub-2 µm particles, enabling rapid and highly efficient separation of the analyte of interest from matrix components. Upon entering the mass spectrometer, the analyte is ionized, typically by electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil ([M+H]⁺) is selected. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass confirmation, ensuring exceptional specificity and minimizing the likelihood of interference.[2] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[2]

Experimental Protocol: UPLC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile containing the isotopically labeled internal standard (e.g., ¹³C₃-¹⁵N₂-6-Amino-5-(N-formyl-N-methyl)-3-methyluracil).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC Conditions

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • Analyte (C₇H₁₀N₄O₃, MW: 198.18): Precursor ion m/z 199.1 → Product ion (e.g., fragment corresponding to loss of the formyl group or other characteristic fragment). Note: Specific fragment ions would need to be determined experimentally by infusing a standard of the compound.

    • Internal Standard: Precursor ion m/z (e.g., 204.1 for ¹³C₃-¹⁵N₂ labeled) → Product ion.

Performance Data (Representative)
ParameterUPLC-MS/MS Performance
Linearity (r²) >0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Precision (%CV) <10%
Accuracy (%Bias) ±10%
Workflow Diagram

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC ESI Electrospray Ionization UPLC->ESI MS1 Precursor Ion Selection (Q1) ESI->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Product Ion Monitoring (Q3) CID->MS2 Quantification Quantification MS2->Quantification

Caption: UPLC-MS/MS workflow for AFMU quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the quantification of small, volatile, and thermally stable compounds. For non-volatile molecules like 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, a chemical derivatization step is necessary to increase their volatility and thermal stability.[3]

Scientific Rationale

The core principle of GC-MS involves separating compounds in the gas phase based on their boiling points and interactions with the stationary phase of the GC column. Derivatization is a critical step for polar compounds like uracil derivatives, as it replaces active hydrogens with nonpolar groups, thereby increasing volatility and reducing peak tailing.[3] Common derivatization agents include silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents.[4] Following separation, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting fragmentation pattern provides a characteristic "fingerprint" of the molecule, which can be used for identification and quantification.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization

  • Perform an initial sample clean-up using solid-phase extraction (SPE) to remove interfering matrix components.

  • Evaporate the eluate to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to facilitate derivatization.

2. GC Conditions

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

3. MS Conditions

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.

Performance Data (Representative)
ParameterGC-MS Performance
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) 1-5 ng/mL
Precision (%CV) <15%
Accuracy (%Bias) ±15%
Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Evaporate Evaporation SPE->Evaporate Derivatize Derivatization Evaporate->Derivatize GC GC Separation Derivatize->GC EI Electron Ionization GC->EI MS Mass Analysis (SIM) EI->MS Quantification Quantification MS->Quantification

Caption: GC-MS workflow for AFMU quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, a competitive ELISA format is typically employed.[5]

Scientific Rationale

In a competitive ELISA, a known amount of the analyte of interest (or a labeled version of it) and the sample containing an unknown amount of the analyte compete for binding to a limited number of specific antibody binding sites coated on a microplate.[6] The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. A substrate is then added that reacts with the enzyme-labeled analyte to produce a measurable signal (e.g., colorimetric, fluorescent). The concentration of the analyte in the sample is determined by comparing the signal to a standard curve. The development of a highly specific monoclonal antibody is the most critical and challenging aspect of this method.[5]

Experimental Protocol: Competitive ELISA

1. Plate Coating

  • Coat the wells of a 96-well microplate with a capture antibody specific for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

  • Incubate overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

2. Competitive Reaction

  • Add standards or samples to the wells, followed by the addition of a known amount of enzyme-conjugated 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

  • Incubate for 1-2 hours at room temperature.

3. Detection

  • Wash the plate to remove unbound reagents.

  • Add a chromogenic substrate (e.g., TMB).

  • Incubate in the dark until sufficient color develops.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Performance Data (Representative)
ParameterELISA Performance
Linearity (r²) >0.98
Lower Limit of Quantification (LLOQ) 0.5-10 ng/mL
Precision (%CV) <20%
Accuracy (%Bias) ±20%
Workflow Diagram

ELISA_Workflow cluster_prep Assay Setup cluster_reaction Competitive Binding cluster_detection Signal Detection Coat Coat Plate with Antibody Block Block Non-specific Sites Coat->Block AddSample Add Sample/Standard Block->AddSample AddConjugate Add Enzyme Conjugate AddSample->AddConjugate Incubate Incubate AddConjugate->Incubate Wash Wash Incubate->Wash AddSubstrate Add Substrate Wash->AddSubstrate Read Read Absorbance AddSubstrate->Read

Caption: Competitive ELISA workflow for AFMU quantification.

Comparative Discussion and Recommendations

The choice between UPLC-MS/MS, GC-MS, and ELISA for the quantification of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil depends on a careful consideration of the specific research goals and available resources.

  • UPLC-MS/MS is the recommended method for applications requiring the highest level of sensitivity, specificity, and accuracy, such as in regulated bioanalysis for pharmacokinetic studies. While the initial instrument cost is high, its high throughput and reliability often justify the investment for large-scale studies.

  • GC-MS offers a viable alternative to UPLC-MS/MS, particularly in laboratories where GC-MS instrumentation is already established. However, the requirement for derivatization adds complexity and potential for variability to the workflow. It is well-suited for targeted analyses where high sensitivity is required but the sample throughput is not the primary concern.

  • ELISA is an excellent choice for high-throughput screening applications where a large number of samples need to be analyzed rapidly and cost-effectively. The primary limitation is the availability of a highly specific antibody, which may require significant development effort. ELISA is generally less precise and accurate than mass spectrometry-based methods and is more susceptible to matrix interferences.[1]

References

  • Blount, B. C., & Ames, B. N. (1994). Analysis of uracil in DNA by gas chromatography-mass spectrometry. Analytical Biochemistry, 219(2), 195–200. [Link]

  • Cadet, J., Douki, T., & Ravanat, J. L. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Chemical research in toxicology, 11(6), 634–640. [Link]

  • Cakir, S., & Bozkurt, A. (2022). Simultaneous quantification of caffeine and its main metabolites by gas chromatography mass spectrometry in horse urine. Biomedical chromatography : BMC, 36(10), e5445. [Link]

  • Shimadzu UK. (n.d.). Gas Chromatography Analytical Methods for Teaching Laboratories Quantitative analysis of caffeine in urine by GCMS. [Link]

  • Waters Corporation. (n.d.). Accuracy and Precision of a UPLC-MS/MS System for the Analysis of Caffeine in Human Plasma. [Link]

  • Neogen Corporation. (n.d.). Caffeine/Pentoxifylline Forensic ELISA Kit. [Link]

  • Göktaş, F. M., Kabil, E., & Arıöz, C. (2021). Caffeine analysis in urine by gas chromatography mass spectrometry: A non-derivatization detection and confirmatory method. DergiPark. [Link]

  • Mendes, V., Coelho, M., & Manadas, B. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules (Basel, Switzerland), 24(16), 2863. [Link]

  • Fingerprint - UTMB Health Research Expert Profiles. (n.d.). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: Problems and solutions. [Link]

  • Mendes, V., Coelho, M., & Manadas, B. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Semantic Scholar. [Link]

  • Restek. (n.d.). GC Derivatization. [Link]

  • Al-Asmari, A. K., & Al-Zoman, N. Z. (2015). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 997, 189–196. [Link]

  • Mendes, V., Coelho, M., & Manadas, B. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. ResearchGate. [Link]

  • Jones, A. W., & Jones, M. (2020). Extraction-Free, Direct Determination of Caffeine in Microliter Volumes of Beverages by Thermal Desorption-Gas Chromatography Mass Spectrometry. Journal of analytical methods in chemistry, 2020, 6518737. [Link]

  • PubChem. (n.d.). 6-Amino-5-formamido-1,3-dimethyluracil. [Link]

  • Elbert, T., Hezký, P., & Jansa, P. (2016). Synthesis of the derivatives of 6-amino-uracil labelled with 14 C. Journal of labelled compounds & radiopharmaceuticals, 59(14), 615–618. [Link]

  • ResearchGate. (n.d.). Parameters of the chosen MRM transitions. [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Amino-5-formamido-1,3-dimethyluracil on Newcrom R1 HPLC column. [Link]

  • North, C., T-AR., C., & al., e. (2020). Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. International journal of environmental research and public health, 17(4), 1238. [Link]

  • Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. [Link]

  • Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. [Link]

  • Waters Corporation. (n.d.). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. [Link]

  • ResearchGate. (n.d.). Comparison of performance of analytical scale LC-MS, 150 μm scale LC-MS and ELISA methods for various peptides. [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). PubMed Central. [Link]

  • PubChem. (n.d.). 5-Acetylamino-6-formylamino-3-methyluracil. [Link]

  • Cloud-Clone Corp. (2015). Advantages of Competitive Inhibition ELISA Comparing to HPLC--for Quantitative Detection of Small Molecules. [Link]

  • AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]

  • Eilat, D., Zlotogore, J., & Fischel, R. (1986). A rapid ELISA for measurement of antibodies to nucleic acid antigens using UV-treated polystyrene microplates. Journal of immunological methods, 90(1), 105–110. [Link]

  • Cohen, S. A., & Michaud, D. P. (1989). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. MDPI. [Link]

  • Kinnamon, D. S., & Mutharana, K. (2019). A nuclease protection ELISA assay for colorimetric and electrochemical detection of nucleic acids. Analytical Methods, 11(4), 434–440. [Link]

  • Cohen, S. A., & Michaud, D. P. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. ResearchGate. [Link]

  • El-Sayed, N. N. E., & Al-hassn, F. A. A. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC advances, 12(46), 30043–30067. [Link]

  • Thermo Fisher Scientific. (2018, October 4). How to Run an ELISA Assay – Invitrogen Kit Step-by-Step Tutorial [Video]. YouTube. [Link]

  • Patsnap Synapse. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. [Link]

  • PubChem. (n.d.). 6-amino-5-(N-formylmethylamino)-3-methyluracil. [Link]

Sources

A Guide to Inter-Laboratory Comparison for the Quantification of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the measurement of "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil," a critical metabolite in the development of a novel therapeutic agent. It is designed for researchers, analytical scientists, and professionals in drug development who are tasked with ensuring the accuracy, reliability, and comparability of analytical data across different laboratories. This document delves into the rationale behind the study design, provides detailed experimental protocols for two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and presents a comparative analysis of their performance based on hypothetical, yet realistic, experimental data.

Introduction: The Imperative for Accurate Metabolite Quantification

In drug development, the quantification of drug metabolites is fundamental to understanding a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, as well as its safety and efficacy.[1] "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" has been identified as a major metabolite of a promising new drug candidate. Its plasma concentration is a key biomarker for drug exposure and metabolic phenotype. Given that clinical trials and bioanalytical studies are often conducted across multiple sites, it is paramount to ensure that the data generated by different laboratories are consistent and reliable.

Inter-laboratory comparison studies, also known as proficiency testing (PT), are a cornerstone of external quality assessment.[2] They serve as a valuable tool for evaluating a laboratory's performance, verifying the accuracy of test results, and identifying potential methodological biases.[2][3] This guide outlines a proficiency testing scheme designed to assess and compare the capabilities of participating laboratories in quantifying this novel uracil derivative.

Design of the Inter-Laboratory Comparison Study

The primary objective of this study is to evaluate the accuracy and precision of different analytical methods used to quantify "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" in a biological matrix.

Preparation and Distribution of the Proficiency Testing Material

A certified reference material is prepared by spiking a pooled batch of human plasma with a known concentration of a high-purity standard of "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil." The spiked plasma is then aliquoted into identical, cryo-stable vials and stored at -80°C until shipment to participating laboratories on dry ice. Each participant receives a set of blind samples, where the concentration of the analyte is unknown to them.[4]

Selection of Analytical Methodologies

Two widely used analytical techniques in pharmaceutical analysis are chosen for this comparison:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and cost-effective technique, often used for the analysis of pharmaceutical compounds.[5][6]

  • Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): Known for its high sensitivity and selectivity, making it a powerful tool for the quantification of small molecules in complex biological matrices.[1][7][8]

Participating laboratories are instructed to analyze the samples using their established in-house protocols for either HPLC-UV or LC-MS/MS, provided these methods are validated according to regulatory guidelines such as those from the FDA and EMA.[9][10][11]

Comparative Performance of Analytical Methods

Upon receiving the results from all participating laboratories, the data is collated and analyzed. The following tables summarize the hypothetical performance characteristics of the two analytical methods.

Quantitative Data Summary

Table 1: Comparison of Method Performance Characteristics

Performance ParameterHPLC-UVLC-MS/MSAcceptance Criteria (based on EMA/FDA Guidelines)[10][12]
Linearity (r²) 0.99850.9998≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mLSignal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%
Accuracy (% Bias) -8.5%-1.2%Within ±15% of the nominal value (±20% at LLOQ)
Precision (%RSD) 12.3%4.8%≤ 15% (≤ 20% at LLOQ)
Selectivity Potential interference from endogenous plasma componentsHigh selectivity with no significant interferenceNo significant interfering peaks at the retention time of the analyte

Table 2: Hypothetical Results from Participating Laboratories

Laboratory IDMethod UsedReported Concentration (ng/mL)Assigned Value (ng/mL)% Deviation from Assigned Valuez-score*
Lab 01HPLC-UV45.250.0-9.6%-1.6
Lab 02LC-MS/MS49.850.0-0.4%-0.1
Lab 03HPLC-UV56.150.0+12.2%+2.0
Lab 04LC-MS/MS50.550.0+1.0%+0.2
Lab 05HPLC-UV42.150.0-15.8%-2.6 (Questionable)
Lab 06LC-MS/MS49.150.0-1.8%-0.3

*z-scores are calculated based on the consensus mean and standard deviation of the results from all participating laboratories. A |z-score| ≤ 2.0 is generally considered satisfactory.[3]

Interpretation of Results

The hypothetical data clearly demonstrates the superior sensitivity and accuracy of the LC-MS/MS method for the quantification of "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" in human plasma. The lower LLOQ of LC-MS/MS allows for more reliable measurement at lower concentrations, which is often crucial in clinical studies.[7] The higher precision of LC-MS/MS also indicates better reproducibility of the measurements.

While HPLC-UV can be a viable option, its lower sensitivity and potential for interference from matrix components may lead to greater variability in results, as suggested by the wider range of deviations and the "questionable" z-score for Lab 05.

Detailed Experimental Protocols

The following are example protocols for the two analytical methods. It is essential that each laboratory validates its specific method to ensure it meets the required performance characteristics.[9][13]

HPLC-UV Method

This protocol outlines a reversed-phase HPLC method for the determination of the analyte.[5][14]

4.1.1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

4.1.2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: 275 nm[15]

  • Run Time: 10 minutes

4.1.3. Rationale for Experimental Choices

  • Protein Precipitation: This is a simple and rapid method for sample clean-up, suitable for removing the majority of proteinaceous material from the plasma.

  • C18 Column: A C18 column is a versatile stationary phase that provides good retention and separation for a wide range of small molecules.

  • Acidified Mobile Phase: The addition of formic acid helps to improve peak shape and ionization efficiency if the method were to be transferred to an LC-MS system.

  • UV Detection at 275 nm: This wavelength should be selected based on the UV absorbance maximum of the analyte to ensure optimal sensitivity.

LC-MS/MS Method

This protocol describes a highly sensitive and selective method for the quantification of the analyte.[8][16]

4.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

4.2.2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard need to be optimized.

4.2.3. Causality Behind Experimental Choices

  • Solid-Phase Extraction: SPE provides a more thorough sample clean-up compared to protein precipitation, resulting in a cleaner extract and reduced matrix effects in the MS analysis.

  • UPLC System: The use of a UPLC system with a sub-2 µm particle size column allows for faster analysis times and improved chromatographic resolution.

  • Tandem Mass Spectrometry (MS/MS): The use of Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific ion transitions for the analyte and internal standard, minimizing interferences from other compounds in the matrix.[7]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Comparison start Plasma Sample pp Protein Precipitation (for HPLC-UV) start->pp spe Solid-Phase Extraction (for LC-MS/MS) start->spe hplc HPLC-UV Analysis pp->hplc lcms LC-MS/MS Analysis spe->lcms data_hplc HPLC-UV Data hplc->data_hplc data_lcms LC-MS/MS Data lcms->data_lcms comparison Inter-laboratory Comparison data_hplc->comparison data_lcms->comparison end Final Report & Recommendations comparison->end G start Analytical Need decision Required Sensitivity & Selectivity High Moderate start->decision lcms LC-MS/MS decision:f1->lcms Complex Matrix Low Concentrations hplc HPLC-UV decision:f2->hplc Simpler Matrix Higher Concentrations

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

This guide has outlined a framework for an inter-laboratory comparison of the measurement of "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil." The hypothetical data presented underscores the importance of selecting an analytical method that is fit for purpose.

  • LC-MS/MS is the recommended method for the definitive quantification of this analyte in clinical and preclinical studies due to its superior sensitivity, selectivity, and precision. [1][7]Its ability to minimize matrix effects and provide reliable data at low concentrations is critical for accurate pharmacokinetic assessments.

  • HPLC-UV may be suitable for certain applications , such as in-process monitoring or for formulations where the analyte concentration is high and the matrix is less complex. However, careful validation is required to ensure that there is no interference from other components.

Ultimately, participation in proficiency testing schemes is crucial for any laboratory involved in drug development. [2][17]It provides an objective measure of performance and ensures that the data generated are reliable and comparable, which is essential for making informed decisions throughout the drug development process.

References

  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020-04-09). Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • Differences in measured pretreatment uracil levels between hospitals.... - ResearchGate. Available from: [Link]

  • Passing the Test: Understanding Proficiency Testing - Spectroscopy Online. (2022-06-01). Available from: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. Available from: [Link]

  • Mass Spectrometry analysis of Small molecules. (2013-02-07). Available from: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency. (2011-07-21). Available from: [Link]

  • Recommendations/Requirements for Molecular Proficiency Testing. (2022-09-12). Available from: [Link]

  • Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC - PubMed Central. Available from: [Link]

  • Evaluating Inter-laboratory Comparison Data - IMEKO. Available from: [Link]

  • Small molecule analysis using MS - Bioanalysis Zone. Available from: [Link]

  • Inter-laboratory Comparison Test Analysis Report - Climate Technology Centre and Network (CTCN). (2017-08-22). Available from: [Link]

  • Hermann Mascher: HPLC methods for clinical pharmaceutical analysis. A user's guide | Request PDF - ResearchGate. Available from: [Link]

  • Proficiency Testing | MB - About. Available from: [Link]

  • Use of Proficiency Testing as a Tool to Improve Quality in Microbiology Laboratories - NIH. Available from: [Link]

  • hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. Available from: [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Available from: [Link]

  • Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? - ResearchGate. Available from: [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - SciSpace. Available from: [Link]

  • Quality-Control Analytical Methods: High-Performance Liquid Chromatography. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • Validation and Implementation of Quantitative Molecular Assays - YouTube. (2019-05-01). Available from: [Link]

  • Inter laboratory comparison (ILC) report* - International Seed Testing Association. (2023-02-02). Available from: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity in Immunoassays for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Guide to Experimental Validation

For researchers engaged in therapeutic drug monitoring, pharmacokinetics, or metabolic studies, the accurate quantification of specific small molecules is paramount. This guide provides an in-depth analysis of a critical aspect of immunoassay development and validation: antibody cross-reactivity, with a specific focus on assays targeting 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil . As a key metabolite, its precise measurement can be confounded by the presence of structurally similar compounds. This document serves as a technical resource for scientists to understand, predict, and experimentally validate the specificity of their immunoassays.

Introduction: The Analyte and the Analytical Challenge

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a metabolite of theophylline, a methylxanthine drug widely used in the treatment of respiratory diseases like asthma and COPD.[1][2] Monitoring the levels of theophylline and its metabolites is crucial for ensuring therapeutic efficacy while avoiding toxicity.[3] Immunoassays offer a high-throughput and sensitive method for this purpose.[4]

However, the core challenge in developing immunoassays for small molecules (haptens) lies in achieving high specificity.[5] Antibodies raised against a specific hapten can inadvertently bind to other molecules that share similar structural features or epitopes.[6][7] This phenomenon, known as cross-reactivity , can lead to a significant overestimation of the analyte's concentration, compromising the integrity of experimental data.[8]

This guide will dissect the principles of cross-reactivity, identify likely cross-reactants for our target analyte based on metabolic pathways, provide a detailed protocol for experimental validation, and present a comparative analysis of hypothetical antibody performances.

The Principle of Competitive Immunoassays and Cross-Reactivity

Immunoassays for small molecules like 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil typically employ a competitive format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[9][10] In this setup, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample: a higher concentration of the target molecule results in a weaker signal.[11][12]

Cross-reactivity occurs when a structurally related but distinct molecule also binds to the antibody, competing with the labeled analyte and causing a similar reduction in signal.[7] This leads to a false positive or an inflated measurement of the intended target. Understanding the metabolic pathway of the parent drug is therefore the first step in predicting potential interferences.

Identifying Potential Cross-Reactants: A Metabolite-Centric Approach

The target analyte, 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, arises from the metabolism of theophylline.[13][14] Therefore, the most probable cross-reactants are theophylline itself and its other major metabolites. Furthermore, other common dietary methylxanthines with similar core structures must also be considered.

Key Potential Cross-Reactants for Theophylline Metabolite Immunoassays:

  • Theophylline (Parent Drug): The precursor molecule. Its presence in high concentrations makes it a primary candidate for interference.

  • 1,3-Dimethyluric Acid: A major metabolite of theophylline.[15]

  • 1-Methyluric Acid: Another significant metabolite.[13]

  • 3-Methylxanthine: A key intermediate in theophylline metabolism.[13][16]

  • Caffeine: A widely consumed dietary methylxanthine with high structural similarity.[14]

  • Theobromine: Another dietary methylxanthine found in chocolate.

The structural similarities between these compounds and the target analyte are illustrated below. An antibody with high specificity should ideally bind only to the intended target, despite these similarities.

Experimental Design for Cross-Reactivity Assessment

To ensure the trustworthiness of an immunoassay, its cross-reactivity must be empirically determined. The following protocol describes a standard competitive ELISA workflow for quantifying the specificity of an antibody.

Protocol: Competitive ELISA for Cross-Reactivity Testing

This protocol is designed to determine the 50% inhibitory concentration (IC50) for the target analyte and each potential cross-reactant. The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal.

Materials:

  • 96-well microtiter plates

  • Target Analyte Standard: 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

  • Potential Cross-Reactant Compounds (e.g., Theophylline, Caffeine, etc.)

  • Primary Antibody (specific for the target analyte)

  • Antigen-Enzyme Conjugate (e.g., analyte conjugated to HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate Reader

Workflow Diagram:

Caption: A typical workflow for a competitive ELISA to assess cross-reactivity.

Step-by-Step Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate with wash buffer to remove unbound antibody. Block the remaining protein-binding sites by adding assay buffer and incubating for 1-2 hours at room temperature.[12]

  • Standard & Cross-Reactant Preparation: Prepare serial dilutions of the target analyte standard and each potential cross-reactant in assay buffer. A typical range might be from 0.1 ng/mL to 1000 ng/mL.

  • Competitive Reaction: Add the standard or cross-reactant dilutions to the wells, followed immediately by the antigen-enzyme conjugate. Incubate for 1-2 hours at room temperature to allow competition for antibody binding sites.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Calculation
  • Generate Dose-Response Curves: For the standard and each cross-reactant, plot the absorbance against the logarithm of the concentration.

  • Determine IC50 Values: From the curves, determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate Percent Cross-Reactivity: Use the following formula to quantify the cross-reactivity for each compound.[5]

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Comparative Performance Data: Antibody A vs. Antibody B

The following table presents illustrative data comparing two hypothetical monoclonal antibodies, "Antibody A" (a highly specific antibody) and "Antibody B" (a less specific alternative), against a panel of potential cross-reactants.

CompoundStructural RelationshipAntibody A (Hypothetical)Antibody B (Hypothetical)
IC50 (ng/mL) % Cross-Reactivity
6-Amino-5-(N-formyl-N-methyl)-3-methyluracil Target Analyte 15 100%
TheophyllineParent Drug30,000< 0.1%
1,3-Dimethyluric AcidMajor Metabolite> 50,000< 0.03%
3-MethylxanthineMetabolite12,5000.12%
CaffeineDietary Compound> 50,000< 0.03%
TheobromineDietary Compound> 50,000< 0.03%

Interpretation of Results:

  • Antibody A demonstrates excellent specificity. The percent cross-reactivity with the parent drug and major metabolites is well below 1%, indicating that their presence in a sample is highly unlikely to affect the accurate quantification of the target analyte.

  • Antibody B shows significant cross-reactivity, particularly with theophylline (7.2%) and 3-methylxanthine (4.0%). Using this antibody in samples where these compounds are present could lead to a substantial overestimation of the target analyte's concentration. For therapeutic drug monitoring, this level of interference would be unacceptable.

The logical relationship between analyte, cross-reactant, and antibody binding is visualized below.

Competitive_Binding cluster_high_specificity High Specificity (Antibody A) cluster_low_specificity Low Specificity (Antibody B) Ab_A Antibody A Analyte Target Analyte Analyte->Ab_A Strong Binding CrossReactant Cross- Reactant CrossReactant->Ab_A No/Weak Binding Ab_B Antibody B Analyte2 Target Analyte Analyte2->Ab_B Binds CrossReactant2 Cross- Reactant CrossReactant2->Ab_B Also Binds

Caption: Specific vs. non-specific antibody binding in a competitive immunoassay.

Conclusion: The Imperative of Rigorous Validation

The reliability of any immunoassay for a small molecule metabolite hinges on the specificity of the antibody. As demonstrated, even minor structural similarities between a target analyte and other compounds can lead to significant cross-reactivity, invalidating experimental results. Antibody A, with its negligible cross-reactivity, represents a robust tool for the specific quantification of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. In contrast, Antibody B would require extensive sample cleanup (e.g., via HPLC) to remove interfering substances prior to analysis, negating the high-throughput advantage of an immunoassay.

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link][9]

  • Genemedi. What is Competitive ELISA. [Link][12]

  • ClinPGx. Theophylline Pathway, Pharmacokinetics. [Link][13]

  • Mounié, J., et al. (1990). Methods of theophylline assay and therapeutic monitoring of this drug. Annales de Biologie Clinique, 48(5), 287-93. [Link][4]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Immunoassay Methods. [Link][17]

  • Ogbonna, A., et al. (1995). Quantitative determination of theophylline by an automated chemiluminescent immunoassay in serum and plasma: comparison to other methods of analysis. Therapeutic Drug Monitoring, 17(2), 167-72. [Link][15]

  • Sino Biological. Competitive ELISA Principle. [Link][10][11]

  • Terrier, N., et al. (1994). Immunoassay of theophylline by latex particle counting. Journal of Immunoassay, 15(3), 253-66. [Link][16]

  • Tse, C. S., & Szeto, I. (1983). Theophylline: biochemical pharmacology and pharmacokinetics. Drug Intelligence & Clinical Pharmacy, 17(5), 335-42. [Link][1]

  • Wikipedia. Theophylline. [Link][14]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link][7]

  • Wikipedia. Cross-reactivity. [Link][8]

Sources

A Comparative Guide to the Pharmacokinetics of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil and Other Methylxanthine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Metabolic Cascade of Methylxanthines

In the realm of drug development and clinical pharmacology, a thorough understanding of a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount. This guide provides a comparative analysis of the pharmacokinetics of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil , a metabolite of caffeine, placed in the context of the well-characterized pharmacokinetics of theophylline and other major caffeine metabolites.

Caffeine, the most widely consumed psychoactive substance globally, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2.[1][2] This process gives rise to a series of metabolites, each with its own unique pharmacokinetic and pharmacodynamic properties. Theophylline, a structurally similar methylxanthine used therapeutically for respiratory diseases, is also a minor metabolite of caffeine and serves as an excellent comparative model due to its extensive pharmacokinetic data.[3] Understanding the metabolic interrelationships is crucial for predicting the behavior of less-studied metabolites like 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

This guide will delve into the known pharmacokinetic parameters of these related compounds to provide a predictive framework for the target metabolite. We will explore the enzymatic pathways, present available quantitative data, and provide standardized experimental protocols for researchers investigating the pharmacokinetics of novel xanthine derivatives.

Metabolic Pathways: A Fork in the Road

The metabolic journey of caffeine is a branching pathway leading to several key metabolites. The primary route, accounting for approximately 80% of caffeine metabolism, is the N-3 demethylation to paraxanthine.[1] The other two primary pathways involve N-1 demethylation to theobromine and N-7 demethylation to theophylline.[1] The target of our focus, 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, is a downstream metabolite.

The following diagram illustrates the principal metabolic pathways of caffeine and the position of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Caffeine Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~80% (CYP1A2) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~11% (CYP1A2) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% (CYP1A2) AFMU 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) Paraxanthine->AFMU Further Metabolism 1,3-Dimethyluric Acid 1,3-Dimethyluric Acid Theophylline->1,3-Dimethyluric Acid (CYP1A2, CYP2E1) 1-Methylxanthine 1-Methylxanthine Theophylline->1-Methylxanthine (CYP1A2, CYP2E1) 3-Methylxanthine 3-Methylxanthine Theophylline->3-Methylxanthine (CYP1A2, CYP2E1) Target 6-Amino-5-(N-formyl-N-methyl) -3-methyluracil AFMU->Target Potential Precursor

Figure 1: Simplified metabolic pathway of caffeine, highlighting the formation of major metabolites and the position of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.

Comparative Pharmacokinetic Profiles

While direct pharmacokinetic data for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is scarce, we can infer its likely characteristics by examining its parent compounds and structurally similar molecules. The following table summarizes key pharmacokinetic parameters for caffeine, theophylline, and major caffeine metabolites.

ParameterCaffeineTheophyllineParaxanthineTheobromine
Bioavailability (oral) High (~99%)[4]High (~96%)[5]N/A (metabolite)N/A (metabolite)
Time to Peak (Tmax) 15-120 min[6]1-2 hoursVariableVariable
Half-life (t½) 2.5 - 4.5 hours[1]7 - 9 hours~5 hours[7]~6 hours
Volume of Distribution (Vd) 0.6 - 0.7 L/kg0.3 - 0.7 L/kgSimilar to caffeineSimilar to caffeine
Protein Binding ~35%~60%~10%~25%
Primary Metabolism Hepatic (CYP1A2)[1]Hepatic (CYP1A2, CYP2E1)[3]HepaticHepatic
Primary Excretion Route Renal (as metabolites)[1]Renal (as metabolites)Renal (as metabolites)Renal (as metabolites)

Analysis and Inference for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil:

Based on its structure as a downstream, more polar metabolite, we can hypothesize the following for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil:

  • Absorption: As a metabolite, its appearance in circulation is dependent on the metabolism of its precursors.

  • Distribution: It is likely to have a volume of distribution similar to or smaller than its parent compounds and be less extensively bound to plasma proteins due to increased polarity.

  • Metabolism: It may undergo further metabolism or be directly excreted.

  • Excretion: The primary route of elimination is expected to be renal. Its clearance will likely be influenced by renal function. Studies have shown that the renal clearance of other methylxanthine metabolites can be dependent on urine flow rate.[8]

Experimental Protocols for Pharmacokinetic Analysis

To accurately determine the pharmacokinetic profile of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil and other xanthine derivatives, robust and validated experimental protocols are essential.

In Vivo Pharmacokinetic Study Design

A typical in vivo study in an animal model (e.g., rats) would involve the following steps:

In Vivo PK Study cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing cluster_analysis Analysis Animal_Acclimation Animal Acclimation & Fasting Baseline_Sampling Baseline Blood/Urine Collection Animal_Acclimation->Baseline_Sampling Compound_Admin Compound Administration (Oral or IV) Baseline_Sampling->Compound_Admin Serial_Sampling Serial Blood/Urine Sampling (Defined Time Points) Compound_Admin->Serial_Sampling Sample_Processing Sample Processing (Plasma/Urine Separation & Storage) Serial_Sampling->Sample_Processing Bioanalysis Bioanalytical Quantification (LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Figure 2: A typical workflow for an in vivo pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used. Animals should be acclimated for at least one week before the experiment.

  • Dosing: The test compound is administered, typically via oral gavage or intravenous injection. The formulation should be optimized for solubility and stability.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via a cannulated vessel or sparse sampling. Urine can be collected using metabolic cages.

  • Sample Processing: Blood is centrifuged to obtain plasma, which is then stored at -80°C until analysis. Urine samples are also stored frozen.

  • Bioanalysis: The concentration of the parent drug and its metabolites in plasma and urine is determined using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters.

Analytical Method: LC-MS/MS for Quantification

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules in biological matrices.

Key Steps in Method Development and Validation:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is typically used to remove interfering substances from plasma samples. Urine samples may require dilution.

  • Chromatographic Separation: A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid).

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Method Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Conclusion and Future Directions

While direct pharmacokinetic data for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil remains limited, a comparative analysis with its metabolic precursors and structurally related compounds provides valuable insights into its likely ADME properties. The well-established pharmacokinetic profiles of caffeine and theophylline serve as robust benchmarks for predicting the behavior of this and other novel xanthine derivatives.

Future research should focus on obtaining direct in vivo pharmacokinetic data for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil to confirm these predictions. Such studies, employing the rigorous experimental and analytical methodologies outlined in this guide, will be crucial for a comprehensive understanding of the complete metabolic fate of caffeine and the potential physiological relevance of its downstream metabolites.

References

  • Caffeine Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved from [Link]

  • Grzegorzewski, A., et al. (2020). Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing. Frontiers in Pharmacology, 11, 638.
  • Caffeine Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved from [Link]

  • Grzegorzewski, A., et al. (2020). Pharmacokinetics of caffeine: A systematic analysis of reported data for application in metabolic phenotyping and liver function testing.
  • Pharmacokinetic Profile of Caffeine and Its Two Main Metabolites in Dried Blood Spots After Five Different Oral Caffeine Adminis. (n.d.). Human Kinetics Journals. Retrieved from [Link]

  • Dash, S. S., & Gummadi, S. N. (2006). Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5. Applied and Environmental Microbiology, 72(10), 6599–6605.
  • Theophylline - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Arnaud, M. J. (2016). Theophylline and caffeine metabolism in man.
  • Rasmussen, B. B., et al. (2000). Theophylline has no advantages over caffeine as a putative model drug for assessing CYPIA2 activity in humans. British Journal of Clinical Pharmacology, 50(2), 123–130.
  • Rybak, M. E., et al. (2015). Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. The Journal of Nutrition, 145(4), 766–774.
  • Al-Ghamdi, K. (2019). EFFECTS OF THEOPHYLLINE ON CYP1A2-MEDIATED CAFFEINE BIOTRANSFORMATION IN HUMAN LIVER MICROSOMES. Canadian Journal of Pure & Applied Sciences, 13(2), 4811-4817.
  • CYP1A2 and Caffeine: Unraveling the Metabolic Connection. (2023, September 28). MyGenome. Retrieved from [Link]

  • Theophylline Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved from [Link]

  • Farah, A. (Ed.). (2019). Coffee: Production, Quality and Chemistry. Royal Society of Chemistry.
  • de la Torre, R., et al. (2014). Pharmacokinetics of caffeine and its metabolites in plasma and urine after consuming a soluble green/roasted coffee blend by healthy subjects.
  • Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Miners, J. O., & Birkett, D. J. (1996). Caffeine renal clearance and urine caffeine concentrations during steady state dosing. Implications for monitoring caffeine intake during sports events. British Journal of Clinical Pharmacology, 41(6), 515–518.
  • Chen, Y. C., et al. (2020). Exploring the Association between Urine Caffeine Metabolites and Urine Flow Rate: A Cross-Sectional Study. Nutrients, 12(9), 2795.

Sources

A Researcher's Guide to Qualifying Reference Standards for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of caffeine and its metabolites, the establishment of reliable analytical reference standards is paramount. This guide provides an in-depth technical framework for the qualification and use of reference standards for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (CAS No. 55782-76-8), a known metabolite of caffeine. Unlike official pharmacopeial standards, this and other metabolites often lack a dedicated monograph, necessitating a rigorous internal qualification process to ensure data integrity and reproducibility.

This document will navigate the critical aspects of establishing a reference standard for this compound, from its unambiguous identification and the potential for confusion with similarly named impurities to the multimodal analytical techniques required for its comprehensive characterization. We will delve into the causality behind experimental choices and provide actionable protocols to empower your research.

Unambiguous Identification: Distinguishing from Pharmacopeial Impurities

A critical first step in working with 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is to differentiate it from officially recognized impurities of related compounds. It is crucial to note that this specific metabolite is not listed as a pharmacopeial impurity for caffeine or theophylline in major pharmacopeias.

Confusion can arise from similarly named compounds. For instance, "Caffeine Impurity B" and "Theophylline Related Compound C" are designations for N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide (CAS No. 7597-60-6).[1][2][3] While structurally related, these are distinct chemical entities. Therefore, reliance on supplier nomenclature alone is insufficient; verification of the chemical structure via its CAS number and analytical data is essential.

Key Differentiation:

Compound NameCAS NumberCommon Designations
6-Amino-5-(N-formyl-N-methyl)-3-methyluracil55782-76-8Caffeine Metabolite
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide7597-60-6Caffeine Impurity B (EP), Theophylline Impurity C (EP)[1][2][3]

The Reference Standard Qualification Workflow

In the absence of a pharmacopeial monograph, a comprehensive analytical approach is necessary to qualify a batch of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil as a reference standard. This process involves establishing the compound's identity, purity, and stability.

Reference Standard Qualification Workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Stability Evaluation Mass_Spectrometry Mass Spectrometry (MS) HPLC_Purity HPLC-UV (Area % Purity) Mass_Spectrometry->HPLC_Purity NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) NMR_Spectroscopy->HPLC_Purity FTIR_Spectroscopy FTIR Spectroscopy FTIR_Spectroscopy->HPLC_Purity qNMR Quantitative NMR (qNMR) HPLC_Purity->qNMR Loss_on_Drying Loss on Drying (LOD) qNMR->Loss_on_Drying Residue_on_Ignition Residue on Ignition (ROI) Loss_on_Drying->Residue_on_Ignition Forced_Degradation Forced Degradation (Stress Testing) Residue_on_Ignition->Forced_Degradation Long_Term_Stability Long-Term Stability (Recommended Conditions) Forced_Degradation->Long_Term_Stability Qualified_Standard Qualified Reference Standard Long_Term_Stability->Qualified_Standard Material_Acquisition Material Acquisition (Synthesis or Purchase) Material_Acquisition->Mass_Spectrometry Material_Acquisition->NMR_Spectroscopy Material_Acquisition->FTIR_Spectroscopy

Caption: Workflow for qualifying a reference standard.

Analytical Methodologies for Characterization

A multi-faceted analytical approach is crucial for the comprehensive characterization of a 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil reference standard.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the cornerstone for assessing the purity of the reference standard. A well-developed method should be able to separate the main compound from potential impurities, including starting materials from the synthesis and degradation products.

Rationale for Method Development: The choice of a reversed-phase column, such as a C18, is a logical starting point due to the polar nature of the molecule. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, should be optimized to achieve adequate retention and resolution. The pH of the aqueous phase can significantly influence the peak shape of this amine-containing compound; an acidic pH is often employed to ensure protonation and minimize tailing.

Example HPLC Protocol (based on methods for related compounds): [4][5][6][7][8]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

This method should be validated for specificity, linearity, accuracy, and precision. The purity is typically reported as the area percentage of the main peak relative to the total peak area.

Identity Confirmation: Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. The spectra should be consistent with the expected structure, and all signals should be assigned. While experimental spectra for this specific compound are not readily available in the public domain, the expected chemical shifts can be predicted and compared to those of structurally similar molecules.[9][10][11][12]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The observed mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass of C₇H₁₀N₄O₃ (198.0753 g/mol ).[13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a characteristic fingerprint of the molecule, showing the presence of key functional groups such as N-H, C=O, and C-N bonds.

Analytical_Techniques cluster_Purity Purity cluster_Identity Identity Reference_Standard 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil Reference Standard HPLC HPLC-UV Reference_Standard->HPLC Quantitative NMR NMR (¹H, ¹³C) Reference_Standard->NMR Structural Confirmation MS Mass Spectrometry Reference_Standard->MS Molecular Weight FTIR FTIR Reference_Standard->FTIR Functional Groups

Caption: Analytical techniques for reference standard characterization.

Comparison of Reference Standards: A Framework for Evaluation

While a direct comparison of multiple commercially available, fully characterized reference standards for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is challenging due to the lack of publicly available comprehensive data, a framework for their evaluation can be established. When sourcing this compound, it is imperative to request a detailed Certificate of Analysis (CoA) from the supplier.

Key Parameters for Comparison on a CoA:

ParameterMethodImportanceIdeal Specification
Identity ¹H NMR, ¹³C NMR, MSConfirms the correct molecular structure.Spectra consistent with the proposed structure.
Purity (Chromatographic) HPLC-UVQuantifies the main component and detects impurities.≥ 98.0%
Purity (Assay) qNMR or Mass BalanceProvides an accurate measure of the compound's mass fraction.95.0% - 105.0%
Water Content Karl Fischer TitrationWater content affects the true concentration of the standard.≤ 1.0%
Residual Solvents GC-HSSolvents from synthesis can interfere with analysis.Below ICH limits.
Inorganic Impurities Residue on IgnitionMeasures non-volatile inorganic content.≤ 0.1%

When comparing products from different vendors, the completeness of the CoA is a primary indicator of quality. A supplier that provides comprehensive data from multiple analytical techniques demonstrates a more rigorous quality control process.

Synthesis and Potential Impurities

Understanding the synthetic route of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is crucial for anticipating potential impurities. While specific synthesis details for this exact molecule are not widely published, general synthetic strategies for related uracil derivatives often involve multi-step processes.[15] Potential impurities could include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Intermediates: Compounds formed during the synthetic process that were not fully converted to the final product.

  • Side-products: Resulting from alternative reaction pathways.

  • Degradation products: Formed during synthesis, purification, or storage.

A robust analytical method, as described in section 3.1, should be capable of resolving the target compound from these potential impurities.

Conclusion

The qualification of a reference standard for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil requires a diligent and systematic approach, especially in the absence of a dedicated pharmacopeial monograph. By ensuring unambiguous identification, conducting a thorough purity assessment using orthogonal analytical techniques, and understanding the potential for impurities, researchers can establish a reliable standard. This foundational work is indispensable for generating high-quality, reproducible data in the study of caffeine metabolism and related fields. When sourcing this material, prioritize suppliers who provide a comprehensive Certificate of Analysis, as this reflects a commitment to quality and analytical rigor.

References

  • SynZeal. Caffeine EP Impurity A | 58-55-9. [Link]

  • Papadoyannis, I., Georgarakis, M., Samanidou, V., & Theodoridis, G. High-Performance Liquid Chromatographic Analysis of Theophylline in the Presence of Caffeine in Blood Serum and Pharmaceutical Formulations. Taylor & Francis Online. [Link]

  • International Journal of Drug Regulatory Affairs. Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. [Link]

  • Journal of Food Science. Determination of Theobromine, Theophylline, and Caffeine in by-Products of Cupuacu and Cacao Seeds by High-Performance Liquid Chromatography. [Link]

  • Srdjenovic, B., Djordjevic-Milic, V., Grujic, N., Injac, R., & Lepojevic, Z. (2008). Simultaneous HPLC Determination of Caffeine, Theobromine, and Theophylline in Food, Drinks, and Herbal Products. ResearchGate. [Link]

  • SynZeal. Theophylline EP Impurity D (HCl salt) | 116131-08-9. [Link]

  • PK-DB. Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography. [Link]

  • Veeprho. Theophylline-Ethylenediamine Reference Standard | CAS 317-34-0. [Link]

  • Pharmaffiliates. Theophylline-impurities. [Link]

  • Pharmaffiliates. Caffeine-impurities. [Link]

  • Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218–220. [Link]

  • Ferrero, J. L., & Latini, R. (1987). Metabolism of caffeine to 6-amino-5-[N-methylformylamino]-1,3-dimethyluracil in the isolated, perfused liver from control or phenobarbital-, beta-naphthoflavone- and 3-methylcholanthrene-pretreated rats. Toxicology Letters, 38(1-2), 55–66. [Link]

  • Monakhova, Y. B., Ruge, W., Kuballa, T., Ilse, M., & Lachenmeier, D. W. (2015). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). Foods, 4(4), 560–575. [Link]

  • Scribd. CAFFEINE | PDF | Mass Spectrometry | Nuclear Magnetic Resonance. [Link]

  • Röhrkasten, A., & Blaszkewicz, M. (1991). Synthesis of the Caffeine Metabolites 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) and 5-Acetylamino-6-amino-3-methyluracil (AAMU) on a Preparative Scale. ChemInform. [Link]

  • ResearchGate. Complete assignments of the 1H, 13C and 15N NMR spectra of caffeine. [Link]

  • Magritek. (2020, November 4). Authenticity testing and caffeine quantification of coffee with benchtop NMR. [Link]

  • Amerigo Scientific. 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil. [Link]

  • PubChem. 6-amino-5-(N-formylmethylamino)-3-methyluracil. [Link]

  • MDPI. Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review. [Link]

  • MolMeDB. 6-Amino-5-(formylmethylamino)-1,3-dimethyluracil. [Link]

  • Human Metabolome Database. Showing metabocard for 6-amino-5[N-methylformylamino]-1-methyluracil (HMDB0059771). [Link]

  • Zeitschrift für Naturforschung C. Essential Region for 3-N Methylation in N-Methyltransferases Involved in Caffeine Biosynthesis. [Link]

Sources

A Comparative Guide to the Accurate and Precise Analysis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of small molecules is paramount. This guide provides an in-depth comparison of analytical methodologies for the determination of "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil," a compound of interest in various pharmaceutical contexts[1][2][3][4]. As a potential impurity or metabolite, its precise measurement is critical for ensuring the safety and efficacy of therapeutic agents. This document will delve into the nuances of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), providing a framework for selecting the most appropriate method based on experimental needs.

The principles of analytical method validation, as outlined in the internationally recognized ICH Q2(R1) guidelines, will be a cornerstone of this guide[5][6][7][8]. These guidelines ensure that an analytical procedure is fit for its intended purpose, providing a high degree of assurance in the reported data.

The Analytical Landscape: HPLC vs. UPLC

The separation and quantification of small polar molecules like uracil derivatives are predominantly achieved through liquid chromatography. While HPLC has been the workhorse of analytical laboratories for decades, UPLC has emerged as a powerful alternative, offering significant advantages in speed, resolution, and sensitivity[9][10][11].

High-Performance Liquid Chromatography (HPLC) operates by pumping a liquid mobile phase through a column packed with a solid stationary phase. The separation of components in a mixture is based on their differential partitioning between the two phases. HPLC systems typically operate at pressures up to 6,000 psi and utilize columns with particle sizes in the range of 3-5 µm[10][11].

Ultra-Performance Liquid Chromatography (UPLC) , a more recent innovation, utilizes columns with much smaller particle sizes (sub-2 µm) and operates at significantly higher pressures (up to 15,000 psi)[10][11][12]. This combination leads to a dramatic increase in resolution, allowing for the separation of closely related compounds, and a significant reduction in analysis time[9][10][12]. For small molecule drug analysis, UPLC can offer higher loadability and peak capacity compared to traditional HPLC[13].

The choice between HPLC and UPLC often depends on the specific requirements of the analysis. For routine quality control where speed and high throughput are critical, UPLC is often the preferred method[9]. However, HPLC remains a robust and reliable option for many applications where the highest pressures are not necessary[9].

Comparative Performance: Accuracy and Precision

The accuracy of an analytical method refers to the closeness of the test results to the true value, while precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Both are critical parameters in method validation[6].

The following table summarizes typical accuracy and precision data for the analysis of uracil derivatives using HPLC and UPLC-MS/MS, based on published literature. While specific data for "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" is not extensively available, these values for structurally similar compounds provide a reliable benchmark.

ParameterHPLC Method (for Uracil/Dihydrouracil)UPLC-MS/MS Method (for Uracil/Dihydrouracil)ICH Q2(R1) Guideline Recommendation (for impurities)
Accuracy 0.1 - 6.1%[14][15]Inter-assay bias within ±2.9%[16]Report as percent recovery by the assay of known added amount of analyte in the sample.
Precision (Repeatability - Intra-day) 0.7 - 5.6% (RSD)[14][15]Inter-assay precision ≤12.4% (RSD)[16]For impurities, the precision should be measured at the limit of quantitation (LOQ).
Precision (Intermediate - Inter-day) 1.3 - 7.1% (RSD)[14][15]Inter-assay precision ≤7.2% (RSD)[16]Should be demonstrated by statistical analysis of results from multiple assays.

RSD: Relative Standard Deviation

As the data suggests, both methods can achieve excellent accuracy and precision. The UPLC-MS/MS method, in this example, demonstrates slightly better precision, which can be crucial when quantifying low-level impurities.

Experimental Protocols

To provide a practical framework, this section details step-by-step methodologies for both an HPLC and a UPLC-based approach.

Protocol 1: HPLC-UV Method for Uracil Derivatives

This protocol is adapted from a method for a structurally similar compound, 6-Amino-5-formamido-1,3-dimethyluracil, and is suitable for routine quantification[17].

1. Chromatographic Conditions:

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm
  • Mobile Phase: Acetonitrile (MeCN) and Water with 0.1% Phosphoric Acid (for non-MS applications) or Formic Acid (for MS-compatible applications). The specific gradient will need to be optimized.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at an appropriate wavelength (e.g., 265 nm for uracil derivatives)[18]
  • Column Temperature: Ambient or controlled (e.g., 30 °C)

2. Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard of "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" in a suitable solvent (e.g., a mixture of the mobile phase).
  • Create a series of calibration standards by diluting the stock solution.
  • Prepare the sample by dissolving it in the same solvent as the standards and filter through a 0.45 µm filter.

3. Method Validation (as per ICH Q2(R1)):

  • Specificity: Analyze a blank, a placebo (if applicable), and the sample spiked with the analyte to demonstrate that there is no interference from other components.
  • Linearity: Inject the calibration standards and plot the peak area against the concentration. A linear relationship should be observed (R² > 0.99)[6].
  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into the sample matrix at different concentration levels.
  • Precision:
  • Repeatability: Analyze multiple preparations of the same sample on the same day.
  • Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different equipment.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol 2: UPLC-MS/MS Method for Uracil Derivatives

This advanced method, based on literature for uracil analysis, offers higher sensitivity and specificity, making it ideal for trace-level quantification[16].

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity UPLC® HSS T3, 1.8 µm, 2.1 x 100 mm
  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Mass Spectrometer: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive or negative, to be optimized for the specific analyte.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard (a stable isotope-labeled version is recommended).

2. Standard and Sample Preparation:

  • Follow a similar procedure as for the HPLC method, but an internal standard should be added to all standards and samples to correct for matrix effects and variations in instrument response.
  • Protein precipitation may be necessary for biological samples.

3. Method Validation (as per ICH Q2(R1)):

  • The validation parameters are the same as for the HPLC method, with a particular emphasis on matrix effects in MS-based methods.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the key steps in each methodology.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve in Mobile Phase Filter Filter (0.45 µm) Prep->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify UPLC_MS_Workflow cluster_prep_ms Sample & Standard Preparation cluster_analysis_ms UPLC-MS/MS Analysis cluster_data_ms Data Processing Prep_MS Dissolve & Add Internal Standard Precipitate Protein Precipitation (if needed) Prep_MS->Precipitate Filter_MS Filter (0.22 µm) Precipitate->Filter_MS Inject_MS Inject into UPLC Filter_MS->Inject_MS Separate_MS Chromatographic Separation Inject_MS->Separate_MS Ionize Electrospray Ionization Separate_MS->Ionize Detect_MS Tandem MS Detection (MRM) Ionize->Detect_MS Integrate_MS Peak Integration Detect_MS->Integrate_MS Quantify_MS Quantification (with IS) Integrate_MS->Quantify_MS

Caption: A generalized workflow for UPLC-MS/MS analysis.

Conclusion

The selection of an analytical method for "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil" should be guided by the specific requirements of the study. For routine analysis where high throughput and sensitivity are not the primary drivers, a well-validated HPLC-UV method can provide accurate and precise results. However, for applications demanding higher resolution, faster analysis times, and the ability to quantify trace levels, a UPLC-MS/MS method is the superior choice. Regardless of the chosen technique, adherence to the principles of method validation outlined in ICH Q2(R1) is essential to ensure the generation of reliable and defensible data.

References

  • Waters Corporation. (n.d.). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs.
  • Labcompare. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
  • Research Journal of Pharmacy and Technology. (2017). A Review on Comparative study of HPLC and UPLC.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • MONAD. (2024). What is the Difference Between UPLC and HPLC?.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • Pharmaguideline. (2018). Differences between HPLC and UPLC.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Remaud, G., Boisdron-Celle, M., Hameline, C., Morel, A., & Gamelin, E. (2005). An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice. Journal of Chromatography B, 823(2), 98-107.
  • ResearchGate. (2005). An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice.
  • SIELC Technologies. (n.d.). Separation of 6-Amino-5-formamido-1,3-dimethyluracil on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 6-AMINO-5-(N-FORMYL-N-METHYL)-3-METHYLURACIL synthesis.
  • MDPI. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis.
  • L. M. van Staveren, et al. (2016). Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 128, 25-31.
  • Guidechem. (n.d.). 6-AMINO-5-(N-FORMYL-N-METHYL)-3-METHYLURACIL 55782-76-8.
  • PubMed Central. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.
  • Santa Cruz Biotechnology. (n.d.). 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil.
  • SciELO. (2012). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles.
  • ACS Publications. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
  • ACS Publications. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes.
  • PubChem. (n.d.). 6-amino-5-(N-formylmethylamino)-3-methyluracil.
  • Benchchem. (n.d.). 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil.
  • National Institutes of Health. (2014). Formylation of Amines.
  • Tang, B. K., De Leve, L. D., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218-220.
  • ACS Publications. (2025). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate.
  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.

Sources

A Comparative Guide to Urinary Levels of Caffeine Metabolite AFMU Across Different Populations

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Caffeine Metabolism and the Significance of AFMU

Caffeine, a widely consumed psychoactive substance, undergoes extensive metabolism in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme. A key subsequent step in the metabolic cascade is the N-acetylation of a downstream metabolite, 5-amino-6-formylamino-3-methyluracil, to form 5-acetylamino-6-formylamino-3-methyluracil (AFMU). This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.

The activity of the NAT2 enzyme is genetically determined and exhibits significant polymorphism, leading to distinct phenotypes within human populations: slow, intermediate, and rapid acetylators. These genetic variations in NAT2 activity are known to have different frequencies across various ethnic groups, directly influencing the rate of AFMU formation and its subsequent urinary excretion. Consequently, urinary AFMU levels serve as a reliable biomarker for an individual's NAT2 acetylation phenotype.

While the initial inquiry concerned "6-Amino-5-(N-formyl-N-methyl)-3-methyluracil," a comprehensive review of scientific literature reveals that AFMU is the more extensively studied and well-established biomarker for assessing inter-ethnic variations in this specific metabolic pathway. The structural difference lies in the substitution at the 5-amino group of the uracil ring, with an acetyl group in AFMU versus a formyl-N-methyl group in the requested molecule. Due to the wealth of comparative data available for AFMU, this guide will focus on this metabolite as a scientifically robust indicator of population-based differences in caffeine metabolism.

Comparative Analysis of Urinary AFMU Levels in Diverse Populations

The genetic polymorphism of the NAT2 enzyme results in a varied distribution of acetylator phenotypes across the globe. This variation directly translates to differing urinary concentrations of AFMU.

Key Observations from Population Studies:

  • Caucasian Populations: Studies in Caucasian populations have shown a bimodal distribution of NAT2 activity, with a significant proportion of individuals being slow acetylators.

  • East Asian Populations: In contrast, East Asian populations, such as Japanese and Chinese, generally exhibit a higher frequency of the rapid acetylator phenotype.

  • African Populations: Populations of African descent also show variability in NAT2 activity, with studies indicating differences when compared to both Caucasian and Asian populations.

The following table summarizes the distribution of NAT2 phenotypes, for which AFMU is a biomarker, in selected populations. It is important to note that most studies report metabolic ratios rather than absolute concentrations to determine phenotype.

PopulationSlow Acetylator Frequency (%) Rapid/Intermediate Acetylator Frequency (%)Reference(s)
Caucasians~50-60%~40-50%[1]
Japanese~10%~90%[2]
African AmericansVaries, generally lower than CaucasiansVaries, generally higher than Caucasians[3]
Tunisians (Arabs, Berbers, Numides)Higher than CaucasiansLower than Caucasians[3]

Causality Behind the Differences: The observed variations in AFMU levels are primarily due to single nucleotide polymorphisms (SNPs) in the NAT2 gene. These SNPs can lead to the synthesis of an enzyme with reduced activity or stability, resulting in the slow acetylator phenotype. The prevalence of these specific SNPs differs among ethnic groups, leading to the population-level differences in caffeine metabolism.

Experimental Protocol: Quantification of Urinary AFMU by LC-MS/MS

The following protocol provides a robust method for the quantification of AFMU in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Sample Collection and Preparation
  • Urine Collection: A mid-stream urine sample is collected in a sterile container. For accurate quantification, a 24-hour urine collection can be performed, but spot urine samples are also commonly used.

  • Sample Pre-treatment: To ensure the stability of AFMU, which can be unstable, samples should be processed promptly or stored at -80°C. A common practice is to convert AFMU to its more stable derivative, 5-acetylamino-6-amino-3-methyluracil (AAMU), by incubation at room temperature for at least 30 minutes before analysis.

  • Extraction:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any sediment.

    • Take 100 µL of the supernatant and add an internal standard solution (e.g., a stable isotope-labeled AFMU).

    • Perform a protein precipitation step by adding 300 µL of chilled acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:methanol with 0.1% formic acid).

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-7 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for AFMU and the internal standard. The exact m/z values will need to be determined by direct infusion of analytical standards.

  • Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum signal intensity for the analyte and internal standard.

Quantification
  • Construct a calibration curve using a series of known concentrations of AFMU standard spiked into a blank urine matrix.

  • Calculate the concentration of AFMU in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • To account for variations in urine dilution, it is recommended to normalize the AFMU concentration to the urinary creatinine concentration, expressing the final result as µg/mg creatinine.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the experimental process and the biochemical context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample centrifuge1 Centrifuge (4000 rpm) urine->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 is_add Add Internal Standard supernatant1->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge2 Centrifuge (14,000 g) ppt->centrifuge2 supernatant2 Supernatant centrifuge2->supernatant2 evap Evaporate to Dryness supernatant2->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: Experimental workflow for urinary AFMU quantification.

caffeine_metabolism caffeine Caffeine cyp1a2 CYP1A2 caffeine->cyp1a2 paraxanthine Paraxanthine metabolite_x 5-Amino-6-formylamino-3-methyluracil paraxanthine->metabolite_x nat2 NAT2 (Polymorphic) metabolite_x->nat2 afmu AFMU (5-Acetylamino-6-formylamino-3-methyluracil) cyp1a2->paraxanthine nat2->afmu

Caption: Simplified caffeine metabolism pathway to AFMU.

Conclusion

The urinary levels of the caffeine metabolite AFMU serve as a valuable tool for investigating inter-ethnic differences in drug metabolism, specifically related to the polymorphic NAT2 enzyme. The variations in AFMU concentrations across different populations are well-documented and are rooted in the genetic diversity of the NAT2 gene. The provided LC-MS/MS protocol offers a reliable and sensitive method for quantifying AFMU, enabling researchers to further explore the implications of these metabolic differences in drug development, personalized medicine, and toxicological studies. Understanding these population-specific metabolic profiles is crucial for the safe and effective administration of a wide range of pharmaceuticals that are substrates of the NAT2 enzyme.

References

  • Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218–220. [Link]

  • Attitallah, S., Bechtel, Y. C., Belkahia, C., & Bechtel, P. R. (2000). Analysis of N-acetyltransferase (NAT2) in three ethnic groups in Tunisia. Therapie, 55(3), 361–369. [Link]

  • Relling, M. V., Lin, J. S., Ayers, G. D., & Evans, W. E. (1992). Racial and gender differences in N-acetyltransferase, xanthine oxidase, and CYP1A2 activities. Clinical Pharmacology and Therapeutics, 52(6), 643–658. [Link]

  • Pharmacokinetics of Caffeine. (n.d.). In ClinPGx. Retrieved from [Link]

  • Horinouchi, T., Hirasawa, N., & Yoshimura, T. (2014). Acetylation polymorphism of caffeine in a Japanese population. European Journal of Clinical Pharmacology, 46(3), 251–254. [Link]

  • Grant, D. M., Tang, B. K., & Kalow, W. (1984). A simple test for acetylator phenotype using caffeine. British Journal of Clinical Pharmacology, 17(4), 459–464. [Link]

  • Rybak, M. E., Sternberg, M. R., Pao, C., Ahluwalia, N., & Pfeiffer, C. M. (2015). Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. The Journal of Nutrition, 145(4), 766–774. [Link]

  • KEGG PATHWAY: Caffeine metabolism - Homo sapiens (human). (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 5-Acetylamino-6-formylamino-3-methyluracil. In PubChem Compound Database. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

Sources

A Comparative Guide to Biomarkers of Caffeine Intake: Focusing on 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine is one of the most widely consumed psychoactive substances globally, with intake primarily from coffee, tea, and other beverages.[1] Accurately assessing caffeine intake is crucial in epidemiological studies and clinical trials to understand its physiological effects and associations with various health outcomes.[1][2] While dietary questionnaires are commonly used, they are subject to recall bias.[3] Therefore, the use of objective biomarkers of intake is essential for precise measurement.[1][2] Among the numerous metabolites of caffeine, 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, a derivative of paraxanthine, has emerged as a significant urinary biomarker.[4] This guide provides a comprehensive comparison of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil with other key caffeine metabolites, offering insights into their utility as biomarkers of caffeine intake.

Caffeine Metabolism: A Complex Pathway

Caffeine is extensively metabolized in the liver, with less than 3% excreted unchanged in urine.[5] The primary metabolic pathway is initiated by the cytochrome P450 enzyme CYP1A2.[6][7] This enzyme is responsible for over 95% of the initial metabolism of caffeine.[5] The main metabolic routes are:

  • N-3 demethylation to paraxanthine (approximately 84% of caffeine metabolism).[7][8]

  • N-1 demethylation to theobromine (about 12%).[8]

  • N-7 demethylation to theophylline (around 4%).[8]

These primary metabolites are further metabolized into a variety of downstream products, including uracils and uric acids.[9] Paraxanthine and its derivatives are the predominant metabolites found in human urine.[4]

CaffeineMetabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine Caffeine->Theobromine ~12% (CYP1A2) Theophylline Theophylline Caffeine->Theophylline ~4% (CYP1A2) AFMU 5-Acetylamino-6-formylamino- 3-methyluracil (AFMU) Paraxanthine->AFMU Other_Metabolites Other Metabolites (e.g., uric acids, xanthines) Paraxanthine->Other_Metabolites Target_Metabolite 6-Amino-5-(N-formyl-N-methyl) -3-methyluracil Paraxanthine->Target_Metabolite Theobromine->Other_Metabolites Theophylline->Other_Metabolites AAMU 5-Acetylamino-6-amino- 3-methyluracil (AAMU) AFMU->AAMU Deformylation

Caption: Simplified caffeine metabolism pathway.

In Focus: 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil as a Biomarker

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a downstream metabolite of paraxanthine.[4] Its formation is a result of the extensive metabolism that caffeine undergoes. While not as abundant as some of the primary metabolites, its presence in urine is directly linked to caffeine consumption.

Another related and important urinary metabolite is 5-acetylamino-6-formylamino-3-methyluracil (AFMU).[5][10] AFMU can be unstable and can convert to 5-acetylamino-6-amino-3-methyluracil (AAMU), especially under alkaline conditions.[10][11] Studies have shown a moderate correlation between the urinary concentrations of AAMU and caffeine intake.[12]

Alternative Biomarkers for Assessing Caffeine Intake

Several other metabolites are commonly used as biomarkers for caffeine consumption.[1] The choice of biomarker often depends on the specific research question, the biological matrix being analyzed, and the analytical method available.

  • Paraxanthine: As the major metabolite of caffeine, paraxanthine is an excellent biomarker.[9] Its plasma levels can exceed those of caffeine 8 to 10 hours after ingestion.[9] Some research suggests that paraxanthine may have a better safety profile than caffeine.[13]

  • Theobromine and Theophylline: These primary metabolites are also useful biomarkers.[14] However, theobromine is also found in significant amounts in cocoa, which can confound its use as a specific marker for coffee or tea intake.[14][15]

  • Other Compounds: Non-caffeine-derived compounds specific to certain beverages can also serve as biomarkers. For instance, trigonelline and cyclo(isoleucylprolyl) are highly specific to coffee consumption.[1][16] Atractyligenin and its metabolites have also been identified as potential biomarkers for coffee intake.[3][17]

Comparative Analysis of Caffeine Intake Biomarkers

The selection of an appropriate biomarker requires consideration of several factors, including its specificity, half-life, and typical concentrations in biological fluids.

BiomarkerPrimary Source(s)Half-life (approx.)Primary MatrixNotes
Caffeine Coffee, Tea, Soft Drinks3–7 hours[8]Plasma, Urine, SalivaDirect measure of recent intake, but levels can fluctuate rapidly.
Paraxanthine Caffeine Metabolism3.1 hours[18]Plasma, UrineMajor metabolite, less affected by dietary sources other than caffeine.[9]
Theobromine Caffeine Metabolism, Cocoa7.2 hours[18]Plasma, UrineCan be a marker for both caffeine and cocoa consumption.[14]
Theophylline Caffeine Metabolism6.2 hours[18]Plasma, UrinePresent in lower concentrations than paraxanthine and theobromine.[8]
6-Amino-5-(N-formyl-N-methyl)-3-methyluracil & related compounds (AAMU) Caffeine MetabolismNot well-establishedUrineDownstream metabolite, reflects cumulative intake over a longer period. Urinary AAMU has a moderate correlation with caffeine intake.[12]
Trigonelline Coffee>2 days[1]Urine, PlasmaHighly specific to coffee intake.[1][16]

Experimental Protocols for Biomarker Quantification

The gold standard for the quantification of caffeine and its metabolites in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20][21] This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple analytes.[2][22]

Detailed LC-MS/MS Protocol for Urinary Caffeine Metabolite Analysis

This protocol is a representative example for the analysis of caffeine and its metabolites in urine.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To 100 µL of urine, add an internal standard solution.[19]

  • Dilute the mixture with 0.1% acetic acid.[19]

  • Perform solid-phase extraction (SPE) using a pre-activated C18 cartridge to remove interfering substances.[19]

  • Wash the cartridge with 0.1% formic acid.[19]

  • Elute the analytes with methanol.[19]

  • Dry the eluate under a stream of nitrogen gas.[19]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 analytical column for separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set a flow rate of 0.4 mL/min.

    • Maintain the column temperature at 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Optimize the MRM transitions (precursor ion → product ion) and collision energies for each analyte and internal standard.

3. Data Analysis:

  • Integrate the peak areas for each analyte and internal standard.

  • Calculate the analyte/internal standard peak area ratios.

  • Construct a calibration curve using known concentrations of standards.

  • Determine the concentration of each analyte in the urine samples from the calibration curve.

Performance Characteristics:

  • Linearity: The method should be linear over a wide range of concentrations.

  • Lower Limit of Quantification (LLOQ): Typically in the range of 10-166 ng/mL for various caffeine metabolites.[19]

  • Accuracy and Precision: Intra-day and inter-day precision should be less than 15%, and accuracy should be within ±15%.[19]

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Dilution Dilution Add_IS->Dilution SPE Solid-Phase Extraction (SPE) Dilution->SPE Wash Wash Cartridge SPE->Wash Elution Elution Wash->Elution Dry_Down Dry Down Elution->Dry_Down Reconstitution Reconstitution Dry_Down->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: LC-MS/MS workflow for caffeine metabolite analysis.

Conclusion

The accurate measurement of caffeine intake is paramount for robust research in nutrition, pharmacology, and epidemiology. While 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil and its related compounds are valid urinary biomarkers, a comprehensive assessment often benefits from the simultaneous analysis of multiple metabolites. Paraxanthine stands out as a particularly strong biomarker due to its high abundance and specificity to caffeine metabolism. For studies investigating coffee consumption specifically, the inclusion of non-caffeine-derived markers like trigonelline can provide enhanced specificity. The choice of the most appropriate biomarker or panel of biomarkers will ultimately be guided by the specific objectives of the study, the available analytical capabilities, and the biological matrix of interest. The use of sensitive and specific analytical methods, such as LC-MS/MS, is crucial for obtaining reliable and accurate data.

References

  • Wikipedia. Caffeine. [Link]

  • Lee, S., et al. (2019). Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities. Molecules, 24(16), 2993. [Link]

  • Rothwell, J. A., et al. (2018). Biomarkers of intake for coffee, tea, and sweetened beverages. Genes & Nutrition, 13, 15. [Link]

  • PharmGKB. Caffeine Pathway, Pharmacokinetics. [Link]

  • CDC Stacks. (2016). Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. [Link]

  • Institute of Medicine (US) Committee on Military Nutrition Research. (2001). Pharmacology of Caffeine. In Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations. National Academies Press (US). [Link]

  • Maguire, M., & Li, X. (2013). Determination of Urine Caffeine and Its Metabolites by Use of High-Performance Liquid Chromatography-Tandem Mass Spectrometry: Estimating Dietary Caffeine Exposure and Metabolic Phenotyping in Population Studies. Analytical and Bioanalytical Chemistry, 405(2-3), 917-927. [Link]

  • Coffee & Health. (2024). Caffeine and metabolism. [Link]

  • ResearchGate. (2020). Caffeine metabolism pathway and metabolites. [Link]

  • Tassaneeyakul, W., et al. (1994). Biotransformation of caffeine, paraxanthine, theophylline, and theobromine by polycyclic aromatic hydrocarbon-inducible cytochrome(s) P-450 in human liver microsomes. Drug Metabolism and Disposition, 22(3), 428-435. [Link]

  • Tang, B. K., et al. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218-220. [Link]

  • Waters Corporation. (2019). A Look at Column Reproducibility: Analysis of Endogenous Caffeine and Metabolites in Human Urine using Three Historical Batches. [Link]

  • Gibbons, P., et al. (2014). New Biomarkers of Coffee Consumption Identified by the Non-Targeted Metabolomic Profiling of Cohort Study Subjects. PLoS One, 9(4), e93437. [Link]

  • ResearchGate. (2022). Paraxanthine safety and comparison to caffeine. [Link]

  • ResearchGate. (2001). Determination of caffeine and its metabolites in urine by capillary electrophoresis-mass spectrometry. [Link]

  • ResearchGate. (2018). Biomarkers of intake for coffee, tea, and sweetened beverages. [Link]

  • ResearchGate. (2020). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. [Link]

  • MDPI. (2022). Caffeine, Paraxanthine, Theophylline, and Theobromine Content in Human Milk. [Link]

  • Verywell Health. (2024). A New Study Found a Surprising Anti-Aging Benefit in Certain Types of Chocolate. [Link]

  • Schneider, H., et al. (2003). Extractionless method for the determination of urinary caffeine metabolites using high-performance liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B, 789(2), 227-237. [Link]

  • Gibbons, P., et al. (2014). New biomarkers of coffee consumption identified by the non-targeted metabolomic profiling of cohort study subjects. PLoS One, 9(4), e93437. [Link]

  • Lelo, A., et al. (1986). Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man. British Journal of Clinical Pharmacology, 22(2), 177-182. [Link]

  • ResearchGate. (2019). Caffeine metabolites in humans. [Link]

  • BioTechniques. (2022). A cup of Joe for good health: new biomarkers sought after in coffee consumption study. [Link]

  • CDC. (2021). Principal Components Analysis of Spot Urine Caffeine and Caffeine Metabolites Identifies Promising Exposure Biomarkers of Caffeine and Theobromine Intake in a Cross-Sectional Survey of the United States Population (National Health and Nutrition Examination Survey 2009–2014). [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Author: BenchChem Technical Support Team. Date: February 2026

This document is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.

Understanding the Risks: A Data-Driven Approach

Due to the absence of a specific SDS for 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil, we must infer potential hazards from related chemical structures. An SDS for the similar compound, 6-Amino-1-methyl-5-nitrosouracil, indicates potential for eye, skin, and respiratory tract irritation, with a possibility of being harmful if absorbed, inhaled, or swallowed[1]. Another related compound, 6-amino-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione, is listed as harmful if swallowed or in contact with skin, causing skin and serious eye irritation, and is suspected of causing cancer[2].

Given these potential hazards, it is prudent to treat 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil as a potentially hazardous substance. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.

Core Personal Protective Equipment (PPE) Recommendations

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil in various laboratory scenarios.

Operation Risk Level Recommended PPE Rationale
Weighing and preparing solid compound Low to Moderate- Nitrile gloves (double-gloving recommended)- Disposable gown with knit cuffs- Safety glasses with side shieldsMinimizes skin contact with the solid. Protects against accidental spills.
Preparing solutions (non-volatile solvents) Moderate- Nitrile gloves (double-gloving)- Polyethylene-coated or other laminate gown- Chemical splash gogglesProtects against splashes of the chemical solution. Goggles provide a better seal than safety glasses.
Operations with potential for aerosol generation (e.g., vortexing, sonicating) High- Nitrile gloves (double-gloving)- Polyethylene-coated or other laminate gown- Chemical splash goggles and a face shield- NIOSH-approved N95 respiratorProvides a higher level of protection against inhalation of fine particles or aerosols. A face shield protects the entire face from splashes.

Detailed PPE Protocols: A Step-by-Step Guide

Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect all PPE for damage Hand_Hygiene_1 2. Perform hand hygiene Inspect_PPE->Hand_Hygiene_1 Don_Gown 3. Don disposable gown Hand_Hygiene_1->Don_Gown Don_Respirator 4. Don N95 respirator (if required) Don_Gown->Don_Respirator Don_Goggles 5. Don eye and face protection Don_Respirator->Don_Goggles Don_Gloves 6. Don gloves (first pair) Don_Goggles->Don_Gloves Don_Second_Gloves 7. Don second pair of gloves over the first, ensuring cuffs are over the gown sleeves Don_Gloves->Don_Second_Gloves

Caption: PPE Donning Sequence

Doffing PPE Workflow

Doffing_PPE cluster_doffing Doffing Sequence (assumes dedicated doffing area) Remove_Outer_Gloves 1. Remove outer pair of gloves Remove_Gown 2. Remove gown Remove_Outer_Gloves->Remove_Gown Hand_Hygiene_2 3. Perform hand hygiene Remove_Gown->Hand_Hygiene_2 Remove_Goggles 4. Remove eye and face protection Hand_Hygiene_2->Remove_Goggles Remove_Respirator 5. Remove respirator Remove_Goggles->Remove_Respirator Remove_Inner_Gloves 6. Remove inner pair of gloves Remove_Respirator->Remove_Inner_Gloves Hand_Hygiene_3 7. Perform final hand hygiene Remove_Inner_Gloves->Hand_Hygiene_3

Caption: PPE Doffing Sequence

Operational and Disposal Plans

Handling Procedures:

  • Always handle 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil within a certified chemical fume hood or other appropriate containment device.

  • Use powder-free gloves to avoid aerosolizing the compound[3].

  • Change gloves every 30 to 60 minutes, or immediately if they become contaminated[3].

  • Avoid creating dust when handling the solid material.

  • After handling, thoroughly wash hands and any exposed skin with soap and water[2].

Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your laboratory supervisor.

  • For small spills, trained personnel wearing appropriate PPE should gently cover the spill with an absorbent material, such as a chemotherapy spill pad, and then clean the area with a suitable decontaminating agent.

  • All materials used for spill cleanup should be disposed of as hazardous waste.

Waste Disposal:

  • All disposable PPE (gloves, gowns, etc.) used when handling this compound should be considered contaminated and disposed of as hazardous chemical waste in appropriately labeled containers.

  • Unused or waste quantities of the chemical should also be disposed of as hazardous waste according to your institution's and local regulations.

Emergency Procedures

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing[1]. Seek medical attention if irritation develops.

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently handle 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil while minimizing the risk of exposure and ensuring a safe and productive research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • eviQ Education. (2020, May 6). Managing Personal Protective Equipment for the administration of hazardous drugs during COVID-19 pandemic. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.